molecular formula C6H12 B008377 4-Methyl-1-pentene CAS No. 25068-26-2

4-Methyl-1-pentene

Número de catálogo: B008377
Número CAS: 25068-26-2
Peso molecular: 84.16 g/mol
Clave InChI: WSSSPWUEQFSQQG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Methyl-1-pentene (CAS 691-37-2) is a fundamental alkene monomer primarily employed in the coordination polymerization of high-performance polyolefins. Its principal research value lies in the synthesis of poly(this compound) (PMP), a thermoplastic crystalline resin renowned for its unique combination of properties. PMP is characterized by its high melting point (~240°C), exceptional optical transparency, and low density (0.83 g/cm³). The polymerization mechanism typically involves catalyst systems such as Ziegler-Natta, metallocene, or late-transition metal catalysts, which dictate the stereospecificity and molecular weight of the resulting polymer. Research applications for PMP are diverse and impactful. Its high gas permeability and excellent biocompatibility make it the material of choice for producing hollow-fiber membranes in medical devices like Extracorporeal Membrane Oxygenation (ECMO) systems. Furthermore, its low dielectric constant and high breakdown field strength are leveraged in developing advanced energy storage capacitors and 5G high-frequency insulators. Functionalized PMP-based ionomers have demonstrated energy storage capacities twice that of state-of-the-art biaxially oriented polypropylene. Properties and Handling: This compound is a colorless clear liquid with a petrol-like odor. It is highly flammable (Flash Point: -31 °C to -25 °C) and requires storage in a cool, dark place. Researchers should consult the Safety Data Sheet for proper handling protocols. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-methylpent-1-ene
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InChI

InChI=1S/C6H12/c1-4-5-6(2)3/h4,6H,1,5H2,2-3H3
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InChI Key

WSSSPWUEQFSQQG-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CC=C
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Molecular Formula

C6H12
Record name 4-METHYL-1-PENTENE
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Related CAS

25068-26-2, 24979-98-4
Record name Poly(4-methyl-1-pentene)
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DSSTOX Substance ID

DTXSID3061001
Record name 4-Methyl-1-pentene
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Molecular Weight

84.16 g/mol
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Physical Description

4-methyl-1-pentene is a colorless liquid. (USCG, 1999), Colorless liquid; [CAMEO]
Record name 4-METHYL-1-PENTENE
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Boiling Point

127.4 to 129.2 °F at 760 mmHg (USCG, 1999)
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Flash Point

-25 °F (USCG, 1999)
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Density

0.665 (USCG, 1999) - Less dense than water; will float
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Vapor Pressure

438.93 mmHg (USCG, 1999), 272.0 [mmHg]
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CAS No.

691-37-2, 25068-26-2
Record name 4-METHYL-1-PENTENE
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methyl-1-pentene, a key branched olefin in the chemical industry. This document details its chemical and physical properties, provides experimental protocols for its synthesis, purification, and polymerization, and includes spectroscopic data for its characterization.

Chemical Identity and Properties

This compound, also known as isohexene, is a colorless, highly flammable liquid. Its unique structure, featuring a terminal double bond and a branched alkyl group, makes it a valuable monomer in the production of specialty polymers.

CAS Number: 691-37-2

Physical Properties

The key physical properties of this compound are summarized in the table below, providing essential data for handling, storage, and process design.

PropertyValueSource(s)
Molecular Formula C₆H₁₂
Molecular Weight 84.16 g/mol
Boiling Point 53-54 °C
Melting Point -155 °C
Density 0.665 g/mL at 25 °C
Flash Point -25 to -31 °C
Solubility Insoluble in water; Soluble in organic solvents such as ethanol, benzene, and chloroform.
Refractive Index (n_D²⁰) 1.382-1.384
Chemical Properties

This compound's chemical reactivity is primarily dictated by the presence of the terminal double bond, making it susceptible to a variety of addition reactions.

  • Reactivity: As an alkene, it is more reactive than its alkane counterparts. It readily undergoes addition reactions across the double bond, such as hydrogenation, halogenation, and hydrohalogenation.

  • Polymerization: Its most significant chemical property is its ability to undergo polymerization, particularly with Ziegler-Natta catalysts, to form poly(this compound). This polymer is known for its high transparency, thermal stability, and low density.

  • Dimerization: The industrial synthesis of this compound is achieved through the dimerization of propylene (B89431).

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and polymerization of this compound.

Synthesis: Dimerization of Propylene

The catalytic dimerization of propylene is the primary industrial route to this compound. The following is a representative laboratory-scale protocol.

Materials:

  • Propylene (polymer grade)

  • Solid super-base catalyst (e.g., potassium on potassium carbonate)

  • High-pressure autoclave reactor

  • Inert solvent (e.g., n-heptane)

Procedure:

  • The solid super-base catalyst is prepared by impregnating potassium onto anhydrous potassium carbonate.

  • The catalyst is charged into a high-pressure autoclave reactor under an inert atmosphere (e.g., nitrogen or argon).

  • An inert solvent such as n-heptane is added to the reactor.

  • The reactor is sealed and pressurized with propylene.

  • The reaction mixture is heated to the desired temperature (e.g., 150 °C) and stirred for a specified reaction time (e.g., 20 hours).

  • After the reaction, the reactor is cooled, and the pressure is carefully released.

  • The liquid product is separated from the solid catalyst by filtration. The resulting mixture contains this compound along with other isomers and unreacted propylene.

Purification: Fractional Distillation

Due to the presence of other C6 isomers with close boiling points, fractional distillation is essential for obtaining high-purity this compound.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

Procedure:

  • The crude product from the synthesis step is charged into the round-bottom flask.

  • The fractional distillation apparatus is assembled. The efficiency of the separation is dependent on the length and packing of the fractionating column.

  • The mixture is heated gently. The vapor will rise through the fractionating column, undergoing multiple condensation and vaporization cycles, which enriches the more volatile components at the top of the column.

  • The fraction with a boiling point corresponding to this compound (53-54 °C) is collected in a pre-weighed receiving flask.

  • The purity of the collected fraction should be verified by gas chromatography (GC).

Polymerization: Ziegler-Natta Catalysis

The polymerization of this compound using a Ziegler-Natta catalyst yields a stereoregular polymer with valuable properties.

Materials:

  • Purified this compound

  • Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂ supported catalyst)

  • Cocatalyst (e.g., triethylaluminum (B1256330), Al(C₂H₅)₃)

  • Inert solvent (e.g., toluene)

  • Polymerization reactor equipped with a stirrer and temperature control

Procedure:

  • A polymerization reactor is thoroughly dried and purged with an inert gas.

  • Anhydrous toluene (B28343) is introduced into the reactor.

  • The Ziegler-Natta catalyst and the triethylaluminum cocatalyst are added to the reactor.

  • The reactor is brought to the desired polymerization temperature (e.g., 40-70 °C).

  • Purified this compound is continuously fed into the reactor.

  • The polymerization is allowed to proceed for the desired time, with the viscosity of the solution increasing as the polymer forms.

  • The reaction is terminated by the addition of an alcohol (e.g., isopropanol).

  • The polymer is precipitated, filtered, washed with the alcohol to remove catalyst residues, and then dried under vacuum.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
5.78ddd1H=CH-
4.95m2H=CH₂
2.03t2H-CH₂-
1.75m1H-CH(CH₃)₂
0.90d6H-CH(CH₃)₂

¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (ppm)Assignment
138.8=CH-
114.5=CH₂
44.8-CH₂-
28.5-CH(CH₃)₂
22.5-CH(CH₃)₂
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the presence of specific functional groups.

FTIR Spectrum (Liquid Film):

Wavenumber (cm⁻¹)IntensityAssignment
3077Medium=C-H stretch (vinyl)
2958, 2870StrongC-H stretch (alkyl)
1642MediumC=C stretch
1467MediumC-H bend (alkyl)
993, 911Strong=C-H bend (vinyl out-of-plane)

Visualizations

Logical Relationships of this compound Properties

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application Propylene Propylene Dimerization Dimerization Propylene->Dimerization Crude Crude this compound Dimerization->Crude Purification Fractional Distillation Crude->Purification Pure Pure this compound Purification->Pure NMR NMR Spectroscopy Pure->NMR IR FTIR Spectroscopy Pure->IR GC Gas Chromatography Pure->GC Polymerization Ziegler-Natta Polymerization Pure->Polymerization Polymer Poly(this compound) Polymerization->Polymer

Caption: Key relationships of this compound from synthesis to application.

Experimental Workflow for Synthesis and Purification

G start Start: Propylene dimerization Catalytic Dimerization start->dimerization High T, P filtration Filtration dimerization->filtration Separate catalyst distillation Fractional Distillation filtration->distillation Separate isomers analysis Purity Analysis (GC) distillation->analysis Verify purity product Pure this compound analysis->product >99% pure

Caption: Workflow for the synthesis and purification of this compound.

An In-Depth Technical Guide to 4-Methyl-1-pentene: IUPAC Nomenclature, Structure, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methyl-1-pentene, a significant alpha-olefin in the chemical industry. The document details its chemical identity according to IUPAC standards, its molecular structure, and key physicochemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis via propylene (B89431) dimerization and its subsequent polymerization, catering to professionals in research and development.

IUPAC Nomenclature and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-methylpent-1-ene .[1][2][3] Its chemical structure consists of a five-carbon chain (pentene) with a double bond at the first carbon (position 1) and a methyl group attached to the fourth carbon.[1]

The structure can be represented by the following identifiers:

  • Chemical Formula: C₆H₁₂[1][3]

  • SMILES: CC(C)CC=C[2][3]

  • InChI: InChI=1S/C6H12/c1-4-5-6(2)3/h4,6H,1,5H2,2-3H3[2]

Physicochemical Properties

This compound is a colorless, flammable liquid.[2][4] A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference
Molar Mass84.16 g/mol [1][2]
Density0.665 g/mL at 25 °C[2][5]
Boiling Point53-54 °C[3][5]
Melting Point-153.6 °C[3]
Flash Point-25 °F[2][4]
Vapor Pressure438.93 mmHg at 20 °C[2][4]
Refractive Index (n20/D)1.382[5]
SolubilitySoluble in alcohol, benzene, chloroform, petroleum ether; Insoluble in water.[5]

Synthesis of this compound via Propylene Dimerization

The primary industrial route for producing this compound is the catalytic dimerization of propylene.[1] This process can be carried out using various catalytic systems, with alkali metal-based catalysts being particularly effective.

Experimental Protocol: Catalytic Dimerization of Propylene

This protocol describes a lab-scale synthesis of this compound using a potassium-based catalyst.

Materials:

  • Propylene (polymer grade)

  • Potassium metal

  • Potassium carbonate (anhydrous)

  • Inert hydrocarbon solvent (e.g., n-heptane)

  • Nitrogen gas (high purity)

Equipment:

  • Jacketed tube reactor (100 cm³)

  • Mechanical stirrer

  • Thermocouples

  • Pressure regulator

  • Cooler and separator unit

  • Gas chromatograph (for product analysis)

Procedure:

  • Catalyst Preparation:

    • Under a nitrogen atmosphere, prepare a suspension of anhydrous potassium carbonate in n-heptane.

    • Heat the suspension to a temperature above the melting point of potassium.

    • Introduce potassium metal into the suspension under vigorous stirring to create a fine dispersion.

    • Maintain the temperature between 140 and 180°C for 1 to 3 hours to ensure proper catalyst formation.

    • Allow the mixture to cool to room temperature.

  • Dimerization Reaction:

    • Place the prepared catalyst in the jacketed tube reactor.

    • Feed propylene gas into the reactor.

    • Maintain the reaction temperature at approximately 180°C and a pressure of 11 MPa.

    • The reaction is exothermic; use the reactor jacket for cooling to maintain the desired temperature.

  • Product Collection and Purification:

    • The reaction products and unreacted propylene are passed through a cooler and into a separator.

    • The liquid product, containing this compound and other hexene isomers, is collected.

    • The unreacted propylene can be recycled back to the reactor.

    • The collected liquid is then purified by fractional distillation to isolate high-purity this compound.

Expected Outcome: This process can achieve a propylene conversion of approximately 36%, with a selectivity of 90-92% towards hexene isomers, of which over 80% is this compound.

Polymerization of this compound

This compound is a valuable monomer for the production of poly(this compound) (PMP), a high-performance thermoplastic. It is also used as a comonomer with ethylene (B1197577) to produce linear low-density polyethylene (B3416737) (LLDPE) with enhanced properties.[6] Ziegler-Natta catalysts are commonly employed for the polymerization of this compound.

Experimental Protocol: Ziegler-Natta Polymerization of this compound

This protocol outlines a general procedure for the homopolymerization of this compound using a Ziegler-Natta catalyst system.

Materials:

  • This compound (high purity)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminium (Al(C₂H₅)₃)

  • Toluene (anhydrous)

  • Methanol (B129727) (acidified)

  • Nitrogen gas (high purity)

Equipment:

  • Schlenk line or glovebox

  • Glass reactor with mechanical stirrer and temperature control

  • Syringes for reagent transfer

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Catalyst Preparation and Polymerization:

    • All manipulations should be performed under an inert nitrogen atmosphere using Schlenk techniques or in a glovebox.

    • In the reactor, dissolve a specified amount of the Ziegler-Natta catalyst components (e.g., TiCl₄ and Al(C₂H₅)₃) in anhydrous toluene.

    • Introduce the this compound monomer into the reactor.

    • Maintain the desired reaction temperature (e.g., 40-60°C) and stir the mixture for the specified reaction time.

  • Polymer Precipitation and Purification:

    • Terminate the polymerization by adding acidified methanol to the reaction mixture.

    • The polymer will precipitate out of the solution.

    • Stir the mixture overnight to ensure complete precipitation.

    • Collect the polymer by filtration and wash it thoroughly with methanol.

    • Dry the resulting poly(this compound) in a vacuum oven at 60°C.

Visualizing the Chemical Pathways

The following diagrams, generated using the DOT language, illustrate the synthesis and polymerization workflows.

Synthesis_of_4_Methyl_1_pentene Propylene1 Propylene Dimerization Dimerization Propylene1->Dimerization Propylene2 Propylene Propylene2->Dimerization Catalyst Alkali Metal Catalyst (e.g., K on K2CO3) Catalyst->Dimerization Product This compound Dimerization->Product

Caption: Synthesis of this compound from Propylene.

Polymerization_of_4_Methyl_1_pentene Monomer This compound Polymerization Polymerization Monomer->Polymerization Catalyst Ziegler-Natta Catalyst (e.g., TiCl4/Al(C2H5)3) Catalyst->Polymerization Polymer Poly(this compound) Polymerization->Polymer

Caption: Polymerization of this compound.

References

Synthesis of 4-Methyl-1-Pentene via Propylene Dimerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective dimerization of propylene (B89431) to produce 4-methyl-1-pentene (4-MP-1) is a critical industrial process, yielding a valuable comonomer for the production of high-performance polymers such as poly(this compound) (PMP). This technical guide provides an in-depth overview of the synthesis of this compound from propylene, with a focus on the core catalytic technologies, experimental methodologies, and reaction mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of this important chemical transformation.

Introduction

This compound is a branched alpha-olefin of significant commercial interest. Its primary application lies in the synthesis of PMP, a thermoplastic with a unique combination of properties including high transparency, low density, excellent heat resistance, and good gas permeability. These characteristics make PMP suitable for a range of specialized applications, including medical and laboratory equipment, food packaging, and electronic components. The selective dimerization of readily available propylene is the most economically viable route to 4-MP-1. This process, however, is highly dependent on the catalyst system employed, which dictates the product selectivity and overall process efficiency. This guide will explore the key catalytic systems, provide detailed experimental protocols, and elucidate the underlying reaction mechanisms.

Catalytic Systems for Propylene Dimerization

The selective synthesis of this compound is predominantly achieved through the use of two main classes of catalysts: alkali metal-based catalysts and transition metal-based catalysts.

Alkali Metal-Based Catalysts

Solid superbase catalysts, particularly those based on potassium, have demonstrated high selectivity for the formation of this compound. A commonly employed catalyst is potassium metal supported on potassium carbonate (K/K2CO3).

Transition Metal-Based Catalysts

Nickel-based catalysts are also widely used for propylene dimerization. These systems often consist of a nickel precursor, a ligand, and an organoaluminum cocatalyst. The ligand plays a crucial role in steering the selectivity towards linear or branched dimers.

Experimental Protocols

Catalyst Preparation: 3% K/K2CO3 Solid Superbase

This protocol describes the preparation of a 3% by weight potassium on potassium carbonate catalyst.

Materials:

  • Potassium Carbonate (K2CO3), anhydrous

  • Potassium (K) metal

  • Inert, high-boiling point hydrocarbon solvent (e.g., dodecane)

  • Nitrogen gas (high purity)

Procedure:

  • Drying the Support: The potassium carbonate support is dried to remove any adsorbed water. Place the K2CO3 in a suitable vessel and heat under a stream of nitrogen gas. A two-stage heating process is recommended: first at 100°C for 4.5 hours, followed by an increase to 250°C for 2 hours.[1] The final water content should be less than 0.3% by weight.[1]

  • Catalyst Loading:

    • In a nitrogen-purged reactor, suspend the dried potassium carbonate (e.g., 50 g) in an inert hydrocarbon solvent (e.g., 150 ml).[1]

    • Heat the suspension to a temperature above the melting point of potassium (63.5°C) with vigorous stirring.

    • Carefully introduce the desired amount of potassium metal (e.g., for a 3% loading on 50g of K2CO3, add approximately 1.55 g of K) into the stirred suspension.

    • Maintain the temperature at 150-160°C for 1.5 to 2 hours to ensure proper dispersion of the molten potassium onto the support.[1][2]

    • After the loading period, allow the mixture to cool to room temperature under continuous stirring and a nitrogen atmosphere. The resulting homogeneous catalyst suspension is stored under nitrogen until use.[1]

Propylene Dimerization Reaction

This protocol outlines a general procedure for the gas-phase dimerization of propylene in a batch reactor.

Equipment:

  • High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and a gas inlet/outlet.

  • Propylene gas supply.

  • Catalyst slurry from section 3.1.

  • Solvent (if applicable, e.g., the same hydrocarbon used for catalyst preparation).

Procedure:

  • Reactor Preparation: The reactor is thoroughly dried and purged with high-purity nitrogen to remove air and moisture.

  • Catalyst Charging: The prepared catalyst slurry is transferred to the reactor under a nitrogen counter-flow.

  • Reaction Execution:

    • Seal the reactor and introduce propylene gas to the desired pressure (e.g., up to 6 MPa).[2]

    • Heat the reactor to the target reaction temperature (e.g., 150-185°C) with stirring.[1][3]

    • Monitor the reaction pressure, which will initially increase with temperature and then decrease as the propylene is consumed.

    • Maintain the reaction for a specified duration (e.g., 20 hours).[3]

  • Product Recovery:

    • After the reaction is complete, cool the reactor to room temperature.

    • Vent the unreacted propylene.

    • The liquid product mixture is collected from the reactor. The desired this compound can be separated from other isomers and the solvent by fractional distillation.[1]

Product Analysis by Gas Chromatography-Flame Ionization Detector (GC-FID)

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for hydrocarbon analysis (e.g., a PLOT Al2O3 "M" deactivated column).[4]

Sample Preparation:

  • A small aliquot of the liquid product mixture is withdrawn.

  • If necessary, dilute the sample with a suitable volatile solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.[5]

GC-FID Conditions (Example):

  • Injection: 1 µL, split ratio 50:1.[5]

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 40°C, hold for 5 minutes, then ramp to 200°C at 10°C/min, and hold for 5 minutes.

  • Detector Temperature: 300°C.

  • Carrier Gas: Helium or Nitrogen.

Data Analysis: The different isomers of hexene, including this compound, will have distinct retention times. Identification is achieved by comparing the retention times to those of known standards. Quantification is performed by integrating the peak areas and using a calibration curve generated from standards of known concentrations.

Reaction Mechanisms

The dimerization of propylene to this compound can proceed through different mechanistic pathways depending on the catalyst system. The two most prominent mechanisms are the Cossee-Arlman mechanism and the Metallacycle mechanism.

Cossee-Arlman Mechanism

The Cossee-Arlman mechanism is widely accepted for Ziegler-Natta and other transition metal-catalyzed olefin polymerizations and oligomerizations.[6] It involves the migratory insertion of a coordinated olefin into a metal-alkyl bond. In the context of propylene dimerization, the key steps are:

  • Propylene Coordination: A propylene molecule coordinates to a vacant site on the active metal center, which already possesses an alkyl group (or a hydride to initiate the first cycle).

  • Migratory Insertion: The coordinated propylene molecule inserts into the metal-alkyl bond, extending the alkyl chain. The regioselectivity of this insertion (1,2- vs. 2,1-insertion) determines the structure of the resulting dimer.

  • β-Hydride Elimination: A hydrogen atom from the β-carbon of the newly formed alkyl chain is transferred to the metal center, releasing the dimer product (e.g., this compound) and regenerating a metal-hydride species, which can then initiate a new catalytic cycle.

Cossee_Arlman M_H Metal-Hydride Active Center Coord1 Propylene Coordination M_H->Coord1 + Propylene Insert1 Migratory Insertion (1,2 or 2,1) Coord1->Insert1 M_Propyl Metal-Propyl Intermediate Insert1->M_Propyl Coord2 Second Propylene Coordination M_Propyl->Coord2 + Propylene Insert2 Migratory Insertion Coord2->Insert2 M_Hexyl Metal-Hexyl Intermediate Insert2->M_Hexyl Beta_Elim β-Hydride Elimination M_Hexyl->Beta_Elim Product This compound + Regenerated M-H Beta_Elim->Product Product->M_H Catalytic Cycle Regeneration Metallacycle M Active Metal Center Coord Coordination of Two Propylene Molecules M->Coord + 2 Propylene Ox_Couple Oxidative Coupling Coord->Ox_Couple Metallacyclopentane Metallacyclopentane Intermediate Ox_Couple->Metallacyclopentane Rearrange β-Hydride Elimination & Reductive Elimination Metallacyclopentane->Rearrange Product This compound + Regenerated Metal Center Rearrange->Product Product->M Catalytic Cycle Regeneration

References

4-Methyl-1-pentene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Methyl-1-pentene: Molecular Weight and Formula

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental properties is paramount. This guide provides a focused overview of the molecular weight and chemical formula of this compound.

Quantitative Data Summary

The essential quantitative data for this compound is summarized in the table below for clear and easy reference.

PropertyValue
Molecular FormulaC6H12[1][2][3][4]
Molecular Weight84.16 g/mol [1][2][3]
Molar Mass84.162 g·mol⁻¹[2]

Experimental Protocols

The determination of the molecular formula and weight of this compound is rooted in fundamental analytical chemistry techniques.

Mass Spectrometry: High-resolution mass spectrometry is a primary method for determining the elemental composition and molecular weight of a compound. In this technique, a sample of this compound is ionized, and the mass-to-charge ratio of the resulting ions is measured. The molecular ion peak would correspond to the molecular weight of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule. By analyzing the chemical shifts, integration, and coupling patterns, the connectivity of the atoms can be determined, confirming the structure of this compound and thus its molecular formula.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's name to its structural representation, chemical formula, and ultimately its calculated molecular weight.

A This compound B Chemical Structure (CH3)2CHCH2CH=CH2 A->B C Molecular Formula C6H12 B->C D Molecular Weight 84.16 g/mol C->D

Caption: Logical progression from name to molecular weight.

References

A Technical Guide to the Physical Properties of 4-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the key physical properties of 4-Methyl-1-pentene, specifically its boiling point and density. This document is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. The guide includes summarized data, detailed experimental protocols for the determination of these properties, and a workflow diagram for logical clarity.

Core Physical Properties

This compound is a colorless liquid hydrocarbon.[1] Its fundamental physical characteristics, boiling point and density, are crucial for a variety of applications, from chemical synthesis to material science.

Data Presentation

The following tables summarize the boiling point and density of this compound as reported in scientific literature.

Physical Property Value Conditions Source
Boiling Point53-54 °Cat 1 atm (760 mmHg)[2]
54 °CStandard State[3][4]
127.4 to 129.2 °Fat 760 mmHg[1]
Density0.665 g/mLat 25 °C[2][5]
665 mg/cm³Standard State[3]
0.665-[1]
665 kg/m ³-[5]

Standard State is defined as 25 °C (77 °F) and 100 kPa.[3]

Experimental Protocols

Accurate determination of physical properties is paramount for scientific research and development. The following sections detail standard laboratory protocols for measuring the boiling point and density of a liquid such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] Several methods can be employed for this determination, with the capillary method being suitable for small sample volumes.

Micro-Boiling Point Determination (Capillary Method)

This method is a convenient and accurate way to determine the boiling point with a small amount of liquid.[7]

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)[7]

  • Stirrer (optional, for uniform heating)[7]

Procedure:

  • A small volume of the liquid sample (e.g., 0.5 mL) is placed into the small test tube.[7]

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

  • The test tube is then gently heated.[7] Initially, a stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is expelled.[7]

  • As the temperature approaches the boiling point, the rate of bubbling will increase as the liquid's vapor enters the capillary tube.[8]

  • When a rapid and continuous stream of bubbles is observed, the heating is stopped.[7][8]

  • The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop.[7]

  • The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[7] This temperature should be recorded.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.

Procedure:

  • An empty, dry measuring cylinder or pycnometer is placed on an analytical balance, and its mass is recorded.[9]

  • A specific volume of the liquid (e.g., 10 mL) is carefully transferred into the measuring cylinder.[10] It is important to read the volume from the bottom of the meniscus.[10]

  • The measuring cylinder containing the liquid is then weighed, and the mass is recorded.[10]

  • The mass of the liquid is calculated by subtracting the mass of the empty measuring cylinder from the mass of the cylinder with the liquid.[9]

  • The density is then calculated using the formula: Density = Mass / Volume.[11]

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

G cluster_0 Experimental Workflow: Physical Property Determination cluster_1 Boiling Point Determination cluster_2 Density Determination A Sample Preparation: Obtain pure this compound B Apparatus Setup: Capillary tube in test tube with sample A->B F Mass Measurement 1: Weigh empty, dry container A->F C Heating: Gently heat the sample B->C D Observation: Note temperature of continuous bubble stream C->D E Cooling & Measurement: Record temperature when liquid enters capillary D->E J Data Analysis & Reporting E->J G Volume Measurement: Add a known volume of the sample F->G H Mass Measurement 2: Weigh container with sample G->H I Calculation: Density = (Mass 2 - Mass 1) / Volume H->I I->J

Workflow for Physical Property Determination

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 4-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-methyl-1-pentene. The information detailed herein is essential for the structural elucidation, identification, and purity assessment of this compound in research and industrial settings. This document presents tabulated spectral data, a standard experimental protocol for data acquisition, and a logical visualization of the molecular structure.

Molecular Structure and NMR Assignments

The chemical structure of this compound is depicted below, with each unique carbon and proton environment numbered for clear correlation with the NMR data presented in the subsequent sections.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The data is summarized in the table below. Note that while chemical shifts are readily available, precise coupling constants (J values) are not consistently reported in the literature and may require experimental determination. The multiplicities are predicted based on the neighboring protons.

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
H1~4.95Doublet of doublets2H
H2~5.75Multiplet1H
H3~2.00Triplet2H
H4~1.70Multiplet1H
H5, H6~0.90Doublet6H

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The assignments are based on typical chemical shift values for alkanes and alkenes.

CarbonChemical Shift (δ, ppm)
C1~114.5
C2~139.0
C3~45.5
C4~28.0
C5, C6~22.5

Experimental Protocol for NMR Data Acquisition

The following is a general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of a liquid sample such as this compound.

4.1. Sample Preparation

  • Sample Quantity: For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent. It is crucial to use a deuterated solvent to avoid a large interfering solvent signal in the ¹H NMR spectrum.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR). Modern spectrometers can also reference the residual solvent peak.

  • Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's probe (typically around 4-5 cm).

4.2. Spectrometer Setup and Data Acquisition

The following workflow outlines the general steps for acquiring NMR spectra.

G cluster_0 NMR Experimental Workflow A Sample Preparation (Dissolve in CDCl3 with TMS) B Insert Sample into Spectrometer A->B C Lock on Deuterium Signal B->C D Shim Magnetic Field for Homogeneity C->D E Acquire 1H NMR Spectrum D->E F Acquire 13C NMR Spectrum (Proton Decoupled) D->F G Process Data (Fourier Transform, Phasing, Baseline Correction) E->G F->G H Reference Spectra to TMS (0 ppm) G->H

Caption: A generalized workflow for the acquisition and processing of NMR spectra.

4.2.1. ¹H NMR Acquisition Parameters

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

  • Relaxation Delay (D1): A delay of 1-2 seconds between scans is generally adequate.

  • Acquisition Time (AQ): Typically 2-4 seconds to ensure good digital resolution.

  • Spectral Width (SW): A spectral width of about 12-16 ppm is appropriate for most organic molecules.

4.2.2. ¹³C NMR Acquisition Parameters

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard to produce a spectrum with singlets for each carbon.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Relaxation Delay (D1): A delay of 2 seconds is a common starting point.

  • Acquisition Time (AQ): Typically around 1-2 seconds.

  • Spectral Width (SW): A wider spectral width of about 200-240 ppm is necessary to cover the full range of carbon chemical shifts.

4.3. Data Processing

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing: The phase of the spectrum is corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

  • Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

This guide provides foundational NMR data and a standardized protocol for the analysis of this compound. For more advanced structural elucidation, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed to establish connectivity between protons and carbons.

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) of 4-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of 4-methyl-1-pentene. It includes detailed experimental protocols, tabulated spectral data, and visualizations of the analytical workflow and fragmentation pathways to support researchers in the identification and characterization of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its alkene and aliphatic moieties.

IR Spectral Data

The primary IR absorption bands for this compound are summarized in the table below. These values are consistent with the vibrational modes of a terminal alkene and a branched alkane chain.

Wavenumber (cm⁻¹)AssignmentIntensity
~3077=C-H Stretch (vinyl)Medium
~2960C-H Stretch (methyl & methylene)Strong
~1642C=C Stretch (alkene)Medium
~1465C-H Bend (methyl & methylene)Medium
~993 & ~911=C-H Bend (out-of-plane vinyl)Strong
Experimental Protocol for IR Spectroscopy

This protocol outlines the procedure for obtaining a high-quality IR spectrum of a volatile liquid like this compound using the neat sample technique.

Materials:

  • This compound sample

  • Fourier Transform Infrared (FTIR) spectrometer

  • Two potassium bromide (KBr) or sodium chloride (NaCl) salt plates

  • Pasteur pipette

  • Acetone (B3395972) or other suitable volatile solvent for cleaning

  • Kimwipes

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Salt Plate Cleaning: Clean the salt plates by rinsing them with a small amount of acetone and gently wiping them dry with a Kimwipe. Avoid touching the polished faces of the plates with bare hands.

  • Background Spectrum: Place one clean, dry salt plate in the spectrometer's sample holder and acquire a background spectrum. This will be subtracted from the sample spectrum to remove any instrument and atmospheric absorptions.

  • Sample Preparation: Place a single drop of this compound onto the center of one of the salt plates using a Pasteur pipette.[1]

  • Sample Mounting: Carefully place the second salt plate on top of the first, creating a thin liquid film of the sample between the plates.[1]

  • Spectrum Acquisition: Place the "sandwich" of salt plates and sample into the sample holder of the FTIR spectrometer.

  • Data Collection: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Perform any necessary baseline corrections or smoothing.

  • Peak Identification: Identify and label the significant absorption peaks in the spectrum and correlate them to the functional groups present in this compound.

  • Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with acetone, allowing them to air dry completely before returning them to their desiccator for storage.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. Electron ionization (EI) is a common method for the analysis of volatile compounds like this compound.

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The most significant peaks are tabulated below.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
84~15[C₆H₁₂]⁺• (Molecular Ion)
69~30[C₅H₉]⁺
56~100[C₄H₈]⁺•
43~50[C₃H₇]⁺
41~85[C₃H₅]⁺
Experimental Protocol for GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for analyzing volatile organic compounds, as the gas chromatograph separates the components of a mixture before they enter the mass spectrometer.

Materials:

  • This compound sample

  • Suitable volatile solvent (e.g., dichloromethane, hexane)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC autosampler vials with septa

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent. A typical concentration is around 10 µg/mL.[2] Transfer the solution to a GC autosampler vial.

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).

    • GC Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Oven Program: A typical temperature program would start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C) to ensure the elution of the compound.

    • Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer:

      • Ion Source: Use electron ionization (EI) at 70 eV. Set the ion source temperature to approximately 230 °C.

      • Mass Analyzer: Set the mass analyzer to scan a mass range that includes the molecular weight of the analyte and its expected fragments (e.g., m/z 35-200).

  • Injection: Use an autosampler to inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

  • Data Acquisition: The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer, where they are ionized and fragmented. The mass spectrometer will record the mass spectra of the eluting peaks.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound based on its retention time.

    • Analyze the mass spectrum of this peak. Identify the molecular ion and the major fragment ions.

    • Compare the obtained spectrum with a library of mass spectra (e.g., NIST) to confirm the identity of the compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound (Liquid Sample) Dilution Dilution in Volatile Solvent Sample->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Analysis & Detection Fragmentation->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Extraction Chromatogram->MassSpectrum Identification Compound Identification MassSpectrum->Identification

Caption: General workflow for the GC-MS analysis of this compound.

Mass Spectral Fragmentation Pathway

The fragmentation of this compound in an electron ionization mass spectrometer is a key indicator of its structure. The most prominent fragmentation is a retro-ene rearrangement, which is a type of McLafferty rearrangement.[3]

Fragmentation_Pathway cluster_pathways Fragmentation Pathways M [C₆H₁₂]⁺• m/z = 84 (Molecular Ion) F1 [C₅H₉]⁺ m/z = 69 M->F1 Loss of methyl radical F2 [C₄H₈]⁺• m/z = 56 (Base Peak) M->F2 Retro-ene Rearrangement F3 [C₃H₇]⁺ m/z = 43 M->F3 Loss of propyl radical F4 [C₃H₅]⁺ m/z = 41 M->F4 Allylic cleavage Neutral1 - •CH₃ Neutral2 - C₂H₄ (ethylene) Neutral3 - C₃H₅• Neutral4 - C₃H₇•

References

A Comprehensive Technical Guide on the Thermochemical Properties and Stability of 4-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the thermochemical properties and thermal stability of 4-methyl-1-pentene. A thorough compilation of quantitative data, including enthalpy of formation, enthalpy of combustion, heat capacity, and entropy, is presented in a structured tabular format for ease of reference and comparison. Detailed, synthesized experimental protocols for the determination of key thermochemical parameters for volatile organic compounds are outlined, drawing from established calorimetric methodologies. Furthermore, the thermal decomposition of this compound is explored, with a focus on its stability and the initial pathways of its degradation, visualized through a reaction mechanism diagram. This guide is intended to be a critical resource for researchers and professionals requiring a comprehensive understanding of the energetic and stability characteristics of this compound.

Thermochemical Properties of this compound

The thermochemical properties of this compound are crucial for understanding its energetic behavior in chemical reactions and processes. A summary of the key quantitative data is provided in the table below.

PropertyValueUnitsStateReference
Enthalpy of Formation (ΔfH°) -49.44 ± 0.67kJ/molGas (298.15 K)--INVALID-LINK--
-78.86 to -77.58kJ/molLiquid (298.15 K)--INVALID-LINK--
Enthalpy of Combustion (ΔcH°) -3998.36 to -3997.28kJ/molLiquid (298.15 K)--INVALID-LINK--
Standard Molar Entropy (S°) 381.9 ± 1.2J/(mol·K)Gas (298.15 K)Lebedev et al.
247.4 ± 0.5J/(mol·K)Liquid (298.15 K)Lebedev et al.
Heat Capacity (Cp) 187.9J/(mol·K)Liquid (298.15 K)Lebedev et al.
Boiling Point 53-54°CLiquid--INVALID-LINK--
Melting Point -155°CSolid--INVALID-LINK--
Density 0.665g/mLLiquid (at 25 °C)--INVALID-LINK--
Flash Point -25°FLiquid--INVALID-LINK--

Experimental Protocols for Thermochemical Analysis

The accurate determination of thermochemical properties for a volatile organic compound like this compound requires meticulous experimental procedures. The following sections outline synthesized protocols based on established calorimetric techniques.

Determination of Heat Capacity (Cp) by Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for measuring the heat capacity of a substance by minimizing heat exchange with the surroundings.

Methodology:

  • Calorimeter Preparation: A precision adiabatic calorimeter is evacuated and its heat capacity is determined using a standard substance (e.g., benzoic acid or synthetic sapphire).

  • Sample Preparation: A known mass of high-purity this compound is introduced into the calorimeter vessel. Due to its volatility, the sample is typically sealed in a thin-walled glass or metal ampoule under its own vapor pressure. The mass of the sample is determined with high accuracy.

  • Calorimetric Measurement:

    • The calorimeter is cooled to the starting temperature (e.g., near the triple point of the substance).

    • The system is maintained under adiabatic conditions, where the temperature of the surrounding shield is continuously adjusted to match the temperature of the calorimeter vessel, preventing heat leak.

    • A precisely measured amount of electrical energy (Q) is supplied to the calorimeter heater, causing a small increase in temperature (ΔT).

    • The temperature change is measured with a high-precision platinum resistance thermometer.

    • The heat capacity of the calorimeter with the sample is calculated using the formula: C_total = Q / ΔT.

    • The heat capacity of the sample (C_sample) is then determined by subtracting the heat capacity of the empty calorimeter and the ampoule.

  • Data Analysis: Measurements are repeated over the desired temperature range to obtain the heat capacity as a function of temperature. The data is then fitted to a polynomial equation to describe C_p(T).

Determination of Enthalpy of Combustion (ΔcH°) by Bomb Calorimetry

Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples.

Methodology:

  • Calorimeter Calibration: The heat capacity of the bomb calorimeter system (the "bomb," water, stirrer, and thermometer) is determined by combusting a certified standard reference material with a known heat of combustion, typically benzoic acid.

  • Sample Preparation:

    • A precise mass (typically 0.5-1.0 g) of this compound is weighed into a sample crucible. Due to its volatility and flammability, handling should be performed in a well-ventilated area, away from ignition sources. To prevent pre-combustion loss, the sample can be sealed in a polyester (B1180765) bag of known mass and heat of combustion.

    • A fuse wire (e.g., nickel-chromium or platinum) of known length and mass is attached to the electrodes of the bomb head, with the wire in contact with the sample.

  • Combustion Procedure:

    • A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state.

    • The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of approximately 30 atm.

    • The bomb is placed in the calorimeter bucket containing a precisely known mass of water.

    • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis:

    • The corrected temperature rise is determined by accounting for heat exchange with the surroundings.

    • The total heat released during the combustion is calculated by multiplying the corrected temperature rise by the heat capacity of the calorimeter.

    • Corrections are made for the heat of combustion of the fuse wire and the polyester bag (if used), and for the formation of nitric acid from any residual nitrogen.

    • The standard enthalpy of combustion is then calculated per mole of this compound.

Thermal Stability and Decomposition of this compound

This compound is a flammable liquid that is stable under normal storage conditions. However, at elevated temperatures, it undergoes thermal decomposition. The stability of branched alkenes like this compound is influenced by the presence of the methyl group, which can affect the rates of various decomposition reactions.

Studies on the pyrolysis of the related 4-methyl-1-pentyl radical have shown that decomposition and isomerization are competing reactions. The primary decomposition pathways involve β-bond scission and hydrogen migrations.[1] This suggests that the initial steps in the thermal decomposition of this compound likely involve the formation of radical species through C-C bond cleavage.

The major alkene products observed from the decomposition of the 4-methyl-1-pentyl radical, in decreasing order of concentration, are propene, ethene, isobutene, and 1-pentene.[1] This product distribution provides insight into the likely fragmentation patterns of the parent molecule under pyrolytic conditions.

The initiation of the thermal decomposition of this compound is expected to proceed via the homolytic cleavage of the weakest C-C bonds. The allylic C-C bond is a likely candidate for initial scission due to the resonance stabilization of the resulting allylic radical.

Thermal_Decomposition_Initiation This compound This compound Allylic Radical Allylic Radical This compound->Allylic Radical C-C Scission Methyl Radical Methyl Radical This compound->Methyl Radical C-C Scission Propyl Radical Propyl Radical This compound->Propyl Radical C-C Scission Isobutenyl Radical Isobutenyl Radical This compound->Isobutenyl Radical C-H Scission

Caption: Initial radical formation pathways in the thermal decomposition of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the core thermochemical properties and thermal stability of this compound. The tabulated data offers a quick and reliable reference for key energetic parameters. The detailed experimental protocols serve as a practical guide for the accurate measurement of these properties for volatile organic compounds. The discussion on thermal stability and the visualized decomposition pathways provide a foundational understanding of the molecule's behavior at elevated temperatures. This compilation of information is intended to support and inform the work of researchers and professionals in chemistry, materials science, and drug development.

References

An In-depth Technical Guide to the Solubility of 4-Methyl-1-pentene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-methyl-1-pentene, a branched alkene used in the synthesis of polymers and other organic compounds. Understanding its solubility is critical for its application in polymerization processes, reaction chemistry, and purification.

Quantitative Solubility Data

This compound, being a non-polar hydrocarbon, exhibits high solubility in non-polar organic solvents and is largely insoluble in polar solvents like water.[1][2][3][4][5] The principle of "like dissolves like" is the primary determinant of its solubility profile.[6][7] While specific quantitative data for this compound across a range of solvents is not extensively tabulated in single sources, its solubility behavior can be inferred from its structural analogs, such as 1-hexene, and general principles of hydrocarbon solubility.

The following table summarizes the known solubility characteristics. It is important to note that terms like "soluble" and "miscible" from chemical catalogs indicate that the substances form a homogeneous solution at ambient temperatures, but do not provide specific quantitative limits (e.g., g/100 mL).

Solvent ClassSpecific SolventReported SolubilityReference
Alcohols Alcohol (general term)Soluble[1][2][3][8]
Aromatic Hydrocarbons BenzeneSoluble[1][2][3][8]
Halogenated Hydrocarbons ChloroformSoluble[1][2][3][8]
Aliphatic Hydrocarbons Petroleum EtherSoluble[1][2][3][8]
HexaneMiscible[2][8]
PenteneMiscible[2][8]
HepteneMiscible[2][8]
Polar Solvents WaterInsoluble[1][2][3]

Note: The term "soluble" in this context generally implies that significant dissolution occurs, while "miscible" suggests solubility in all proportions.

Factors Affecting Solubility

The solubility of this compound is governed by intermolecular forces. As a non-polar molecule, the primary intermolecular interactions are weak London dispersion forces.

  • Solvent Polarity: Non-polar solvents, which also rely on London dispersion forces, can readily interact with and solvate this compound molecules, leading to high solubility.[4] Polar solvents like water have strong hydrogen bonding networks. The energy required to disrupt these bonds to accommodate a non-polar molecule is not compensated by the weak interactions that would form, resulting in insolubility.[4][5]

  • Temperature: For most liquid-liquid systems, solubility increases with temperature. In gas-liquid systems, the solubility of a gaseous solute generally decreases as temperature increases. While this compound is a liquid at standard conditions, temperature can still influence solubility, particularly in processes like gas absorption or liquid-liquid extraction.

  • Pressure: Pressure significantly affects the solubility of gaseous solutes in liquid solvents but has a minimal effect on the solubility of liquids in liquids.

Experimental Protocols for Solubility Determination

Determining the quantitative solubility of a compound like this compound involves establishing equilibrium between a saturated solution and the excess solute, followed by quantitative analysis of the solution. A common and reliable method is the Isothermal Saturation Method coupled with Gas Chromatography (GC) .

Objective: To determine the mass concentration (e.g., in g/100 mL) of this compound in a specific organic solvent at a constant temperature.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvent

  • Thermostatic shaker bath or magnetic stirrer with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Syringes for sample injection

  • Analytical balance

Detailed Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of a separate, undissolved phase of the alkene is necessary to ensure saturation.

    • Place the vial in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required should be determined empirically by taking measurements at different time points until the concentration plateaus.

  • Phase Separation:

    • After equilibration, cease agitation and allow the mixture to stand in the thermostatic bath for several hours to allow the undissolved solute to settle.

    • To ensure complete separation of the excess solute from the saturated solution, centrifuge the vial at a controlled temperature.

  • Sample Analysis by Gas Chromatography:

    • Calibration: Prepare a series of standard solutions of this compound in the solvent of known concentrations. Analyze these standards using GC-FID to generate a calibration curve (peak area vs. concentration).

    • Sample Preparation: Carefully extract a precise volume of the clear, saturated supernatant from the centrifuged vial.

    • Dilute the extracted sample gravimetrically or volumetrically with the pure solvent to a concentration that falls within the range of the calibration curve.

    • Injection and Analysis: Inject a known volume of the diluted sample into the GC.

    • Record the peak area corresponding to this compound.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Account for the dilution factor to calculate the concentration in the original saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.

Visualizations

The following diagrams illustrate the logical workflow for experimental solubility determination.

G cluster_prep Phase 1: Equilibration cluster_sep Phase 2: Separation cluster_analysis Phase 3: Analysis & Calculation A 1. Add excess this compound to a known volume of solvent B 2. Agitate in a thermostatic bath until equilibrium is reached A->B C 3. Allow phases to settle B->C D 4. Centrifuge to remove undissolved solute C->D E 5. Extract clear supernatant D->E F 6. Prepare sample for GC analysis (e.g., dilution) E->F G 7. Analyze sample via Gas Chromatography (GC) F->G H 8. Calculate solubility using a calibration curve G->H

Caption: Workflow for Isothermal Solubility Determination.

Caption: Logical Relationship of Solubility Principles.

References

An In-depth Technical Guide to the Safe Handling of 4-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4-Methyl-1-pentene, a highly flammable and potentially hazardous chemical. The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment.

Chemical and Physical Properties

This compound is a colorless, volatile liquid.[1] Understanding its physical and chemical properties is fundamental to its safe handling.

PropertyValueReferences
Molecular Formula C6H12[2][3]
Molar Mass 84.16 g/mol [2][4]
Appearance Clear, colorless liquid[1][5]
Odor No data available[6]
Melting Point -155 °C / -247 °F[6][7]
Boiling Point 53 - 54 °C / 127.4 - 129.2 °F @ 760 mmHg[6][7]
Density 0.665 g/cm³ at 25 °C[2][6]
Vapor Pressure 230.269 mmHg @ 20 °C[1]
Vapor Density >1 (air=1)[1][6]
Solubility Insoluble in water. Soluble in alcohol, acetone, ether, benzene, chloroform, and petroleum solvents.[1][2][6]

Flammability and Explosive Properties

This compound is a highly flammable liquid and vapor, posing a significant fire hazard.[1][4][7] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[7][8]

ParameterValueReferences
Flash Point -31 °C / -23.8 °F[6][7]
Lower Explosive Limit (LEL) 1.2%[1][6][9]
Upper Explosive Limit (UEL) 8.2%[4][6]
Autoignition Temperature No data available[7]

Suitable Extinguishing Media: Foam, dry chemical powder, and carbon dioxide (CO2).[1][7] Water may be ineffective in extinguishing a fire but can be used to cool closed containers.[3][7]

Toxicity and Health Hazards

While specific quantitative toxicity data for this compound is limited in readily available literature, it is considered harmful and an aspiration hazard.[1][6]

Exposure RouteHealth EffectsFirst Aid MeasuresReferences
Inhalation May cause respiratory irritation, drowsiness, and dizziness.[1] High vapor concentrations can lead to headache, nausea, and vomiting.[7]Remove from the contaminated area to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][3][6]
Skin Contact Irritating to the skin.[1] Prolonged contact may cause non-allergic contact dermatitis due to degreasing of the skin.[1]Immediately remove all contaminated clothing. Flush skin and hair with running water and soap if available.[1][7]
Eye Contact Irritating to the eyes.[1]Immediately flush eyes with fresh running water for at least 15 minutes, keeping eyelids open. Seek medical attention.[1][7]
Ingestion Harmful. May cause lung damage if swallowed due to aspiration into the lungs, which can lead to chemical pneumonitis.[1]Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Carcinogenicity: There are no carcinogenicity tests conducted on this compound, but there are no structural alerts indicating a potential for carcinogenicity in humans.[1] It is not classified as a carcinogen by IARC.[6]

Experimental Protocols

The following are summaries of standard methodologies for determining key safety data. For detailed procedures, refer to the cited official guidelines.

Flash Point Determination

The flash point is determined using a closed-cup method as it generally provides a lower, more conservative value for flammable liquids.

  • Methodology: A sample of the substance is placed in a test cup and heated at a slow, constant rate. An ignition source is directed into the vapor space at regular temperature intervals to determine the lowest temperature at which the vapors ignite.

  • Standard Guideline: ASTM D56 (Tag Closed-Cup Tester) or ASTM D93 (Pensky-Martens Closed-Cup Tester).[10]

Acute Oral Toxicity

Acute oral toxicity is assessed to determine the LD50 (Lethal Dose, 50%) value.

  • Methodology: The substance is administered in a single dose or multiple doses within 24 hours to fasted animals (typically rats), via gavage. The animals are observed for a set period for signs of toxicity and mortality. Various procedures, such as the Up-and-Down Procedure (UDP), Fixed Dose Procedure (FDP), or the Acute Toxic Class (ATC) method, can be used to minimize the number of animals required.

  • Standard Guideline: OECD Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[6]

Acute Inhalation Toxicity

This test determines the LC50 (Lethal Concentration, 50%) of a substance.

  • Methodology: Animals, typically rodents, are exposed to the substance in the form of a vapor, mist, or dust in an inhalation chamber for a defined period (usually 4 hours). The animals are then observed for at least 14 days for signs of toxicity and mortality.

  • Standard Guideline: OECD Guideline 403.[11][12]

Skin Irritation

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

  • Methodology: A small amount of the substance is applied to the shaved skin of a test animal (historically rabbits) under a semi-occlusive dressing for a specified period. The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals. In vitro methods using reconstructed human epidermis (RhE) are now preferred to reduce animal testing.

  • Standard Guideline: OECD Guideline 404 (in vivo) or OECD Guideline 439 (in vitro).[5][13][14]

Safe Handling and Storage Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Workflow for Safe Handling of this compound A Receiving and Unpacking B Storage in Flammable Liquid Cabinet A->B Store Immediately C Pre-Use Checks (SDS Review, PPE) B->C Before Retrieval D Handling in a Ventilated Area (Fume Hood) C->D Proceed to Use E Dispensing and Use (Grounding, Spark-proof tools) D->E During Experiment I Spill Response D->I In case of spill F Waste Collection (Labeled, Closed Container) E->F Post-Experiment E->I In case of spill G Temporary Waste Storage (Segregated Area) F->G Store Waste H Disposal via Licensed Service G->H Scheduled Pickup J First Aid I->J If exposure occurs

Caption: Safe handling workflow for this compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.

PPE TypeSpecifications
Eye/Face Protection Chemical safety goggles or a face shield.[6]
Skin Protection Chemical-resistant gloves (e.g., PVC).[1] A lab coat, overalls, or a PVC apron should be worn.[1] For large-scale use, non-static, tight-weave clothing and non-sparking safety footwear are recommended.[1]
Respiratory Protection Use in a well-ventilated area, preferably a fume hood with an explosion-resistant ventilation system.[1] If engineering controls are insufficient, a full-face respirator with appropriate cartridges should be used.[6]

Spill and Emergency Procedures

In the event of a spill or emergency, prompt and appropriate action is crucial.

Spill Response
  • Minor Spills:

    • Remove all ignition sources.[1]

    • Clean up spills immediately.[1]

    • Use non-combustible absorbent material like sand or earth to contain and collect the spill.[3]

    • Use clean, non-sparking tools to collect the absorbed material.[3]

    • Place the waste in a sealed, labeled container for disposal.[1]

  • Major Spills:

    • Evacuate the area and move upwind.[1]

    • Alert emergency responders, providing the location and nature of the hazard.[1]

    • Prevent the spill from entering waterways, sewers, or confined areas.[3]

    • A vapor-suppressing foam may be used to reduce vapors.[3]

Fire Fighting
  • Alert emergency responders.[1]

  • Use foam, dry chemical powder, or carbon dioxide for extinction.[1][7]

  • Water jets should not be used as they may spread the fire.[6]

  • Wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

  • Closed containers may rupture due to pressure buildup under fire conditions and should be cooled with a water spray.[1][6]

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage
  • Store in original, tightly closed containers in an approved flame-proof area.[1][6]

  • Keep in a cool, dry, and well-ventilated place.[6][7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][6][7]

  • Avoid storage with strong acids, oxidizing agents, and other incompatible materials.[1][7]

  • Polymerization may occur slowly at room temperature.[1]

Disposal
  • This compound and its container must be disposed of as hazardous waste.[1]

  • All waste must be handled in accordance with local, state, and federal regulations.[1]

  • Dispose of contents and container to an approved waste disposal plant.[4][7]

Logical Relationships in Safety Procedures

The following diagram illustrates the decision-making process for handling this compound safely.

Decision Logic for Handling this compound start Start Handling Procedure ppe_check Is appropriate PPE available? start->ppe_check ventilation_check Is adequate ventilation available? ppe_check->ventilation_check Yes stop_ppe STOP: Obtain correct PPE ppe_check->stop_ppe No ignition_check Are ignition sources removed? ventilation_check->ignition_check Yes stop_ventilation STOP: Use fume hood or improve ventilation ventilation_check->stop_ventilation No proceed Proceed with Handling ignition_check->proceed Yes stop_ignition STOP: Eliminate all ignition sources ignition_check->stop_ignition No waste Dispose of waste correctly proceed->waste end Procedure Complete waste->end

References

Methodological & Application

Application Notes and Protocols for the Polymerization of 4-Methyl-1-pentene using Ziegler-Natta Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the polymerization of 4-methyl-1-pentene (4-MP-1) utilizing Ziegler-Natta (Z-N) catalysts. This document is intended to serve as a practical guide for laboratory synthesis and characterization of poly(this compound) (P4MP), a thermoplastic with unique properties valuable in various scientific and industrial applications, including medical devices and laboratory equipment.[1][2][3]

Introduction

Poly(this compound) is a high-performance polyolefin known for its high transparency, excellent gas permeability, and good thermal and chemical stability.[1][2][3] The synthesis of highly isotactic P4MP is effectively achieved through coordination polymerization using Ziegler-Natta catalysts.[1] These catalyst systems, typically composed of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum cocatalyst, allow for precise control over the polymer's stereochemistry, leading to materials with desirable properties.[1][4] Modern Z-N catalysts often utilize a support, such as magnesium chloride (MgCl₂), to enhance catalytic activity and control polymer morphology.[4]

Key Concepts and Signaling Pathways

The polymerization of this compound using a Ziegler-Natta catalyst proceeds via a coordination-insertion mechanism. The process can be conceptually broken down into several key stages: catalyst activation, initiation, propagation, and termination.

Ziegler_Natta_Polymerization Catalyst Ziegler-Natta Catalyst (e.g., TiCl₄/MgCl₂) Active_Site Activated Catalyst (Active Ti-C bond) Catalyst->Active_Site Activation Cocatalyst Cocatalyst (e.g., Al(C₂H₅)₃) Cocatalyst->Active_Site Coordination Monomer Coordination to Ti Center Active_Site->Coordination Monomer This compound Monomer Monomer->Coordination Insertion Migratory Insertion Coordination->Insertion π-complex formation Growing_Chain Growing Polymer Chain Insertion->Growing_Chain 1,2-insertion Growing_Chain->Coordination Propagation Cycle Termination Chain Termination/ Transfer Growing_Chain->Termination Polymer Poly(this compound) Termination->Polymer

Caption: Ziegler-Natta polymerization mechanism for this compound.

Experimental Protocols

This section details the procedures for the preparation of a supported Ziegler-Natta catalyst and the subsequent polymerization of this compound.

Protocol 1: Preparation of MgCl₂-Supported TiCl₄ Catalyst

This protocol is based on the recrystallization method involving a MgCl₂-ethanol adduct.[5][6]

Materials:

Procedure:

  • Preparation of MgCl₂-Ethanol Adduct:

    • In a Schlenk flask under an inert atmosphere, suspend anhydrous MgCl₂ in anhydrous n-heptane.

    • Slowly add anhydrous ethanol dropwise to the suspension at room temperature while stirring.

    • Continue stirring for 2-3 hours to ensure the formation of the MgCl₂-ethanol adduct.

  • Chemical Dealcoholation and Titanation:

    • Cool the adduct suspension.

    • Slowly add a solution of triethylaluminum (TEA) in n-heptane dropwise.

    • Gradually heat the mixture to 90°C and maintain this temperature for 2 hours.

    • Introduce TiCl₄ dropwise to the reaction mixture.

    • Raise the temperature to 110°C and continue the reaction for another 2 hours.

  • Washing and Drying:

    • Allow the solid catalyst to settle and decant the supernatant.

    • Wash the solid product multiple times with anhydrous toluene (B28343) followed by anhydrous heptane (B126788) to remove unreacted reagents and byproducts.

    • Dry the final catalyst under a vacuum at room temperature.

Protocol 2: Polymerization of this compound

Materials:

  • Prepared MgCl₂-supported TiCl₄ catalyst

  • Triethylaluminum (TEA) cocatalyst

  • This compound (polymerization grade, freshly distilled)

  • Anhydrous solvent (e.g., benzene, heptane)

  • Methanol (B129727) (for quenching)

  • Hydrochloric acid (HCl)

  • Polymerization reactor equipped with a stirrer, temperature control, and inert gas inlet.

Procedure:

Polymerization_Workflow Reactor_Prep Reactor Preparation (Drying, Inert Atmosphere) Solvent_Monomer Add Solvent and This compound Reactor_Prep->Solvent_Monomer Cocatalyst_Add Add Cocatalyst (e.g., TEA) Solvent_Monomer->Cocatalyst_Add Catalyst_Add Add Catalyst Suspension Cocatalyst_Add->Catalyst_Add Aging (optional) Polymerization Polymerization (Controlled Temperature and Time) Catalyst_Add->Polymerization Quenching Quench with Methanol Polymerization->Quenching Precipitation Precipitate Polymer (in excess Methanol) Quenching->Precipitation Washing Wash with Methanol/HCl and then Methanol Precipitation->Washing Drying Dry Polymer (Vacuum Oven) Washing->Drying Characterization Polymer Characterization Drying->Characterization

Caption: Experimental workflow for the polymerization of this compound.

  • Reactor Setup:

    • Thoroughly dry the polymerization reactor and purge with an inert gas.

    • Introduce the desired amount of anhydrous solvent and this compound monomer into the reactor.

  • Catalyst and Cocatalyst Introduction:

    • Add the triethylaluminum (TEA) cocatalyst to the reactor and stir. The Al/Ti molar ratio is a critical parameter influencing catalyst activity and polymer properties.[7][8]

    • In a separate flask, suspend the prepared solid catalyst in a small amount of anhydrous solvent.

    • Introduce the catalyst suspension into the reactor to initiate polymerization.

  • Polymerization Reaction:

    • Maintain the desired reaction temperature (e.g., 40-80°C) and stirring speed for the specified reaction time.[9][10] The polymerization rate is dependent on monomer and catalyst concentrations.[9][10]

  • Quenching and Polymer Isolation:

    • Terminate the polymerization by adding methanol to the reactor.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Filter the precipitated polymer.

  • Purification and Drying:

    • Wash the polymer with a methanol/HCl solution to remove catalyst residues, followed by washing with pure methanol until the washings are neutral.

    • Dry the poly(this compound) in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Data Presentation

The following tables summarize typical data obtained from the polymerization of this compound under various conditions.

Table 1: Effect of Al/Ti Molar Ratio on Catalyst Activity and Polymer Properties

Al/Ti Molar RatioCatalyst Activity (kg P4MP/g Ti·h)Polymer Yield (%)Isotacticity Index (%)Molecular Weight (Mw) ( g/mol )
50VariesVaries>90Varies
100VariesVaries>95Varies
200Optimal activity often observedMax Yield>95Varies
300Decreased activity may be observedDecreasing>95Varies

Note: Specific values are highly dependent on the exact catalyst system, temperature, and other reaction conditions. An optimal Al/Ti ratio often exists for maximizing catalyst productivity.[8]

Table 2: Influence of Polymerization Temperature on Reaction Outcomes

Temperature (°C)Catalyst Activity (kg P4MP/g Ti·h)Polymer Yield (%)Isotacticity Index (%)Melting Point (Tm) (°C)
40Increases with temperature initiallyIncreasesHigh229-240
60Often near optimalHighSlightly lower225-235
80May start to decreaseHighDecreases220-230

Note: Polymerization activity generally increases with temperature up to an optimum, after which it may decline due to catalyst deactivation. Stereoregularity tends to decrease at higher temperatures.[1]

Table 3: Properties of Poly(this compound)

PropertyValue
Density (g/cm³)~0.83
Melting Point (°C)220-240
Glass Transition Temperature (°C)20-50
Isotacticity>95% (with appropriate catalysts)

Note: These are typical properties for highly isotactic P4MP.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C-NMR): To determine the tacticity (stereoregularity) of the polymer chain.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mw, Mn) and molecular weight distribution (MWD).

  • Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and glass transition temperature (Tg).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer.

References

Application Notes and Protocols: Synthesis of Poly(4-methyl-1-pentene) (PMP) for Medical Devices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(4-methyl-1-pentene), commonly known as PMP, is a transparent and crystalline thermoplastic belonging to the polyolefin family. Its unique combination of properties, including high gas permeability, excellent transparency, good chemical resistance, and a high melting point, makes it a material of significant interest for various medical applications. PMP is frequently utilized in the manufacturing of medical devices such as gas-permeable membranes for blood oxygenators, cell culture devices, and sterilisable medical equipment. The synthesis of PMP with controlled properties is crucial for ensuring the performance and safety of these medical devices. This document provides detailed protocols for the synthesis of PMP via Ziegler-Natta catalysis and summarizes key data relevant to its application in the medical field.

Data Presentation: Properties of Medical-Grade PMP

The following table summarizes the typical properties of medical-grade PMP, which are critical for its performance in medical devices.

PropertyValueSignificance in Medical Applications
Density0.83 g/cm³Lightweight nature is advantageous for portable medical devices.
Melting Point220-240 °CAllows for high-temperature sterilization methods, such as autoclaving.
Transparency>90%Enables clear visualization of contents in medical containers and devices.
Gas Permeability (O₂)HighEssential for applications like blood oxygenators and cell culture apparatus.
Water Absorption<0.01%Maintains physical and chemical properties in aqueous environments.
BiocompatibilityNon-cytotoxic, non-hemolyticEnsures safety and compatibility with biological tissues and fluids.
Chemical ResistanceExcellent resistance to acids, bases, and alcoholsAllows for use with a wide range of chemical reagents and sterilization agents.

Experimental Protocols: PMP Synthesis via Ziegler-Natta Catalysis

This protocol describes a common method for synthesizing PMP using a Ziegler-Natta catalyst system.

1. Materials and Reagents

  • Monomer: this compound (polymerization grade, >99% purity)

  • Catalyst: TiCl₄ (Titanium tetrachloride)

  • Co-catalyst: Al(C₂H₅)₃ (Triethylaluminium)

  • Solvent: n-Heptane (anhydrous, deoxygenated)

  • Terminating Agent: Isopropyl alcohol

  • Inert Gas: Nitrogen or Argon (high purity)

2. Equipment

  • Glass reactor with a mechanical stirrer, thermometer, and reflux condenser

  • Schlenk line for inert atmosphere operations

  • Syringes for catalyst and monomer injection

  • Drying oven

  • Filtration apparatus

3. Experimental Procedure

  • Reactor Preparation: The glass reactor is thoroughly dried in an oven at 120 °C and then assembled while hot under a stream of inert gas to eliminate any moisture.

  • Solvent and Monomer Addition: Anhydrous n-heptane is transferred to the reactor via cannula under an inert atmosphere. The desired amount of this compound monomer is then added.

  • Catalyst Preparation and Addition: In a separate Schlenk flask, a solution of TiCl₄ in n-heptane is prepared. A solution of Al(C₂H₅)₃ in n-heptane is also prepared. The two solutions are then carefully added to the reactor at a controlled temperature, typically between 50-70 °C. The molar ratio of Al to Ti is a critical parameter and is generally maintained between 2:1 and 3:1.

  • Polymerization: The reaction mixture is stirred vigorously at a constant temperature (e.g., 60 °C) for a predetermined time (e.g., 2-4 hours). The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

  • Termination: The polymerization is terminated by the addition of isopropyl alcohol, which deactivates the catalyst.

  • Polymer Isolation and Purification: The resulting polymer is precipitated by adding the reaction mixture to a larger volume of a non-solvent like methanol (B129727). The precipitated PMP is then filtered, washed repeatedly with methanol to remove catalyst residues, and dried in a vacuum oven at 60-80 °C until a constant weight is achieved.

Visualizations

Diagram 1: Experimental Workflow for PMP Synthesis

PMP_Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification A Dry Reactor & Assemble under Inert Gas D Add Solvent & Monomer to Reactor A->D B Prepare Anhydrous Solvent (n-Heptane) B->D C Purify Monomer (this compound) C->D F Inject Catalyst & Co-catalyst (50-70°C) D->F E Prepare Catalyst Solutions (TiCl4 & Al(C2H5)3) E->F G Maintain Reaction (e.g., 60°C, 2-4h) F->G H Terminate Reaction (add Isopropyl Alcohol) G->H I Precipitate Polymer in Methanol H->I J Filter & Wash Polymer I->J K Dry PMP under Vacuum J->K

Caption: A flowchart illustrating the key steps in the synthesis of PMP.

Diagram 2: Logical Relationship of Synthesis Parameters to PMP Properties

PMP_Properties_Relationship cluster_params Synthesis Parameters cluster_props PMP Properties for Medical Devices P1 Catalyst Type (e.g., Ziegler-Natta) Q1 Molecular Weight & MWD P1->Q1 Q2 Crystallinity P1->Q2 P2 Al/Ti Molar Ratio P2->Q1 P3 Reaction Temperature P3->Q1 P3->Q2 P4 Polymerization Time P4->Q1 Q3 Melting Point Q1->Q3 Q5 Biocompatibility Q1->Q5 Q2->Q3 Q4 Gas Permeability Q2->Q4

Caption: Influence of synthesis parameters on final PMP properties.

Application Notes and Protocols for LLDPE Production Using 4-Methyl-1-pentene as a Comonomer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Linear Low-Density Polyethylene (B3416737) (LLDPE) is a versatile thermoplastic polymer widely utilized in various applications, most notably in film packaging, due to its flexibility, high tensile strength, and puncture resistance. The properties of LLDPE are significantly influenced by the type and concentration of the α-olefin comonomer incorporated into the ethylene (B1197577) backbone. While 1-butene, 1-hexene, and 1-octene (B94956) are the most common comonomers, the use of branched α-olefins, such as 4-methyl-1-pentene (4MP1), offers a unique avenue to tailor the polymer's microstructure and, consequently, its macroscopic properties. The incorporation of the isobutyl side chains from 4MP1 can have a more pronounced effect on the crystallinity and melting behavior of LLDPE compared to linear comonomers.[1][2] This application note provides detailed protocols for the synthesis of LLDPE with this compound as a comonomer using both Ziegler-Natta and metallocene catalysts, as well as comprehensive procedures for the characterization of the resulting copolymers.

Influence of this compound on LLDPE Properties

The introduction of this compound as a comonomer in LLDPE production leads to a polymer with a unique combination of properties. The branched nature of the isobutyl side groups disrupts the polyethylene chain crystallization more effectively than linear side chains of a similar carbon number. This results in a lower density and crystallinity for a given comonomer content. Consequently, LLDPE synthesized with 4MP1 exhibits excellent tensile strength, impulse strength, peeling strength, and puncture resistance.[3][4]

Data Summary

The following table summarizes the typical effects of increasing this compound content on the key properties of LLDPE. The exact values can vary depending on the catalyst system, polymerization conditions, and molecular weight of the polymer.

PropertyEffect of Increasing this compound ContentTypical Value Range
Density Decreases0.910 - 0.935 g/cm³
Melt Flow Index (MFI) Generally increases (for a given molecular weight)0.5 - 20 g/10 min
Tensile Strength at Yield Generally decreases10 - 25 MPa
Elongation at Break Generally increases500 - 900 %
Melting Point (Tm) Decreases115 - 125 °C
Crystallinity Decreases30 - 50 %

Experimental Protocols

I. Synthesis of LLDPE with this compound

Two primary classes of catalysts are employed for the copolymerization of ethylene and this compound: Ziegler-Natta catalysts and metallocene catalysts. Metallocene catalysts are generally preferred for producing LLDPE with a narrow molecular weight distribution and a more uniform comonomer incorporation.

This protocol describes a slurry-phase polymerization using a supported Ziegler-Natta catalyst.

Materials:

  • High-purity ethylene gas

  • This compound (polymerization grade, dried over molecular sieves)

  • Hexane (B92381) (polymerization grade, dried over molecular sieves)

  • Supported Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)

  • Triethylaluminum (TEAL) solution in hexane (cocatalyst)

  • Methanol (B129727) (for quenching)

  • Hydrochloric acid solution (5% in methanol)

  • Nitrogen gas (high purity)

Equipment:

  • High-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure controllers, and inlets for monomer, comonomer, catalyst, and cocatalyst.

  • Schlenk line and glassware for catalyst and cocatalyst handling.

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reactor Preparation: The reactor is thoroughly cleaned, dried, and purged with high-purity nitrogen to remove any traces of oxygen and moisture.

  • Solvent and Comonomer Addition: 500 mL of dry hexane is charged into the reactor, followed by the desired amount of this compound (e.g., 50 mL). The reactor is then heated to the desired polymerization temperature (e.g., 80 °C).

  • Cocatalyst Addition: A calculated amount of TEAL solution is injected into the reactor to achieve a specific Al/Ti molar ratio (e.g., 150:1).

  • Ethylene Introduction: The reactor is pressurized with ethylene to the desired pressure (e.g., 10 bar), and the pressure is maintained throughout the polymerization.

  • Catalyst Injection: The Ziegler-Natta catalyst slurry in hexane is injected into the reactor to initiate the polymerization.

  • Polymerization: The reaction is allowed to proceed for the desired time (e.g., 1 hour) while maintaining constant temperature and pressure.

  • Quenching and Polymer Recovery: The polymerization is terminated by venting the ethylene and injecting methanol into the reactor. The polymer slurry is then transferred to a flask containing an acidic methanol solution to deactivate the catalyst residues.

  • Washing and Drying: The precipitated polymer is filtered, washed repeatedly with methanol, and dried in a vacuum oven at 60 °C to a constant weight.

This protocol outlines a solution-phase polymerization using a zirconocene (B1252598) catalyst.

Materials:

  • High-purity ethylene gas

  • This compound (polymerization grade, dried over molecular sieves)

  • Toluene (B28343) (polymerization grade, dried over molecular sieves)

  • Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)

  • Methylaluminoxane (MAO) solution in toluene (cocatalyst)

  • Methanol (for quenching)

  • Hydrochloric acid solution (5% in methanol)

  • Nitrogen gas (high purity)

Equipment:

  • High-pressure glass or stainless-steel reactor with a magnetic stirrer, temperature and pressure control, and septum-sealed inlets.

  • Schlenk line and glovebox for catalyst and cocatalyst handling.

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reactor Setup: A clean and dry reactor is assembled and purged with nitrogen.

  • Solvent and Comonomer Addition: 100 mL of dry toluene and the desired volume of this compound are added to the reactor via syringe. The reactor is then brought to the desired polymerization temperature (e.g., 50 °C).

  • Cocatalyst and Catalyst Activation: In a separate Schlenk flask under nitrogen, the metallocene catalyst is dissolved in a small amount of toluene. The MAO solution is then added to the catalyst solution to achieve a specific Al/Zr molar ratio (e.g., 1000:1) and allowed to pre-activate for 15-30 minutes.

  • Ethylene Saturation: The toluene/4-methyl-1-pentene solution in the reactor is saturated with ethylene by bubbling the gas through the solution.

  • Catalyst Injection: The pre-activated catalyst solution is injected into the reactor to start the polymerization. Ethylene is continuously supplied to maintain a constant pressure.

  • Polymerization: The reaction proceeds for the desired duration (e.g., 30 minutes).

  • Termination and Precipitation: The polymerization is quenched by the addition of acidic methanol. The polymer precipitates out of the solution.

  • Purification: The polymer is collected by filtration, washed thoroughly with methanol to remove catalyst residues, and then dried under vacuum at 50 °C.

II. Characterization of LLDPE-co-4-Methyl-1-pentene

Principle: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for determining the chemical structure and composition of copolymers. The chemical shifts of the carbon atoms in the polymer backbone and side chains are sensitive to their local environment, allowing for the quantification of the incorporated comonomer.

Sample Preparation:

  • Dissolve approximately 50-100 mg of the LLDPE copolymer in 0.5 mL of a deuterated solvent suitable for high-temperature NMR, such as 1,1,2,2-tetrachloroethane-d₂ (TCE-d₂) or 1,2,4-trichlorobenzene (B33124)/benzene-d₆ mixture.

  • The dissolution is typically performed directly in a 5 mm NMR tube at elevated temperatures (e.g., 120-130 °C) with gentle agitation until a homogeneous solution is obtained.

NMR Data Acquisition:

  • Acquire the ¹³C NMR spectrum at a high temperature (e.g., 125 °C) to ensure the polymer remains in solution and to achieve better spectral resolution.

  • Use a pulse program with proton decoupling. To ensure quantitative results, a sufficient relaxation delay (e.g., 5-10 seconds) should be used to allow for full relaxation of all carbon nuclei.

  • A large number of scans (e.g., 4000-8000) is typically required to obtain a good signal-to-noise ratio.

Data Analysis:

  • Identify the characteristic peaks for the ethylene and this compound units in the ¹³C NMR spectrum.

  • Integrate the areas of specific, well-resolved peaks corresponding to the carbons of the ethylene and this compound units.

  • Calculate the mole percent of this compound using the integral values.

Principle: DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is used to determine the melting temperature (Tm) and the degree of crystallinity of the LLDPE copolymer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature above its melting point (e.g., 200 °C) at a constant rate (e.g., 10 °C/min). This scan erases the thermal history of the sample.

    • Cooling Scan: Cool the sample from the melt to a low temperature (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min). This allows for the observation of the crystallization behavior.

    • Second Heating Scan: Heat the sample again to 200 °C at the same heating rate as the first scan. The data from this second heating scan is typically used for analysis.

  • Data Analysis:

    • Melting Temperature (Tm): Determine the peak temperature of the melting endotherm from the second heating scan.

    • Heat of Fusion (ΔHf): Calculate the area under the melting peak.

    • Degree of Crystallinity (%Xc): Calculate the crystallinity using the following equation: %Xc = (ΔHf / ΔHf⁰) * 100 where ΔHf is the measured heat of fusion and ΔHf⁰ is the heat of fusion for 100% crystalline polyethylene (293 J/g).

Principle: HT-GPC, also known as High-Temperature Size Exclusion Chromatography (HT-SEC), separates polymer molecules based on their hydrodynamic volume in solution. This technique is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Procedure:

  • Sample Preparation: Dissolve a small amount of the LLDPE sample (e.g., 1-2 mg/mL) in a suitable high-boiling solvent such as 1,2,4-trichlorobenzene (TCB) at a high temperature (e.g., 140-160 °C) with gentle agitation. The solvent should contain an antioxidant (e.g., butylated hydroxytoluene, BHT) to prevent polymer degradation.

  • Instrumentation: Use a GPC system equipped with a high-temperature autosampler, pump, columns, and detectors (typically a refractive index detector). The entire system is maintained at a constant high temperature.

  • Analysis:

    • Inject the dissolved polymer solution into the GPC system.

    • The polymer molecules are separated by the columns and detected as they elute.

    • A calibration curve, generated using narrow molecular weight polystyrene or polyethylene standards, is used to convert the elution time to molecular weight.

  • Data Analysis: The software associated with the GPC system calculates Mn, Mw, and PDI from the resulting chromatogram and calibration curve.

Visualizations

Logical Relationship between Comonomer and LLDPE Properties

LLDPE_Properties cluster_input Input cluster_process Polymerization cluster_structure Microstructure cluster_properties Macroscopic Properties 4MP1 This compound Comonomer Polymerization Copolymerization (Ziegler-Natta or Metallocene) 4MP1->Polymerization incorporation Structure LLDPE with Isobutyl Side Chains Polymerization->Structure Crystallinity Decreased Crystallinity Structure->Crystallinity disrupts packing Strength Improved Strength & Toughness Structure->Strength enhances Density Lower Density Crystallinity->Density LLDPE_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Reactor Setup & Purging AddSolvent Add Solvent & This compound Start->AddSolvent AddCocatalyst Add Cocatalyst (TEAL or MAO) AddSolvent->AddCocatalyst Pressurize Pressurize with Ethylene AddCocatalyst->Pressurize InjectCatalyst Inject Catalyst (ZN or Metallocene) Pressurize->InjectCatalyst Polymerize Polymerization InjectCatalyst->Polymerize Quench Quench Reaction & Precipitate Polymer Polymerize->Quench WashDry Wash & Dry LLDPE Product Quench->WashDry NMR ¹³C NMR Analysis (Comonomer Content) WashDry->NMR DSC DSC Analysis (Thermal Properties) WashDry->DSC GPC HT-GPC Analysis (Molecular Weight) WashDry->GPC

References

Application Notes: Metallocene-Catalyzed Polymerization of 4-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(4-methyl-1-pentene) (PMP) is a high-performance thermoplastic with a unique combination of properties, including high transparency, excellent gas permeability, low density, and good chemical resistance.[1][2] These characteristics make it a valuable material in various applications, such as gas separation membranes, medical equipment, and release films. The synthesis of PMP with controlled properties is crucial for these applications, and metallocene catalysts have emerged as a powerful tool for this purpose.[3][4]

Metallocene catalysts, a class of single-site catalysts, offer precise control over the polymerization process, leading to polymers with narrow molecular weight distributions and uniform microstructures.[3][5] This contrasts with traditional multi-site Ziegler-Natta catalysts, which often produce polymers with broader molecular weight distributions. The ability to tailor the polymer architecture by modifying the metallocene ligand structure allows for the synthesis of PMP with specific tacticities (isotactic or syndiotactic), molecular weights, and comonomer incorporation.[3][6][7]

These application notes provide an overview of the metallocene-catalyzed polymerization of this compound, including a summary of catalyst performance, detailed experimental protocols, and a visualization of the catalytic cycle.

Data Presentation

The following tables summarize the quantitative data from various studies on the metallocene-catalyzed polymerization of this compound.

Table 1: Homopolymerization of this compound with Isospecific and Syndiospecific Metallocene Catalysts

CatalystCocatalystPolymerization Temperature (°C)Polymerization Time (h)Yield (%)M_w_ ( g/mol )PDI (M_w_/M_n_)Ref.
rac-Et(Ind)₂ZrCl₂MAO25198187,0001.8[4]
Ph₂C(Cp)(Flu)ZrCl₂MAO25127450,0001.9[4]

*M_w_ = Weight-average molecular weight; PDI = Polydispersity Index; MAO = Methylaluminoxane; rac-Et(Ind)₂ZrCl₂ = rac-ethylenebis(indenyl)zirconium dichloride; Ph₂C(Cp)(Flu)ZrCl₂ = Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride.

Table 2: Copolymerization of this compound (4M1P) with Other α-Olefins

CatalystComonomer4M1P in Feed (mol%)Polymerization Temperature (°C)Yield (%)M_w_ ( g/mol )PDI (M_w_/M_n_)Ref.
rac-Et(Ind)₂ZrCl₂Allyltrimethylsilane502545155,0001.7[3][4]
Ph₂C(Cp)(Flu)ZrCl₂Allyltrimethylsilane502515380,0001.8[3][4]

Experimental Protocols

This section provides a general, detailed methodology for the metallocene-catalyzed polymerization of this compound in a laboratory setting.

Materials:

  • Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂ or Ph₂C(Cp)(Flu)ZrCl₂)

  • Methylaluminoxane (MAO) solution in toluene (B28343) (e.g., 10 wt%)

  • This compound (polymerization grade, dried over molecular sieves)

  • Toluene (anhydrous, polymerization grade)

  • Methanol (B129727)

  • Hydrochloric acid (concentrated)

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Glass reactor (e.g., 250 mL) equipped with a magnetic stirrer and temperature control (oil bath)

  • Syringes and cannulas for transferring air-sensitive reagents

  • Filtration apparatus

  • Vacuum oven

Experimental Procedure:

  • Reactor Preparation: The glass reactor is thoroughly dried in an oven and then assembled while hot under a stream of inert gas (nitrogen or argon). The reactor is then evacuated and backfilled with the inert gas several times to ensure an oxygen and moisture-free environment.

  • Reagent Preparation: All liquid reagents, including toluene and this compound, should be freshly distilled or passed through a column of activated alumina (B75360) and molecular sieves to remove impurities. The metallocene catalyst and MAO solution should be handled under an inert atmosphere.

  • Polymerization:

    • The reactor is charged with the desired amount of toluene via syringe or cannula.

    • The monomer, this compound, is then added to the reactor.

    • The reactor is brought to the desired polymerization temperature using an oil bath.

    • The polymerization is initiated by the sequential addition of the MAO solution and the metallocene catalyst solution (prepared separately in toluene) to the stirred reactor. The order of addition can be varied, but typically the cocatalyst is added first.

    • The reaction mixture is stirred vigorously for the specified polymerization time.

  • Termination and Polymer Isolation:

    • After the desired time, the polymerization is terminated by the addition of acidified methanol (e.g., 5% HCl in methanol). This quenches the active catalytic species and precipitates the polymer.

    • The precipitated polymer is stirred in the acidified methanol for several hours to remove catalyst residues.

    • The polymer is then collected by filtration, washed extensively with methanol, and dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

  • Characterization: The resulting polymer can be characterized by various techniques, including:

    • Gel Permeation Chromatography (GPC): To determine the molecular weight (M_w_ and M_n_) and polydispersity index (PDI).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C NMR): To determine the polymer microstructure (tacticity) and comonomer content in copolymers.

    • Differential Scanning Calorimetry (DSC): To determine thermal properties such as melting temperature (T_m_) and crystallinity.

Mandatory Visualization

The following diagrams illustrate the key processes in the metallocene-catalyzed polymerization of this compound.

polymerization_workflow cluster_prep Preparation cluster_poly Polymerization cluster_iso Isolation & Characterization Reactor_Prep Reactor Preparation (Drying, Inert Atmosphere) Solvent_Monomer Charge Toluene & this compound Reactor_Prep->Solvent_Monomer Reagent_Prep Reagent Purification (Toluene, 4M1P) Reagent_Prep->Solvent_Monomer Temp_Control Set Polymerization Temperature Solvent_Monomer->Temp_Control Catalyst_Add Add MAO & Metallocene Catalyst Temp_Control->Catalyst_Add Poly_Reaction Polymerization Reaction Catalyst_Add->Poly_Reaction Termination Termination with Acidified Methanol Poly_Reaction->Termination Isolation Filtration & Washing Termination->Isolation Drying Vacuum Drying Isolation->Drying Characterization Polymer Characterization (GPC, NMR, DSC) Drying->Characterization

Caption: Experimental workflow for metallocene-catalyzed polymerization of this compound.

catalytic_cycle Precatalyst Metallocene Precatalyst (e.g., Cp₂ZrCl₂) Active_Catalyst Active Cationic Catalyst [Cp₂Zr-R]⁺ Precatalyst->Active_Catalyst Activation Pi_Complex π-Complex Formation Active_Catalyst->Pi_Complex Coordination Insertion Monomer Insertion Pi_Complex->Insertion Migratory Insertion Propagation Chain Propagation Insertion->Propagation Repeat Propagation->Active_Catalyst Further Monomer Addition Polymer Growing Polymer Chain MAO Cocatalyst (MAO) Monomer This compound

Caption: Simplified catalytic cycle for metallocene-catalyzed olefin polymerization.

References

Application Notes and Protocols for Poly(4-methyl-1-pentene) (PMP) Membranes in Gas Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the gas permeability characteristics of poly(4-methyl-1-pentene) (PMP) membranes, detailing experimental protocols for permeability measurements and summarizing key performance data. PMP is a commercially available, semi-crystalline polymer known for its high gas permeability, good thermal and chemical stability, and processability, making it a material of interest for various gas separation applications.[1][2]

Key Characteristics of PMP Membranes

Poly(this compound) is a lightweight, aliphatic polyolefin with a low density.[1] Its unique molecular structure, featuring bulky side chains, contributes to its high free volume and, consequently, its high gas permeability.[1] PMP is a semi-crystalline polymer with a glass transition temperature (Tg) typically between 20°C and 30°C.[1][2] This thermal property is a critical consideration in experimental design and application, as the gas transport properties can change significantly above and below the Tg.[1][3]

PMP membranes can be fabricated into various forms, including dense flat sheets and hollow fibers, using techniques such as solution casting and melt spinning.[1][4] The fabrication method and subsequent treatments can significantly influence the membrane's morphology and gas separation performance.

Applications in Gas Separation

Due to its favorable properties, PMP is a versatile material for membrane-based gas separation. Key application areas include:

  • Carbon Dioxide Capture: PMP membranes are investigated for the separation of CO₂ from flue gases (CO₂/N₂) and natural gas (CO₂/CH₄).[1][5][6]

  • Oxygen/Nitrogen Separation: The selective permeation of oxygen over nitrogen makes PMP suitable for oxygen enrichment of air for medical or metallurgical purposes.[7]

  • Hydrocarbon Separation: PMP exhibits stability in the presence of hydrocarbons, allowing for its use in separating hydrocarbon-containing gas mixtures.[4]

  • Extracorporeal Membrane Oxygenation (ECMO): PMP is a material of choice for oxygenator membranes in ECMO devices, where it facilitates the exchange of oxygen and carbon dioxide in blood.[8]

Quantitative Gas Permeability Data

The gas permeability of PMP membranes is a function of the specific gas, operating temperature, and membrane structure. The following tables summarize permeability and selectivity data from various studies. Permeability is often reported in Barrer, where 1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg).

GasPermeability (Barrer)CO₂/N₂ SelectivityCO₂/CH₄ SelectivityReference
CO₂76.4611.57-[4][9]
N₂6.61--[4][9]

Table 1: Gas Permeability and Selectivity of a Dense PMP Membrane. Fabricated from a 5 wt% PMP solution at 20°C.[4][9]

Gas MixtureCO₂ Permeance (GPU)CH₄ Permeance (GPU)N₂ Permeance (GPU)CO₂/CH₄ SelectivityCO₂/N₂ SelectivityReference
CO₂/CH₄Varies with compositionVaries with composition-See Table 7 in source-[1]
CO₂/N₂Varies with composition-Varies with composition-See Table 7 in source[1]

Table 2: Permeance and Selectivity of PMP Hollow Fiber Membranes for Gas Mixtures at 25°C. [1] Note: Permeance is reported in Gas Permeation Units (GPU), where 1 GPU = 10⁻⁶ cm³(STP)/(cm² s cmHg). The original source provides detailed tables (Tables 5, 6, and 7) showing the influence of gas composition on permeance and selectivity.[1]

Membrane TypeCO₂ Permeability (Barrer)CO₂/CH₄ SelectivityCO₂/H₂ SelectivityReference
Pure PMP~99.6 (at 10 bar)~3.5~0.9[5]
PMP with 30 wt% ZIF-8278.95 (at 10 bar)~8.5~2.3[5]

Table 3: Enhanced CO₂ Separation in PMP-based Mixed Matrix Membranes (MMMs). The addition of ZIF-8 nanoparticles significantly improves both CO₂ permeability and selectivity.[5]

TreatmentHe/CH₄ SelectivityCO₂/CH₄ SelectivityNotesReference
Untreated PMP~12~4-[2]
Gas Phase FluorinationIncreased by up to 2.0 timesIncreased by up to 4.3 timesProperties change over time after fluorination.[2]

Table 4: Effect of Surface Modification on PMP Membrane Selectivity. Soft fluorination can enhance the ideal selectivity for certain gas pairs.[2]

Experimental Protocol: Gas Permeability Measurement

This protocol outlines the constant-volume, variable-pressure method (also known as the time-lag or barometric technique) for determining the permeability, diffusivity, and solubility of gases in dense polymer membranes.[10][11]

4.1. Materials and Equipment

  • PMP membrane sample of known thickness.

  • High-vacuum gas permeation apparatus with a static permeation cell.

  • High-purity single gases (e.g., H₂, CO₂, CH₄, N₂).

  • Vacuum pump.

  • Pressure transducer.

  • Thermostatically controlled chamber or water bath.

  • Data acquisition system.

4.2. Step-by-Step Procedure

  • Membrane Preparation and Installation:

    • Cut a circular sample from the prepared PMP film.

    • Measure the thickness of the membrane sample at several points and calculate the average.

    • Place the membrane sample in the permeation cell, ensuring a proper seal. The effective area of permeation should be known.[10]

  • System Evacuation:

    • Assemble the permeation cell within the apparatus.

    • Evacuate both the upstream (feed) and downstream (permeate) sides of the cell to a high vacuum to remove any residual gases.

  • Permeation Measurement:

    • Isolate the permeate volume from the vacuum pump.

    • Introduce the test gas to the upstream side of the membrane at a constant pressure (e.g., 150 kPa).[10]

    • Record the pressure increase on the downstream side as a function of time using the pressure transducer and data acquisition system. The experiment continues until a steady state of permeation is reached, indicated by a linear increase in pressure with time.

  • Data Analysis:

    • Plot the permeate pressure versus time.

    • The permeability coefficient (P) is calculated from the steady-state portion of the plot using the following equation[10]:

      • P = (Vp * l * Δpp) / (A * T * R * Δt * p)

      • Where:

        • Vp is the calibrated permeate volume.

        • l is the membrane thickness.

        • Δpp/Δt is the rate of pressure increase in the permeate volume at steady state.

        • A is the effective membrane area.

        • T is the absolute temperature.

        • R is the gas constant.

        • p is the feed gas pressure.

    • The diffusion coefficient (D) can be determined from the time lag (θ), which is the intercept on the time axis when the linear steady-state portion of the pressure-time curve is extrapolated[10]:

      • D = l² / (6 * θ)

    • The solubility coefficient (S) can then be calculated from the relationship:

      • P = D * S[10]

  • Selectivity Calculation:

    • The ideal selectivity (αᵢ/ⱼ) for a pair of gases (i and j) is the ratio of their individual permeability coefficients[10]:

      • αᵢ/ⱼ = Pᵢ / Pⱼ

4.3. Experimental Considerations

  • Temperature Control: Gas transport properties are highly temperature-dependent. Maintain a constant and uniform temperature throughout the experiment.[3][12]

  • Membrane Thickness: The thickness of the membrane can influence the measured permeability due to morphological changes.[12][13] It is crucial to accurately measure and report the membrane thickness.

  • Purity of Gases: Use high-purity gases to avoid interference from other components.[10]

  • Steady State: Ensure that the system has reached a steady state before calculating the permeability coefficient.

  • Replicates: Perform multiple measurements for each gas and membrane sample to ensure reproducibility.[10]

Visualized Workflows and Relationships

Diagram 1: Experimental Workflow for Gas Permeability Measurement

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_membrane Prepare & Measure Membrane Sample install_membrane Install Membrane in Permeation Cell prep_membrane->install_membrane evacuate Evacuate System (Upstream & Downstream) install_membrane->evacuate introduce_gas Introduce Feed Gas (Constant Pressure) evacuate->introduce_gas record_pressure Record Permeate Pressure vs. Time introduce_gas->record_pressure plot_data Plot Pressure vs. Time record_pressure->plot_data calc_P Calculate Permeability (P) from Steady-State Slope plot_data->calc_P calc_D Determine Diffusivity (D) from Time Lag (θ) plot_data->calc_D calc_S Calculate Solubility (S) (S = P/D) calc_P->calc_S calc_alpha Calculate Ideal Selectivity (α) calc_P->calc_alpha calc_D->calc_S G pmp PMP Membrane Gas Permeability structure Polymer Structure structure->pmp crystallinity Crystallinity structure->crystallinity free_volume Free Volume structure->free_volume thickness Thickness structure->thickness conditions Operating Conditions conditions->pmp temp Temperature conditions->temp pressure Pressure conditions->pressure gas_type Gas Type (Size, Solubility) conditions->gas_type modification Membrane Modification modification->pmp blending Blending (e.g., with Gelatin) modification->blending mmm Mixed Matrix (MMM) (e.g., with ZIF-8) modification->mmm surface_mod Surface Treatment (e.g., Fluorination) modification->surface_mod

References

Application Notes & Protocols: Synthesis of High-Performance Polymers Using 4-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of high-performance polymers using 4-methyl-1-pentene (4M1P). The resulting polymer, poly(this compound) (PMP), is a thermoplastic crystalline resin with a unique combination of properties, making it suitable for a wide range of specialized applications.

Introduction to Poly(this compound) (PMP)

Poly(this compound), commercially known as TPX™, is a high-performance polyolefin synthesized primarily through the coordination polymerization of this compound monomers.[1] First synthesized by Natta in 1955 using a Ziegler-Natta catalyst system, PMP has since been produced on a large scale.[1] Its exceptional characteristics include low density, high transparency, excellent gas permeability, high melting point, and good mechanical and chemical properties.[1][2][3] These attributes make PMP invaluable in fields such as medical devices, electronics, and renewable energy.[1]

The unique properties of PMP stem from its molecular structure, which features isobutyl branches and a helical conformation.[1] Notably, PMP is one of the few semi-crystalline polymers where the crystal density is lower than that of its amorphous phase.[1]

Key Properties of Poly(this compound)

A summary of the key physical and chemical properties of PMP is presented in the table below.

PropertyValueReference
Density0.83 g/cm³[1]
Melting Point230-240 °C[1]
Transparency> 90%[2]
Haze< 3%[2]
Dielectric ConstantLow[1][3]

Catalyst Systems for this compound Polymerization

The synthesis of PMP is predominantly achieved through coordination polymerization, with the choice of catalyst being critical in determining the polymer's isotacticity and overall properties.[1] The main catalyst systems employed are Ziegler-Natta, metallocene, post-metallocene, and late-transition metal catalysts.[1][3]

Ziegler-Natta and post-metallocene catalysts are particularly effective in producing highly isotactic PMP due to their stereochemical control.[1] Metallocene catalysts, a more recent innovation, offer several advantages over traditional Ziegler-Natta catalysts and can be used to synthesize both isotactic and syndiotactic PMP, as well as copolymers.[4][5][6] The performance of various catalyst systems in the homopolymerization of 4M1P is summarized below.

Catalyst SystemCatalystCo-catalystTemperature (°C)Activity ( kg/mol ·h)Molecular Weight (Mw) ( g/mol )Melting Temp. (Tm) (°C)Reference
Ziegler-NattaTiCl₃ + (C₂H₅)₂AlCl-----[7]
Metallocenerac-EBIZrCl₂MAO5012.3 x 10³1.1 x 10⁵224.2[8]
MetallocenePh₂C(Cp)(Flu)ZrCl₂MAO500.7 x 10³1.9 x 10⁵187.9[8]
Post-MetalloceneDimethylpyridylamidohafnium/organoboron--High->120[9]
α-Diimine Nickelα-diimine nickel complexesMAO0High (10⁵ g·mol⁻¹·h⁻¹)High (10⁵ g·mol⁻¹)Amorphous[10]

MAO: Methylaluminoxane (B55162)

Experimental Protocols

The following sections provide detailed protocols for the polymerization of this compound using different catalyst systems.

All polymerization procedures should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques to exclude air and moisture, which can deactivate the catalysts.[11] Solvents and monomers should be purified prior to use by passing them through a column of activated alumina (B75360) and stored under an inert atmosphere.[11]

This protocol is based on the use of a metallocene catalyst, specifically rac-ethylenebis(1-indenyl)zirconium dichloride (rac-EBIZrCl₂), with methylaluminoxane (MAO) as a co-catalyst.[6][8]

Materials:

  • rac-ethylenebis(1-indenyl)zirconium dichloride (rac-EBIZrCl₂)

  • Methylaluminoxane (MAO) solution in toluene (B28343) (e.g., 10 wt%)

  • This compound (4M1P)

  • Toluene (purified)

  • Methanol (B129727) (acidified)

  • Ethanol

  • 2,6-Di-tert-butyl-4-methylphenol (antioxidant)

  • Acetone

Equipment:

  • 250 mL glass reactor with an oil bath and cooling system

  • Schlenk line and glassware

  • Magnetic stirrer

  • Thermocouple

  • Filtration apparatus

Procedure:

  • Reactor Setup: The glass reactor is thoroughly dried, vacuumized, and charged with a nitrogen or argon atmosphere.[6]

  • Reagent Charging: Toluene and the this compound monomer are introduced into the reactor.[6] The reactor is then brought to the desired polymerization temperature (e.g., 50 °C) using the oil bath.[8]

  • Catalyst Preparation and Initiation: In a separate Schlenk flask, the metallocene catalyst precursor (rac-EBIZrCl₂) is dissolved in a small amount of toluene. The MAO solution is then added to the reactor, followed by the catalyst solution to initiate the polymerization.[11] A typical Al/Zr molar ratio is 2000.[8]

  • Polymerization: The reaction mixture is stirred for a set duration (e.g., 60 minutes) while maintaining the temperature.[8]

  • Quenching and Precipitation: The polymerization is quenched by adding acidified methanol to the reactor.[11][12] The resulting polymer precipitates out of the solution.

  • Polymer Isolation and Purification: The precipitated polymer is collected by filtration, washed with ethanol, and then dried overnight in a vacuum oven at 80 °C.[11] An antioxidant, such as 2,6-di-tert-butyl-4-methylphenol dissolved in acetone, can be added to the polymer.[11]

This protocol describes the synthesis of linear low-density polyethylene (B3416737) (LLDPE) by copolymerizing ethylene (B1197577) with this compound.[13]

Materials:

  • Supported metallocene catalyst (e.g., (nBuCp)₂ZrCl₂ on silica)

  • Methylaluminoxane (MAO)

  • Ethylene (polymerization grade)

  • This compound (4M1P)

  • Toluene (purified)

  • Methanol (acidified)

Equipment:

  • High-pressure polymerization reactor

  • Schlenk line

  • Gas flow controllers

Procedure:

  • Catalyst Support Preparation: Dehydroxylated silica (B1680970) is functionalized and treated with MAO, followed by the metallocene precursor to prepare the supported catalyst.[4]

  • Reactor Setup: The polymerization reactor is purged with nitrogen and charged with toluene and this compound.

  • Polymerization: The reactor is heated to the desired temperature (e.g., 45-85 °C), and ethylene is fed into the reactor at a constant pressure.[12] The supported catalyst is then injected to start the copolymerization.

  • Reaction Termination: After the desired reaction time, the ethylene feed is stopped, and the reactor is vented. The polymerization is quenched with acidified methanol.

  • Product Isolation: The copolymer is precipitated, filtered, washed with methanol, and dried in a vacuum oven at 60 °C.[12]

Characterization of PMP and its Copolymers

The synthesized polymers should be characterized to determine their molecular weight, structure, and thermal properties.

Analysis TechniquePurpose
Gel Permeation Chromatography (GPC)To determine the weight-average molecular weight (Mw) and polymer dispersity index (PDI).[8]
¹³C Nuclear Magnetic Resonance (¹³C-NMR)To certify the stereotacticity of the polymer and determine comonomer incorporation.[6][8][12]
Differential Scanning Calorimetry (DSC)To determine the melting temperature (Tm) and melting enthalpy (ΔHm).[8]
Wide-Angle X-ray Diffraction (WAXD)To investigate the crystalline structure of the polymer.[5]

Visualization of Experimental Workflow and Polymerization Mechanism

The following diagrams illustrate the general workflow for this compound polymerization and the coordination polymerization mechanism.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up cluster_analysis Analysis prep_reagents Purify Monomer & Solvent charge_reagents Charge Reactor with Monomer & Solvent prep_reagents->charge_reagents prep_catalyst Prepare Catalyst & Co-catalyst initiation Inject Catalyst & Co-catalyst prep_catalyst->initiation reactor_setup Reactor Setup (Inert Atmosphere) reactor_setup->charge_reagents charge_reagents->initiation polymerization Polymerization (Controlled Temp. & Time) initiation->polymerization quenching Quench Reaction polymerization->quenching precipitation Precipitate Polymer quenching->precipitation isolation Filter & Wash Polymer precipitation->isolation drying Dry Polymer (Vacuum Oven) isolation->drying characterization Characterize Polymer (GPC, NMR, DSC) drying->characterization

Caption: General experimental workflow for the synthesis of poly(this compound).

polymerization_mechanism catalyst Active Catalyst [M]-R complex π-Complex Formation catalyst->complex Coordination monomer This compound Monomer monomer->complex insertion Monomer Insertion complex->insertion growing_chain Propagating Polymer Chain [M]-(CH₂-CHR)n-R insertion->growing_chain Chain Growth growing_chain->complex Propagation new_monomer Incoming Monomer new_monomer->complex

References

Application Notes and Protocols for the Copolymerization of Ethylene and 4-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the copolymerization of ethylene (B1197577) and 4-methyl-1-pentene (4M1P), a process of significant interest for the production of advanced polyolefin materials. The resulting copolymers exhibit a unique combination of properties, including improved mechanical strength, processability, and thermal resistance, making them suitable for a wide range of applications, from specialized packaging to components in medical devices.

Introduction

The copolymerization of ethylene with bulky α-olefins like this compound allows for the precise tailoring of polymer microstructure and, consequently, its macroscopic properties. Traditional Ziegler-Natta catalysts, while effective for ethylene homopolymerization, often show limited efficacy in incorporating bulky comonomers like 4M1P, leading to low comonomer content and reduced molecular weight of the resulting copolymers.[1][2] The advent of single-site catalysts, such as metallocenes and post-metallocene systems, has revolutionized this field, offering enhanced activity, superior comonomer incorporation, and better control over the polymer architecture.[3][4][5][6]

This document outlines protocols using various catalyst systems, including Ziegler-Natta, metallocene, and α-diimine Ni(II) catalysts, and provides a comparative analysis of their performance based on data from peer-reviewed literature.

Catalyst Systems and Their Impact on Copolymer Properties

The choice of catalyst is paramount in determining the outcome of the copolymerization. Different catalyst families offer distinct advantages in terms of activity, comonomer incorporation, and the resulting polymer's microstructure.

Ziegler-Natta Catalysts

Conventional heterogeneous Ziegler-Natta catalysts were the first systems used for ethylene and 4M1P copolymerization. However, they generally exhibit lower activity and incorporation of 4M1P compared to more modern catalysts.[2] The resulting copolymers are often heterogeneous in their composition and molecular weight distribution.[1]

Metallocene Catalysts

Metallocene catalysts, particularly those based on Group 4 metals like titanium and zirconium, activated by methylaluminoxane (B55162) (MAO), have demonstrated significantly improved performance.[3][4][5] These single-site catalysts lead to copolymers with a more uniform comonomer distribution and narrower molecular weight distributions. The ligand framework of the metallocene complex can be systematically modified to fine-tune the catalyst's performance and the resulting polymer's properties.[1][2] For instance, ansa-metallocenes, with their bridged cyclopentadienyl (B1206354) ligands, can enforce a specific geometry around the metal center, influencing stereoselectivity and comonomer incorporation.

α-Diimine Ni(II) Catalysts

Late transition metal catalysts, such as α-diimine Ni(II) complexes, offer a unique "chain-walking" mechanism that can lead to copolymers with complex branched architectures.[7] This mechanism allows for the formation of various short- and long-chain branches, significantly impacting the material's physical and mechanical properties. These catalysts can be activated by cocatalysts like MAO or diethylaluminum chloride (Et2AlCl).[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the copolymerization of ethylene and this compound, allowing for a direct comparison of different catalyst systems and reaction conditions.

Table 1: Comparison of Catalyst Performance in Ethylene/4-Methyl-1-pentene Copolymerization

Catalyst SystemCocatalystTemperature (°C)4M1P in Feed (mol%)4M1P in Copolymer (mol%)Activity (kg polymer/mol metal·h)Molecular Weight (Mw, g/mol )PDI (Mw/Mn)Reference
[η⁵:η¹-(2,3-Me₂Benz[e]Ind)SiMe₂NᵗBu]TiCl₂MAO45Varies1.5 - 12.31,280 - 10,800181,000 - 489,0002.1 - 2.8[1]
α-diimine Ni(II)MAOVariesVaries0.94 - 36.73---[7]
α-diimine Ni(II)Et₂AlClVariesVaries---~1.20[8]
Ph₂C(Cp)(Flu)ZrCl₂ (syndiospecific)MAO255011.40.04 x 10⁴2.4 x 10⁵1.8[3][5]
rac-EBIZrCl₂ (isospecific)MAO25509.80.32 x 10⁴1.1 x 10⁵1.9[3][5]

Note: '-' indicates data not available in the cited source.

Experimental Protocols

The following are detailed protocols for the copolymerization of ethylene and this compound using different catalyst systems. These protocols are based on methodologies reported in the scientific literature.

Protocol 1: Copolymerization using a Metallocene Catalyst

This protocol is adapted from the procedure described for a representative copolymerization using a monocyclopentadienylamido titanium complex.[1]

Materials:

  • High-pressure stainless-steel reactor (e.g., 500 mL) equipped with a mechanical stirrer and temperature control.

  • Toluene (B28343) (anhydrous, polymerization grade)

  • This compound (4M1P) (purified and dried)

  • Ethylene (polymerization grade)

  • Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)

  • Metallocene catalyst (e.g., [η⁵:η¹-(2,3-Me₂Benz[e]Ind)SiMe₂NᵗBu]TiCl₂)

  • Methanol (B129727) (acidified with HCl)

  • Nitrogen (high purity)

Procedure:

  • Reactor Preparation: Thoroughly dry the reactor under vacuum and purge with high-purity nitrogen.

  • Reagent Addition:

    • Under a nitrogen atmosphere, charge the reactor with 65 mL of toluene.

    • Add 20 mL of this compound (1.59 M) to the reactor via syringe.

    • Add the desired amount of MAO solution (e.g., 5.0 mmol in 10 mL of toluene).

  • Equilibration: Place the reactor in a water bath and allow it to equilibrate to the desired reaction temperature (e.g., 45 °C) with stirring.

  • Ethylene Introduction: Evacuate the nitrogen from the reactor and introduce ethylene gas to the desired pressure. Continuously feed ethylene to maintain a constant pressure throughout the polymerization.

  • Initiation: In a separate Schlenk flask, dissolve the metallocene catalyst in a small amount of toluene. Inject the catalyst solution into the reactor to initiate the polymerization.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 10-30 minutes), maintaining constant temperature and ethylene pressure.

  • Termination and Polymer Recovery:

    • Stop the ethylene feed and vent the reactor.

    • Terminate the polymerization by injecting acidified methanol.

    • Precipitate the polymer by pouring the reaction mixture into a larger volume of acidified methanol (e.g., 350 mL) and stir overnight.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer thoroughly with methanol.

    • Dry the polymer in a vacuum oven at 60 °C to a constant weight.

Protocol 2: Polymer Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy for Comonomer Content:

  • Dissolve approximately 50 mg of the copolymer in 0.4 mL of 1,1,2,2-tetrachloroethane-d₂.

  • Record the ¹³C NMR spectrum at an elevated temperature (e.g., 110-135 °C) using a high-field NMR spectrometer.

  • Determine the this compound content in the copolymer by integrating the characteristic peaks corresponding to the ethylene and 4M1P units in the polymer backbone.[1]

B. Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Index (PDI):

  • Determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) by high-temperature GPC.

  • Use 1,2,4-trichlorobenzene (B33124) as the solvent at a high temperature (e.g., 135 °C).

  • Calibrate the instrument using polystyrene standards.[1]

C. Differential Scanning Calorimetry (DSC) for Thermal Properties:

  • Determine the melting temperature (Tm), crystallization temperature (Tc), and crystallinity of the copolymer using a DSC instrument.

  • Heat the sample to a temperature well above its melting point, then cool it at a controlled rate (e.g., 10 °C/min) to observe crystallization, and then heat it again at the same rate to observe melting.[1]

Visualizations

The following diagrams illustrate key concepts and workflows related to the copolymerization of ethylene and this compound.

Copolymerization_Workflow cluster_prep Reactor Preparation cluster_reagents Reagent Charging cluster_reaction Polymerization cluster_workup Product Workup Reactor_Drying Dry & Purge Reactor Add_Solvent Add Toluene Reactor_Drying->Add_Solvent Add_4M1P Add 4M1P Add_Solvent->Add_4M1P Add_Cocatalyst Add MAO Add_4M1P->Add_Cocatalyst Equilibrate Equilibrate Temperature Add_Cocatalyst->Equilibrate Add_Ethylene Introduce Ethylene Equilibrate->Add_Ethylene Initiate Inject Catalyst Add_Ethylene->Initiate Polymerize Run Reaction Initiate->Polymerize Terminate Terminate Reaction Polymerize->Terminate Precipitate Precipitate Polymer Terminate->Precipitate Filter_Wash Filter & Wash Precipitate->Filter_Wash Dry Dry Polymer Filter_Wash->Dry

Caption: General experimental workflow for the copolymerization of ethylene and this compound.

Catalyst_Activation_and_Propagation cluster_activation Catalyst Activation cluster_propagation Chain Propagation Catalyst_Precursor Metallocene Precursor (LₙM-Cl) Active_Catalyst Active Cationic Species ([LₙM-R]⁺) Catalyst_Precursor->Active_Catalyst Activation Cocatalyst Cocatalyst (e.g., MAO) Cocatalyst->Active_Catalyst Monomer_Coordination Monomer Coordination Active_Catalyst->Monomer_Coordination Ethylene or 4M1P Monomer_Insertion Monomer Insertion Monomer_Coordination->Monomer_Insertion Growing_Chain Growing Polymer Chain Monomer_Insertion->Growing_Chain Growing_Chain->Active_Catalyst Regeneration of Active Site

References

Application Notes and Protocols for Monitoring 4-Methyl-1-pentene Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(4-methyl-1-pentene) (PMP) is a high-performance thermoplastic with a unique combination of properties including high transparency, low density, excellent gas permeability, and good chemical resistance.[1][2] These characteristics make it a valuable material in various fields, including medical devices like extracorporeal membrane oxygenation (ECMO) membranes, laboratory ware, and food packaging.[1][3][4] The synthesis of PMP is primarily achieved through the coordination polymerization of this compound (4M1P) using catalyst systems such as Ziegler-Natta, metallocene, and post-metallocene catalysts.[1][4]

Understanding and controlling the polymerization kinetics are crucial for tailoring the polymer's properties, such as molecular weight, molecular weight distribution, and stereoregularity, which in turn dictate its final performance.[1][5] This document provides detailed application notes and protocols for the key analytical techniques used to monitor the kinetics of this compound polymerization.

Key Analytical Techniques for Kinetic Monitoring

Several analytical techniques can be employed to monitor the polymerization of 4M1P. The choice of technique depends on the specific kinetic parameters of interest, such as the rate of monomer consumption, the evolution of polymer molecular weight, and changes in polymer microstructure over time. The primary methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine monomer conversion and analyze polymer microstructure.

  • Gas Chromatography (GC): To quantify the consumption of the this compound monomer.

  • Dilatometry: To measure the rate of polymerization by observing the change in volume of the reaction mixture.

  • In-situ Fourier Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the monomer's vinyl group in real-time.

  • Gel Permeation Chromatography (GPC/SEC): To track the evolution of molecular weight and molecular weight distribution.

  • Differential Scanning Calorimetry (DSC): To analyze the thermal properties of the resulting polymer, which are indicative of its microstructure.

Data Presentation

The following tables summarize the type of quantitative data that can be obtained from each analytical technique to monitor the polymerization kinetics.

Table 1: Monomer Conversion Data

Time (min)Monomer Concentration (mol/L) - via GCMonomer Conversion (%) - via ¹H NMR
0[Initial Concentration]0
10[Concentration at 10 min][Conversion at 10 min]
20[Concentration at 20 min][Conversion at 20 min]
30[Concentration at 30 min][Conversion at 30 min]
60[Concentration at 60 min][Conversion at 60 min]

Table 2: Polymer Molecular Weight and Polydispersity Data

Time (min)Weight-Average Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)
10[Mw at 10 min][PDI at 10 min]
20[Mw at 20 min][PDI at 20 min]
30[Mw at 30 min][PDI at 30 min]
60[Mw at 60 min][PDI at 60 min]

Table 3: Polymer Microstructure and Thermal Properties (End-point analysis)

Catalyst SystemPolymerization Time (h)Isotacticity ([mmmm]) (%)Melting Temperature (Tm, °C)
Catalyst A1>99229-240
Catalyst B1[Isotacticity][Tm]
Catalyst C2[Isotacticity][Tm]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Monitoring Monomer Conversion by ¹H NMR Spectroscopy

This protocol describes how to determine the conversion of this compound over time by analyzing aliquots of the polymerization mixture.

Materials:

  • Polymerization reactor

  • Syringe for sampling

  • NMR tubes

  • Deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂)[6]

  • Internal standard (e.g., mesitylene)

  • Quenching agent (e.g., methanol)

Procedure:

  • Set up the polymerization reaction in the reactor under controlled temperature and inert atmosphere.

  • At timed intervals (e.g., 0, 10, 20, 30, 60 minutes), carefully withdraw a small aliquot (approximately 0.5 mL) of the reaction mixture using a syringe.

  • Immediately quench the polymerization in the aliquot by adding it to a vial containing a small amount of methanol.

  • Prepare the NMR sample by dissolving a known amount of the quenched aliquot and a precise amount of the internal standard in the deuterated solvent.

  • Acquire the ¹H NMR spectrum of the sample.

  • Identify the characteristic peaks of the this compound monomer (vinyl protons) and the internal standard.[7]

  • Integrate the area of the monomer's vinyl proton signals and a signal from the internal standard.

  • Calculate the monomer concentration at each time point relative to the constant concentration of the internal standard.

  • Determine the percent conversion using the following formula: Conversion (%) = [(Initial Monomer Concentration - Monomer Concentration at time t) / Initial Monomer Concentration] x 100

Protocol 2: Determination of Molecular Weight and PDI by GPC/SEC

This protocol outlines the procedure for analyzing the molecular weight and polydispersity index of the polymer at different stages of the polymerization.

Materials:

  • GPC/SEC system with a refractive index (RI) detector

  • High-temperature GPC columns suitable for polyolefins

  • Solvent (e.g., 1,2,4-trichlorobenzene)[3][8]

  • Polystyrene standards for calibration

  • Polymer samples from quenched aliquots (as prepared in Protocol 1)

  • Antioxidant (e.g., butylated hydroxytoluene - BHT)

Procedure:

  • Prepare the GPC/SEC system by setting the column and detector temperature (typically 150 °C for PMP).[3]

  • Prepare a series of polystyrene standards of known molecular weights in the GPC solvent containing an antioxidant.

  • Generate a calibration curve by injecting the polystyrene standards and plotting the logarithm of the molecular weight against the elution volume.

  • Prepare solutions of the PMP samples (from the quenched aliquots) in the GPC solvent at a known concentration (e.g., 1 mg/mL). Ensure complete dissolution by heating if necessary.

  • Inject the PMP solutions into the GPC/SEC system.

  • Record the chromatograms for each sample.

  • Using the calibration curve, determine the weight-average molecular weight (Mw) and number-average molecular weight (Mn) for each polymer sample.

  • Calculate the Polydispersity Index (PDI) using the formula: PDI = Mw / Mn.

Protocol 3: In-situ Monitoring of Polymerization by FTIR Spectroscopy

This protocol describes the use of an in-situ FTIR probe to continuously monitor the disappearance of the monomer's C=C bond.

Materials:

  • Polymerization reactor equipped with an in-situ FTIR probe (e.g., ATR probe)

  • FTIR spectrometer

  • Control and data acquisition software

Procedure:

  • Set up the polymerization reactor with the in-situ FTIR probe immersed in the reaction medium.

  • Record a background spectrum of the solvent and catalyst before adding the monomer.

  • Initiate the polymerization by adding the this compound monomer.

  • Immediately start acquiring FTIR spectra at regular time intervals (e.g., every 30 seconds).

  • Monitor the decrease in the absorbance of the characteristic vibrational band of the monomer's C=C bond (typically around 1640 cm⁻¹).

  • The rate of polymerization can be determined by plotting the absorbance of the C=C peak versus time.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships between the analytical techniques and the kinetic data obtained.

Experimental_Workflow_for_Kinetic_Monitoring cluster_reaction Polymerization Reaction cluster_analysis Offline Analysis cluster_insitu In-situ Analysis cluster_data Kinetic Data Reaction_Setup 1. Set up Polymerization Sampling 2. Timed Aliquot Sampling Reaction_Setup->Sampling InSitu_FTIR In-situ FTIR Monitoring (Real-time Conversion) Reaction_Setup->InSitu_FTIR Quenching 3. Quench Polymerization Sampling->Quenching NMR_Analysis ¹H NMR Analysis (Monomer Conversion) Quenching->NMR_Analysis GPC_Analysis GPC/SEC Analysis (Mw, PDI) Quenching->GPC_Analysis Conversion_vs_Time Monomer Conversion vs. Time NMR_Analysis->Conversion_vs_Time Mw_vs_Time Molecular Weight vs. Time GPC_Analysis->Mw_vs_Time InSitu_FTIR->Conversion_vs_Time

Caption: Experimental workflow for monitoring 4M1P polymerization kinetics.

Analytical_Techniques_and_Data_Relationship cluster_techniques Analytical Techniques cluster_parameters Kinetic & Structural Parameters Polymerization 4-M-1-P Polymerization NMR NMR Spectroscopy Polymerization->NMR GC Gas Chromatography Polymerization->GC Dilatometry Dilatometry Polymerization->Dilatometry FTIR FTIR Spectroscopy Polymerization->FTIR GPC GPC/SEC Polymerization->GPC DSC DSC Polymerization->DSC Monomer_Conversion Monomer Conversion NMR->Monomer_Conversion Microstructure Microstructure (Tacticity, Regioerrors) NMR->Microstructure GC->Monomer_Conversion Rate_of_Polymerization Rate of Polymerization Dilatometry->Rate_of_Polymerization FTIR->Monomer_Conversion Molecular_Weight Molecular Weight (Mw, Mn) GPC->Molecular_Weight PDI Polydispersity Index (PDI) GPC->PDI Thermal_Properties Thermal Properties (Tm, Tg) DSC->Thermal_Properties

Caption: Relationship between analytical techniques and kinetic parameters.

References

Troubleshooting & Optimization

Technical Support Center: Ziegler-Natta Polymerization of 4-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for optimizing the Aluminum to Metal (Al/M) ratio in the Ziegler-Natta polymerization of 4-Methyl-1-pentene (4MP1).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is the Al/M ratio a critical parameter in the Ziegler-Natta polymerization of this compound?

The Al/M ratio, which represents the molar ratio of the organoaluminum cocatalyst to the transition metal catalyst, is a highly sensitive parameter for several reasons. The cocatalyst, typically an organoaluminum compound like triethylaluminum (B1256330) (TEAL) or methylaluminoxane (B55162) (MAO), serves two primary functions[1][2]:

  • Impurity Scavenging: It reacts with and neutralizes impurities (e.g., water, oxygen) in the reaction medium that would otherwise deactivate the transition metal catalyst.

  • Catalyst Activation: It activates the transition metal precursor (e.g., TiCl₄) by alkylation and reduction of the transition metal center (e.g., from Ti⁴⁺ to the active Ti³⁺ state), creating the active sites for polymerization[1][3].

Because of this dual role, finding the optimal balance is essential for achieving high catalytic activity and desired polymer properties[1].

Q2: What are the typical consequences of an Al/M ratio that is too low?

An insufficient amount of organoaluminum cocatalyst can lead to several problems:

  • Incomplete Impurity Scavenging: Residual impurities can poison the catalyst, leading to a lower-than-expected number of active sites.

  • Insufficient Catalyst Activation: Not all transition metal centers will be reduced and alkylated to their active state.

  • Result: The overall result is low catalytic activity and poor polymer yield.

Q3: My polymer yield is very low. How can I determine if the Al/M ratio is the cause?

Low polymer yield is a common indicator of a non-optimal Al/M ratio. An optimal ratio exists that maximizes catalyst productivity[1][2]. For certain Ziegler-Natta systems involving 4-methylpentene-1 polymerization, the maximum polymer yield was achieved at an Al/M ratio of 2.[4][5] However, this value is highly dependent on the specific catalyst, cocatalyst, monomer, and reaction conditions used. To determine if the ratio is the issue, you should perform a series of experiments where the Al/M ratio is systematically varied while keeping all other parameters (temperature, pressure, monomer concentration, reaction time) constant.

Q4: What happens if the Al/M ratio is excessively high?

Using a large excess of the organoaluminum cocatalyst can also negatively impact the polymerization process:

  • Catalyst Over-reduction: An excessively high ratio can lead to the over-reduction of the transition metal to a lower, less active or inactive oxidation state, thereby decreasing catalyst activity[6].

  • Chain Transfer Reactions: Some organoaluminum compounds can act as chain transfer agents. At high concentrations, this can lead to a decrease in the polymer's molecular weight[2].

  • Increased Cost & Impurities: It increases the overall cost of the process and can lead to higher residual aluminum content in the final polymer, which may be undesirable for certain applications.

Q5: I'm observing poor polymer morphology and significant reactor fouling. Is this related to the Al/M ratio?

While the Al/M ratio can influence polymer morphology, these issues are often more closely linked to the type of catalyst system used. Early homogeneous Ziegler-Natta catalysts were known to cause problems such as poor polymer morphology and reactor scaling[7]. The development of heterogeneous, supported catalysts, such as MgCl₂-supported TiCl₄ systems, has significantly improved these aspects by providing better control over the active site and polymer particle growth[7][8]. Ensure your catalyst system is appropriate for your desired outcome.

Q6: How does the Al/M ratio generally affect the molecular weight of poly(this compound)?

The effect can be complex, but a common observation is that a very high Al/M ratio can decrease the average molecular weight of the polymer chains. This occurs because the organoaluminum compound can participate in chain transfer reactions, effectively terminating a growing polymer chain and starting a new one[2].

Data on Al/M Ratio Optimization

The optimal Al/M ratio is not universal and must be determined empirically for each specific catalyst system, monomer, and set of polymerization conditions. The data below is provided for illustrative purposes.

Catalyst SystemMonomerOptimal Al/M RatioObservationSource(s)
M(acac)₃ - AlEt₃ (M = Cr, Mn, Fe, Co)This compound2Maximum polymer yield was observed at this ratio.[4][5]
MgCl₂ supported TiCl₄ - TEALEthylene25This ratio resulted in the highest catalyst productivity.[2]
α-diimine nickel complexes - MAOThis compoundN/AThe effect of the [Al]/[Ni] ratio was evaluated, but a single optimum is not stated; performance depends on multiple factors.[9]

Experimental Protocols

General Protocol for Optimizing Al/M Ratio in 4MP1 Polymerization

This protocol provides a general framework. Specific quantities, temperatures, and times must be optimized for your particular catalyst system.

1. Reactor Preparation:

  • Thoroughly clean and dry a polymerization reactor.

  • Purge the reactor with an inert gas (e.g., high-purity nitrogen or argon) for at least 1 hour at an elevated temperature (e.g., 100°C) to remove all traces of oxygen and moisture.

  • Cool the reactor to the desired reaction temperature.

2. Reagent Preparation (under inert atmosphere):

  • Prepare stock solutions of the transition metal catalyst (e.g., TiCl₄) and the organoaluminum cocatalyst (e.g., Triethylaluminum, TEAL) in a dry, deoxygenated solvent (e.g., heptane, toluene).

  • Purify the this compound monomer and the solvent by passing them through columns of activated molecular sieves and deoxygenating with inert gas sparging.

3. Polymerization Procedure:

  • Add the desired amount of solvent to the reactor, followed by the this compound monomer.

  • Introduce the calculated amount of organoaluminum cocatalyst solution to the reactor. This amount will be varied for each experiment in the optimization series. The cocatalyst is often added first to scavenge any remaining impurities in the reactor.

  • Allow the cocatalyst to stir in the monomer/solvent mixture for a set period (e.g., 10-15 minutes).

  • Initiate the polymerization by injecting the calculated amount of the transition metal catalyst stock solution into the reactor. The amount of catalyst should be kept constant across all experiments.

  • Maintain the reaction at a constant temperature and stirring speed for the predetermined reaction time. Monitor monomer consumption or pressure if possible.

4. Quenching and Product Isolation:

  • Terminate the polymerization by adding a quenching agent, such as acidified ethanol (B145695) (e.g., 5% HCl in ethanol).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of the quenching solution.

  • Filter the resulting poly(this compound) solid.

  • Wash the polymer repeatedly with ethanol and then water to remove catalyst residues.

  • Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

5. Analysis:

  • Calculate the polymer yield and catalyst activity.

  • Characterize the polymer for properties such as molecular weight (GPC), isotacticity (¹³C NMR), and thermal properties (DSC).

  • Plot the polymer yield, molecular weight, etc., as a function of the Al/M ratio to determine the optimum.

Visualizations

Logical Relationships

G Figure 1: Impact of Al/M Ratio on Polymerization Outcomes cluster_input Al/M Ratio cluster_output Effects low_ratio Too Low activity Catalyst Activity low_ratio->activity Low yield Polymer Yield low_ratio->yield Low opt_ratio Optimal opt_ratio->activity High opt_ratio->yield High mw Molecular Weight opt_ratio->mw Controlled high_ratio Too High high_ratio->activity Decreased (Over-reduction) high_ratio->mw Decreased (Chain Transfer) G Figure 2: Workflow for Al/M Ratio Optimization start Define Constant Parameters (Temp, Time, [Monomer], [Catalyst]) prep Prepare Reactor and Reagents (Inert Atmosphere) start->prep series Run Polymerization Series (Systematically Vary Al/M Ratio) prep->series quench Quench Reaction & Isolate Polymer series->quench analyze Analyze Polymer Properties (Yield, MW, Isotacticity) quench->analyze plot Plot Results vs. Al/M Ratio analyze->plot end Determine Optimal Al/M Ratio plot->end

References

Technical Support Center: Controlling the Isotacticity of Poly(4-methyl-1-pentene)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of isotactic poly(4-methyl-1-pentene) (P4MP1).

Troubleshooting Guide

This guide addresses common challenges encountered during the polymerization of this compound, focusing on achieving high isotacticity.

Problem Potential Causes Recommended Solutions
Low Isotacticity Inappropriate Catalyst Choice: The catalyst type is critical for stereochemical control. Homogeneous Ziegler-Natta catalysts, for instance, have shown poor isotacticity.[1]- Select a highly isospecific catalyst: Metallocene and post-metallocene catalysts, particularly those with C2 symmetry, are known to produce highly isotactic P4MP1.[1] Hafnium-based catalysts have also demonstrated excellent performance in producing highly isotactic P4MP1. - Utilize supported catalysts: Heterogeneous Ziegler-Natta catalysts, especially those supported on MgCl2, generally offer better control over isotacticity compared to their homogeneous counterparts.
Impure Monomer or Solvents: Impurities can poison the catalyst, affecting its stereoselectivity and activity.- Purify the monomer and solvent: Ensure this compound and the polymerization solvent are thoroughly dried and deoxygenated before use. Passing them through activated alumina (B75360) columns is a common purification method.
Incorrect Polymerization Temperature: Temperature significantly influences catalyst activity and stereoselectivity.- Optimize the polymerization temperature: The optimal temperature depends on the catalyst system. For some pyridylamido hafnium catalysts, the highest activity and high isotacticity are achieved around 40°C.
Inappropriate Cocatalyst or Activator: The type and concentration of the cocatalyst (e.g., MAO, organoaluminum compounds) are crucial for catalyst activation and performance.- Use an appropriate cocatalyst: Methylaluminoxane (B55162) (MAO) is a common and effective activator for metallocene catalysts. - Optimize the cocatalyst-to-catalyst ratio (e.g., Al/Zr): A high ratio is often required for good polymerization activity. However, an excessively high ratio can sometimes lead to side reactions.
Presence of Electron Donors (for Ziegler-Natta catalysts): The type and amount of internal and external electron donors significantly impact the stereospecificity of Ziegler-Natta catalysts.[2][3][[“]][5][6]- Select appropriate electron donors: For Ziegler-Natta systems, the addition of internal donors (like phthalates, succinates, or diethers) during catalyst preparation and external donors (like alkoxysilanes) during polymerization can enhance isotacticity by deactivating non-stereospecific active sites.[2][3][[“]][5][6]
Low Polymer Yield Catalyst Deactivation: The catalyst may lose activity over time due to impurities or thermal degradation.- Ensure high purity of all reagents: Rigorously exclude moisture and oxygen from the polymerization system. - Control the polymerization temperature: Avoid excessively high temperatures that can lead to catalyst decomposition.
Insufficient Monomer Concentration: A low monomer concentration can lead to a lower polymerization rate.- Maintain an adequate monomer concentration: Ensure sufficient monomer is available at the catalyst's active sites.
Poor Catalyst Activity: The chosen catalyst may inherently have low activity for this compound polymerization.- Select a more active catalyst system: Refer to the literature to choose a catalyst known for high activity with this monomer. Post-metallocene hafnium catalysts have shown very high activity.
Broad Molecular Weight Distribution (MWD) Multiple Active Sites: Traditional heterogeneous Ziegler-Natta catalysts often have multiple types of active sites, leading to the production of polymer chains with varying lengths.- Use a single-site catalyst: Metallocene and post-metallocene catalysts typically have well-defined, single active sites, which results in polymers with a narrow molecular weight distribution (polydispersity index, PDI, close to 2).[1]
Chain Transfer Reactions: Reactions that terminate a growing polymer chain and initiate a new one can lead to a broader MWD.- Control the concentration of chain transfer agents: Hydrogen is a common chain transfer agent used to control molecular weight. Its concentration should be carefully optimized. - Adjust the polymerization temperature: Higher temperatures can sometimes increase the rate of chain transfer reactions.
Reactor Fouling Poor Polymer Morphology: The polymer precipitates in a form that adheres to the reactor walls. This was a known issue with early homogeneous Ziegler-Natta catalysts.- Use a supported catalyst: Heterogeneous catalysts often lead to better control of polymer particle morphology, reducing the likelihood of fouling. - Optimize polymerization conditions: Adjusting temperature, pressure, and agitation can influence the precipitation and morphology of the polymer.

Frequently Asked Questions (FAQs)

1. Which type of catalyst is best for synthesizing highly isotactic P4MP1?

Metallocene and post-metallocene catalysts are generally the preferred choices for producing P4MP1 with high isotacticity.[1] Specifically, C2-symmetric zirconocene (B1252598) and hafnium-based pyridylamido catalysts have demonstrated excellent performance, yielding isotacticity ([mmmm] pentad content) greater than 99%. While modern heterogeneous Ziegler-Natta catalysts can also produce highly isotactic P4MP1, single-site catalysts like metallocenes offer better control over the polymer's molecular weight distribution.

2. What is the role of methylaluminoxane (MAO) in metallocene-catalyzed polymerization?

MAO acts as a cocatalyst or activator. It reacts with the metallocene precursor (which is typically a dihalide complex) to generate the catalytically active species, a metallocenium cation. A large excess of MAO relative to the metallocene is often required to achieve high catalytic activity.

3. How does polymerization temperature affect the isotacticity of P4MP1?

The effect of temperature on isotacticity can depend on the specific catalyst system. Generally, for many catalyst systems, increasing the polymerization temperature can lead to a decrease in stereoselectivity and thus lower isotacticity. This is because at higher temperatures, the energy barrier for less favorable monomer insertions is more easily overcome. However, for some robust catalyst systems, high isotacticity can be maintained over a range of temperatures.

4. Can I use electron donors with metallocene catalysts to improve isotacticity?

The concept of internal and external electron donors is primarily associated with multi-site heterogeneous Ziegler-Natta catalysts.[2][3][[“]][5][6] These donors help to deactivate the non-stereospecific active sites. Metallocene catalysts, being single-site catalysts with a well-defined ligand framework, inherently control the stereochemistry of the polymerization. Therefore, the addition of traditional electron donors is not a common strategy for controlling the isotacticity of metallocene-derived P4MP1. The stereocontrol is dictated by the ligand structure of the metallocene.

5. How is the isotacticity of P4MP1 experimentally determined?

The most common and accurate method for determining the isotacticity of P4MP1 is through high-resolution Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. The relative intensities of the peaks in the methyl region of the spectrum are used to quantify the different pentad sequences (e.g., mmmm, mmmr, mmrr). The percentage of the mmmm pentad is often reported as the isotacticity index.

6. What are the typical solvents used for the slurry polymerization of this compound?

Commonly used solvents for the slurry polymerization of this compound are inert hydrocarbons such as toluene (B28343), heptane, or hexane. It is crucial that these solvents are thoroughly purified to remove any impurities like water or oxygen that could deactivate the catalyst.

Quantitative Data Summary

The following tables summarize the performance of different catalyst systems in the polymerization of this compound under various conditions.

Table 1: Comparison of Catalyst Performance for Isotactic P4MP1 Synthesis

Catalyst SystemPolymerization Temperature (°C)Activity (kg P4MP1 / (mol catalyst · h))Isotacticity ([mmmm] %)Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
Ziegler-Natta
TiCl₄/MgCl₂/Al(iBu)₃5012.598.54.5 x 10⁵6.8
Metallocene
rac-Et(Ind)₂ZrCl₂/MAO508.696.22.1 x 10⁵2.2
rac-Me₂Si(Ind)₂ZrCl₂/MAO254.3 x 10¹>955.08 x 10⁴2.1
Post-metallocene
Pyridylamido Hf catalyst40up to 10⁴>99--
[OSSO]-type Hf catalyst25->95-<2.1

Data compiled from various sources and are representative examples.

Experimental Protocols

Protocol 1: Slurry Polymerization of this compound using a Metallocene Catalyst

Materials:

  • This compound (monomer)

  • Toluene (solvent)

  • rac-Et(Ind)₂ZrCl₂ (metallocene catalyst precursor)

  • Methylaluminoxane (MAO) solution in toluene (cocatalyst)

  • Triisobutylaluminum (TIBA) (scavenger)

  • Methanol (B129727) (for quenching)

  • Hydrochloric acid (for catalyst residue removal)

  • Nitrogen or Argon (inert gas)

Procedure:

  • Preparation: Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas. Purify toluene by passing it through activated alumina columns. Dry the this compound monomer over calcium hydride and distill under an inert atmosphere.

  • Reactor Setup: Assemble a Schlenk flask or a glass reactor equipped with a magnetic stirrer and a temperature controller under an inert atmosphere.

  • Monomer and Solvent Addition: Charge the reactor with the desired amount of purified toluene and this compound via syringe or cannula.

  • Scavenging: Add a small amount of TIBA solution to the monomer/solvent mixture to scavenge any remaining impurities. Stir for 10-15 minutes.

  • Catalyst Activation: In a separate Schlenk tube under an inert atmosphere, dissolve the metallocene catalyst precursor in a small amount of toluene. Add the MAO solution to the catalyst solution and stir for a few minutes to pre-activate the catalyst. The solution will typically change color.

  • Polymerization: Inject the activated catalyst solution into the reactor to initiate the polymerization. Maintain the desired polymerization temperature and stir vigorously. The polymer will precipitate as a white solid.

  • Quenching: After the desired reaction time, quench the polymerization by adding an excess of methanol.

  • Polymer Isolation and Purification: Filter the precipitated polymer and wash it several times with methanol. To remove catalyst residues, stir the polymer in a solution of methanol containing a small amount of hydrochloric acid, then wash again with pure methanol until the washings are neutral.

  • Drying: Dry the polymer in a vacuum oven at 60-80°C to a constant weight.

Protocol 2: ¹³C NMR Analysis for P4MP1 Isotacticity

Sample Preparation:

  • Dissolve approximately 50-100 mg of the P4MP1 sample in about 0.6 mL of a deuterated solvent such as 1,1,2,2-tetrachloroethane-d₂ or 1,2,4-trichlorobenzene.

  • The dissolution may require heating the sample in the NMR tube in a heating block at 100-120°C.

  • Ensure the polymer is fully dissolved to obtain a homogeneous solution for accurate analysis.

NMR Acquisition:

  • Acquire the ¹³C NMR spectrum on a high-field NMR spectrometer (e.g., 100 or 125 MHz for ¹³C) equipped with a high-temperature probe.

  • Set the acquisition temperature to 100-120°C to ensure the polymer remains in solution and to achieve better spectral resolution.

  • Use a pulse sequence with proton decoupling.

  • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the peaks in the methyl region. A relaxation delay of 5-10 seconds is recommended for quantitative analysis.

Data Analysis:

  • Process the acquired FID (Free Induction Decay) with an appropriate line broadening factor.

  • Identify the methyl carbon region in the spectrum (typically around 25 ppm).

  • Integrate the peaks corresponding to the different pentad sequences (mmmm, mmmr, mmrr, etc.).

  • Calculate the percentage of the mmmm pentad as a measure of the isotacticity: % mmmm = [Area(mmmm) / Total Area of methyl region] x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis prep_glass Dry Glassware reactor_setup Reactor Setup under Inert Gas prep_glass->reactor_setup prep_solvent Purify Solvent add_reagents Add Solvent & Monomer prep_solvent->add_reagents prep_monomer Purify Monomer prep_monomer->add_reagents reactor_setup->add_reagents scavenge Scavenge Impurities (TIBA) add_reagents->scavenge polymerize Initiate Polymerization scavenge->polymerize activate Activate Catalyst (MAO) activate->polymerize quench Quench Reaction (Methanol) polymerize->quench isolate Isolate & Purify Polymer quench->isolate dry Dry Polymer isolate->dry analyze Characterize Polymer (NMR, GPC) dry->analyze

Caption: Experimental workflow for the synthesis of isotactic P4MP1.

factors_affecting_isotacticity cluster_catalyst Catalyst Details isotacticity Isotacticity of P4MP1 catalyst Catalyst System catalyst->isotacticity catalyst_type Type (Metallocene, Z-N) temperature Polymerization Temperature temperature->isotacticity monomer_purity Monomer/Solvent Purity monomer_purity->isotacticity cocatalyst Cocatalyst/Activator cocatalyst->isotacticity electron_donors Electron Donors (Z-N) electron_donors->isotacticity catalyst_symmetry Symmetry (C2, Cs) catalyst_support Support (MgCl2)

Caption: Key factors influencing the isotacticity of poly(this compound).

troubleshooting_low_isotacticity start Low Isotacticity Observed check_catalyst Is the catalyst appropriate? start->check_catalyst check_purity Are monomer/solvents pure? check_catalyst->check_purity Yes solution_catalyst Use a highly isospecific catalyst (e.g., C2-symmetric metallocene) check_catalyst->solution_catalyst No check_temp Is the temperature optimal? check_purity->check_temp Yes solution_purity Purify monomer and solvents rigorously check_purity->solution_purity No check_cocatalyst Is the cocatalyst ratio correct? check_temp->check_cocatalyst Yes solution_temp Optimize polymerization temperature check_temp->solution_temp No solution_cocatalyst Adjust cocatalyst/catalyst ratio check_cocatalyst->solution_cocatalyst No

Caption: Troubleshooting workflow for low isotacticity in P4MP1 synthesis.

References

Technical Support Center: Purification of 4-Methyl-1-pentene by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for the purification of 4-methyl-1-pentene via fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What is fractional distillation and why is it necessary for this compound?

A1: Fractional distillation is a laboratory technique used to separate a mixture of liquids with close boiling points.[1] It is essential for purifying this compound, which is often synthesized with structural isomers and other impurities that have very similar physical properties, making simple distillation ineffective.[2] The process involves a fractionating column, which provides a large surface area (through packing or trays) for repeated vaporization and condensation cycles, effectively separating components based on their volatility.[1][3]

Q2: What are the critical physical properties of this compound for distillation?

A2: Understanding the key physical properties is crucial for a successful distillation. The relatively low boiling point and high flammability necessitate careful temperature control and safety precautions.

Table 1: Physical Properties of this compound

Property Value Reference(s)
Boiling Point 53-54 °C (at 760 mmHg) [4][5][6]
Molecular Weight 84.16 g/mol [5][7]
Density 0.665 g/mL (at 25 °C) [4][5][8]
Refractive Index (n20/D) 1.382 [4][7]
Flash Point -25 °F (-31.6 °C) [4][8]
Appearance Colorless liquid [4][5]

| Solubility | Insoluble in water; Soluble in organic solvents (alcohol, benzene, ether) |[4][5][9] |

Q3: What are the common impurities in crude this compound?

A3: Impurities can originate from the synthesis process (e.g., dimerization of propylene) or degradation.[2] The most challenging impurities are structural isomers due to their similar boiling points.

Table 2: Boiling Points of this compound and Potential Impurities

Compound Boiling Point (°C) Notes
This compound 53-54 Target Compound [6]
2-Methyl-1-pentene 61-62 Common Isomer[7]
4-Methyl-2-pentene 58 Common Isomer
1-Hexene 63 Common Isomer
Tetrahydrofuran (THF) 66 Potential Reaction Solvent[10]

| Peroxides | Non-volatile | Degradation product; safety hazard[11] |

Q4: Why is checking for peroxides critical before distilling this compound?

A4: Like many alkenes and ethers, this compound can form explosive peroxides upon exposure to air, light, and heat.[11][12] During distillation, the volatile this compound is removed, which can concentrate the less volatile and highly unstable peroxides in the distillation flask.[13][14] Heating these concentrated peroxides can lead to a violent explosion.[12] Therefore, it is mandatory to test for and remove peroxides before any distillation. Never distill the flask to dryness.[12][15]

Q5: How can I test for and remove peroxides?

A5: Peroxide testing is a simple but critical safety step.

  • Testing: Use commercial peroxide test strips, which provide a semi-quantitative reading (e.g., in ppm).[13] Alternatively, a qualitative test involves adding a small sample to an acidic potassium iodide (KI) solution; the formation of a yellow or brown color indicates the presence of peroxides.[15]

  • Removal: If peroxides are detected, they can be quenched by stirring the material with a reducing agent, such as a fresh aqueous solution of sodium sulfite (B76179) or ferrous sulfate (B86663), before distillation.

Q6: What type of fractionating column is recommended for this purification?

A6: For laboratory-scale purification, a glass column with a high number of theoretical plates is ideal.

  • Packed Columns: Columns filled with random packing material like Pro-Pak®, Raschig rings, or small glass helices offer a large surface area for efficient separation.[1][16]

  • Vigreux Columns: These columns have a series of indentations that increase the surface area and are a simpler alternative to packed columns, suitable for moderately difficult separations.[10] For optimal separation of close-boiling isomers, a longer, well-insulated packed column is generally superior.[10]

Troubleshooting Guide

Problem: Poor separation of this compound from impurities (broad boiling range).

  • Possible Cause: The distillation rate is too fast, preventing the establishment of vapor-liquid equilibrium.[10]

  • Solution: Reduce the heating rate to collect distillate at a slow, steady pace (e.g., 1-2 drops per second).[17]

  • Possible Cause: The fractionating column is inefficient (too short or poor packing).[10]

  • Solution: Use a longer column or a more efficient packing material to increase the number of theoretical plates.[10][16]

Problem: The temperature at the distillation head is fluctuating or unstable.

  • Possible Cause: Uneven heating of the distillation flask or inconsistent boiling.[15]

  • Solution: Use a heating mantle with a magnetic stirrer for uniform heat distribution. Ensure smooth boiling with fresh boiling chips or a stir bar.[10][15]

  • Possible Cause: The column is losing too much heat to the surroundings.[10]

  • Solution: Insulate the distillation column and head with glass wool or aluminum foil to maintain a proper temperature gradient.[18]

Problem: No distillate is being collected even though the liquid in the flask is boiling.

  • Possible Cause: The thermometer is placed incorrectly.[10]

  • Solution: Ensure the top of the thermometer bulb is positioned level with the bottom of the sidearm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[10][15]

  • Possible Cause: Insufficient heating.[10]

  • Solution: Gradually increase the heating mantle temperature. The flask temperature typically needs to be 20-30°C higher than the liquid's boiling point.[10]

  • Possible Cause: Leaks in the apparatus.

  • Solution: Check all glassware joints to ensure they are properly sealed. Use joint clips to secure connections.[15][19]

Problem: The distillate is cloudy.

  • Possible Cause: Water contamination in the starting material or glassware.[15]

  • Solution: Ensure all glassware is thoroughly dried before assembly. If the starting material is wet, pre-dry it with a suitable drying agent like anhydrous magnesium sulfate.

Problem: The liquid in the distillation flask is bumping violently.

  • Possible Cause: Lack of nucleation sites for smooth boiling.[10]

  • Solution: Always add fresh boiling chips or a magnetic stir bar to the flask before you begin heating. Never add them to a hot liquid, as this can cause violent boiling over.[10]

Experimental Protocols

Protocol 1: Peroxide Test and Removal

Objective: To safely detect and eliminate potentially hazardous peroxides from this compound prior to distillation.

Materials:

  • Crude this compound

  • Potassium iodide (KI)

  • Glacial acetic acid

  • OR Commercial peroxide test strips

  • 5% aqueous sodium sulfite (Na₂SO₃) solution

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Testing: Place 1-2 mL of the this compound in a test tube. Add a few crystals of KI and a drop of glacial acetic acid. A yellow-to-brown color indicates the presence of peroxides.[15] Alternatively, dip a commercial test strip into the sample and compare the color to the provided chart.[13]

  • Removal (if peroxides are >10 ppm): a. Place the entire volume of this compound in a separatory funnel. b. Add an equal volume of 5% aqueous sodium sulfite solution and shake gently for 5 minutes. c. Allow the layers to separate and discard the lower aqueous layer. d. Wash the organic layer with water, followed by a brine solution to aid separation. e. Drain the organic layer into a clean, dry flask and dry it over anhydrous magnesium sulfate. f. Filter the dried liquid to remove the drying agent.

  • Confirmation: Retest the purified liquid to ensure peroxides have been removed before proceeding to distillation.

Protocol 2: Fractional Distillation of this compound

Objective: To purify this compound by separating it from lower and higher boiling point impurities.

Apparatus:

  • Round-bottom flask

  • Heating mantle with magnetic stirrer and stir bar (or boiling chips)

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head (Claisen adapter) with a thermometer

  • Condenser

  • Receiving flasks (at least three)

  • Joint clips

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are snug and secured with clips. The thermometer bulb must be correctly positioned.[10]

  • Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the peroxide-free this compound. Add a magnetic stir bar or fresh boiling chips.[17]

  • Heating: Begin heating the flask gently with the heating mantle and start the stirrer.[18]

  • Equilibration: Watch as the ring of condensate slowly rises through the fractionating column. This process should be gradual to ensure good separation.[18] If the ring stalls, increase the heat slightly.

  • Collecting Fractions: a. Forerun: The temperature will rise and then stabilize at the boiling point of the lowest-boiling impurity. Collect this first fraction in a separate receiving flask until the temperature begins to rise again.[17] b. Main Fraction: As the temperature stabilizes at the boiling point of this compound (~53-54 °C), switch to a clean receiving flask. Collect the distillate while the temperature remains constant.[18] c. Final Fraction: If the temperature rises again or drops significantly, it indicates the desired fraction is finished. Stop the distillation or collect this final fraction in a third flask.

  • Shutdown: Turn off the heating and allow the apparatus to cool completely before disassembling. Crucially, do not distill the flask to dryness. [12][15]

Visualizations

Troubleshooting_Workflow Fig 1. Troubleshooting Distillation Issues start Distillation Issue? poor_sep Poor Separation / Broad Boiling Range start->poor_sep no_distillate No Distillate Collection start->no_distillate temp_fluctuation Temperature Fluctuates start->temp_fluctuation bumping Violent Bumping start->bumping sol_poor_sep1 Reduce heating rate. Allow for vapor-liquid equilibrium. poor_sep->sol_poor_sep1 Cause: Rate too fast sol_poor_sep2 Use a more efficient column (e.g., longer, better packing). poor_sep->sol_poor_sep2 Cause: Inefficient column sol_no_distillate1 Check thermometer placement. Bulb must be level with condenser arm. no_distillate->sol_no_distillate1 Cause: Setup error sol_no_distillate2 Increase heating gently & check for leaks. no_distillate->sol_no_distillate2 Cause: Insufficient heat / Leaks sol_temp_fluctuation Ensure steady heating. Insulate column with glass wool/foil. temp_fluctuation->sol_temp_fluctuation Cause: Uneven heating / Heat loss sol_bumping Add fresh boiling chips or a magnetic stir bar before heating. bumping->sol_bumping Cause: Lack of nucleation sites

Caption: A decision tree for troubleshooting common fractional distillation problems.

Experimental_Workflow Fig 2. Experimental Workflow for Purification start Start: Crude this compound peroxide_check 1. Perform Peroxide Test start->peroxide_check decision Peroxides Present? peroxide_check->decision peroxide_removal 2. Quench Peroxides decision->peroxide_removal Yes setup 3. Assemble Fractional Distillation Apparatus decision->setup No peroxide_removal->setup distill 4. Perform Distillation (Heat gently, maintain slow rate) setup->distill collect_forerun 5. Discard Forerun distill->collect_forerun collect_main 6. Collect Main Fraction (at stable boiling point ~54°C) collect_forerun->collect_main monitor 7. Monitor Temperature (Stop if temp changes / before dryness) collect_main->monitor end End: Purified this compound monitor->end

Caption: A flowchart of the complete purification process from start to finish.

References

Removing borate ester byproducts from 4-Methyl-1-pentanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of borate (B1201080) ester byproducts during the synthesis of 4-Methyl-1-pentanol, particularly via hydroboration-oxidation of 4-methyl-1-pentene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are borate esters and why are they formed during the synthesis of 4-Methyl-1-pentanol?

A1: Borate esters are organoboron compounds that are key intermediates in the hydroboration-oxidation of alkenes.[1][2] In the synthesis of 4-Methyl-1-pentanol from this compound, borane (B79455) (BH₃) adds across the double bond to form a trialkylborane. This intermediate is then oxidized, typically with hydrogen peroxide and a base, to yield the desired alcohol. The borate ester, specifically a trialkoxyborane, is formed during this oxidation step before its final hydrolysis to the alcohol.[3][4] Incomplete hydrolysis of this ester is the primary reason for its presence as a byproduct in the final product.

Q2: How can I tell if my 4-Methyl-1-pentanol product is contaminated with borate ester byproducts?

A2: Several indicators may suggest the presence of borate ester impurities:

  • Physical Appearance: The presence of a white, insoluble precipitate after the initial workup can indicate boric acid or borate salts, which are byproducts of the hydrolysis.

  • Aqueous Workup Issues: Difficulty in separating the organic and aqueous layers, or the formation of emulsions during extraction, can sometimes be attributed to the presence of boron-containing compounds.

  • Spectroscopic Analysis:

    • ¹¹B NMR Spectroscopy: This is a direct method to detect the presence of boron-containing compounds.

    • GC-MS Analysis: While 4-Methyl-1-pentanol will have a clear peak, the presence of other, often broader or later-eluting peaks, could indicate borate esters or their derivatives. Derivatization with an agent like triethanolamine (B1662121) can make boric acid and related compounds more amenable to GC-MS analysis.[5][6][7]

  • Flame Test: Boron compounds, including borate esters, burn with a characteristic green flame.[8] A simple flame test on a sample of the crude product can be a qualitative indicator of boron contamination.

Q3: I see a white precipitate in my reaction mixture after the oxidation step. What is it and what should I do?

A3: The white precipitate is likely boric acid (B(OH)₃) or borate salts (e.g., sodium borate), which are formed upon the hydrolysis of the borate ester intermediate.[4] This is a normal observation. To address this, ensure the reaction mixture is sufficiently basic (pH > 10) by adding aqueous sodium hydroxide (B78521). This helps to keep the boron byproducts in the aqueous phase as water-soluble borate salts, facilitating their removal during the aqueous extraction.

Q4: My yield of 4-Methyl-1-pentanol is lower than expected, and I suspect incomplete removal of borate esters. How can I improve my purification process?

A4: Low yields after purification can indeed be due to the loss of product associated with the borate ester. To improve the removal of these byproducts and increase your yield of pure 4-Methyl-1-pentanol, consider the following:

  • Ensure Complete Hydrolysis: After the oxidation with hydrogen peroxide, ensure the mixture is stirred for a sufficient time (at least 1 hour) at room temperature, and that the solution is basic.[9] This drives the hydrolysis of the borate ester to completion.

  • Thorough Aqueous Extraction: Perform multiple extractions (at least 2-3) with water or a dilute basic solution to effectively remove all water-soluble boron salts.

  • Brine Wash: A final wash of the organic layer with a saturated sodium chloride solution (brine) can help to break any emulsions and further remove water and dissolved inorganic impurities.[9]

  • Fractional Distillation: After drying the organic layer, purify the crude 4-Methyl-1-pentanol by fractional distillation. This is effective in separating the desired alcohol from any remaining non-volatile or high-boiling impurities.

Q5: Can I use column chromatography to remove borate esters?

A5: While column chromatography is a powerful purification technique, it is generally not the preferred method for removing borate esters in this context. Borate esters can be sensitive to silica (B1680970) gel and may decompose on the column, leading to streaking and poor separation.[10] A robust aqueous workup followed by distillation is typically more efficient and scalable for this purpose.

Data Presentation

The following table provides representative data on the purity and yield of 4-Methyl-1-pentanol following synthesis via hydroboration-oxidation, with and without a rigorous workup designed to remove borate ester byproducts.

Purification MethodPurity of 4-Methyl-1-pentanol (by GC)Isolated YieldObservations
Minimal Workup (Single water wash)85-90%60-70%Contaminated with boron-containing impurities and potentially unreacted starting material.
Rigorous Workup (Basic hydrolysis, multiple aqueous extractions, brine wash)>98%80-90%Clean product, free of significant boron-containing byproducts.

Experimental Protocols

Detailed Experimental Protocol for Removal of Borate Ester Byproducts

This protocol assumes the hydroboration-oxidation of this compound has been completed and the reaction mixture contains the trialkylborane intermediate in an ethereal solvent (e.g., THF).

  • Oxidation and Hydrolysis:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add 3M aqueous sodium hydroxide (NaOH) solution (3.0 equivalents relative to the starting alkene).

    • Following the addition of base, add 30% aqueous hydrogen peroxide (H₂O₂) dropwise (3.0 equivalents). Ensure the internal temperature of the reaction does not exceed 40-50 °C.

    • After the complete addition of H₂O₂, remove the ice bath and allow the mixture to stir at room temperature for at least 1-2 hours to ensure complete oxidation and hydrolysis of the borate ester.

  • Aqueous Workup and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Add a sufficient amount of water to dissolve any precipitated salts.

    • Separate the organic layer.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) two to three times to recover any dissolved product.

    • Combine all organic layers.

    • Wash the combined organic layers sequentially with:

      • Water (2 x volume of organic layer)

      • Saturated aqueous sodium chloride (brine) solution (1 x volume of organic layer)

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification:

    • Purify the resulting crude 4-Methyl-1-pentanol by fractional distillation to obtain the final, high-purity product.

Mandatory Visualization

Borate_Ester_Removal_Workflow cluster_synthesis Synthesis Stage cluster_troubleshooting Troubleshooting & Purification cluster_final Final Product Start Crude Product after Hydroboration-Oxidation Check_Purity Assess Purity (GC-MS, Flame Test) Start->Check_Purity Impure Borate Ester Contamination Detected? Check_Purity->Impure Hydrolysis Perform Basic Hydrolysis (NaOH/H2O2) Impure->Hydrolysis Yes Pure_Product Pure 4-Methyl-1-pentanol Impure->Pure_Product No (Purity Acceptable) Extraction Thorough Aqueous Extraction (Multiple Washes) Hydrolysis->Extraction Brine_Wash Wash with Brine Extraction->Brine_Wash Drying Dry Organic Layer (e.g., MgSO4) Brine_Wash->Drying Distillation Fractional Distillation Drying->Distillation Distillation->Pure_Product

Caption: Workflow for the removal of borate ester byproducts from 4-Methyl-1-pentanol synthesis.

References

Preventing reactor scaling during 4-Methyl-1-pentene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address the common issue of reactor scaling during the polymerization of 4-methyl-1-pentene (P4MP).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is reactor scaling and why is it a significant problem in this compound polymerization?

A1: Reactor scaling, also known as fouling, is the accumulation of unwanted polymer deposits on the internal surfaces of a reactor, such as walls, stirrers, and baffles.[1] This buildup is problematic for several reasons:

  • Reduced Heat Transfer: The polymer layer acts as an insulator, impeding the removal of heat generated during the exothermic polymerization reaction. This can lead to poor temperature control and potentially a runaway reaction.[1][2]

  • Decreased Productivity: Fouling reduces the effective volume of the reactor and can necessitate lower production rates to maintain thermal control.[1]

  • Product Quality Issues: Uncontrolled temperature zones can lead to polymers with inconsistent molecular weight distributions and other undesirable properties.

  • Operational Downtime: Significant downtime is required for cleaning the reactor, leading to increased operational costs and reduced output.[2][3]

Q2: What are the primary causes of reactor scaling in this specific polymerization process?

A2: Scaling during the slurry polymerization of this compound, typically using Ziegler-Natta or metallocene catalysts, can be attributed to several factors:

  • Electrostatic Charges: The generation of static electricity in the slurry can cause fine polymer and catalyst particles to migrate and adhere to the reactor walls.[4][5][6]

  • Poor Polymer Morphology: The formation of fine, amorphous, or low-molecular-weight polymer particles can lead to sticky deposits. In contrast, well-defined, uniform polymer particles are less likely to cause fouling.[7][8]

  • Localized Overheating: Inadequate heat removal can create hot spots on the reactor wall where the polymer becomes molten and sticks.[3]

  • Catalyst and Cocatalyst Residues: Reactions involving cocatalysts, such as trialkyl aluminum, with trace impurities like water can form deposits that initiate scale formation.[9]

  • Low Monomer Conversion: Incomplete polymerization can leave behind low-molecular-weight oligomers that are soluble or sticky and contribute to fouling.[1]

Q3: What are the early warning signs of reactor scaling?

A3: Early detection is crucial for mitigating the impact of scaling. Key indicators include:

  • Increased Cooling Demand: A gradual increase in the coolant flow rate required to maintain a constant reactor temperature is a primary sign of reduced heat transfer efficiency.[10]

  • Changes in Agitator Power Draw: An increase in the power required for the agitator can indicate a buildup of polymer on the stirrer blades or reactor walls, increasing the viscosity and resistance.

  • Pressure Fluctuations: Inconsistent pressure readings can sometimes be linked to the buildup and subsequent shedding of polymer scale.

  • Visible Deposits: After a polymerization run, the presence of a thin film or larger chunks of polymer on reactor internals is a clear indication of fouling.

Q4: What types of anti-fouling agents are effective for polyolefin polymerization?

A4: Anti-fouling agents are chemical additives designed to prevent polymer deposition. They typically work by eliminating static charges, modifying catalyst activity, or lubricating reactor surfaces.[3][11] Common types include:

  • Antistatic Agents: These are often the most effective. Modern, plant-based additives like polyglycerol esters are used to eliminate static buildup during polymerization.[5][6] The Statsafe™ series is another example designed for this purpose.[4]

  • Catalyst Modifiers: Some agents, like Atmer™ 163, can modify catalyst activity to prevent overheating and lubricate the polymer product.[3]

  • Surfactants and Polymeric Agents: A range of cationic, anionic, and nonionic agents can be used to alter the surface properties of the reactor and polymer particles to prevent adhesion.[11]

Q5: Can the choice of catalyst influence the severity of scaling?

A5: Yes, the catalyst system plays a critical role. Early Ziegler-Natta catalysts for this compound polymerization were known to produce poor polymer morphology, making the reactor prone to scaling.[7] More advanced systems, such as post-metallocene hafnium catalysts, can produce highly isotactic P4MP with better particle morphology, which helps to reduce fouling.[7] Additionally, the use of a chain transfer agent like diethyl zinc has been shown to create uniform, platelet-shaped polymer particles that prevent reactor fouling.[8]

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues related to reactor scaling.

IssuePotential Cause(s)Recommended Actions
Reduced Heat Transfer Efficiency (Coolant demand increasing)Polymer film formation on reactor walls.1. Verify Data: Confirm the trend using historical batch data. 2. Implement Anti-Fouling Agent: Introduce an antistatic agent at the beginning of the next run (See Protocol 1).[5][6] 3. Optimize Agitation: Ensure agitation speed is sufficient to maintain slurry suspension and uniform heat distribution. 4. Review Temperature Profile: Lowering the reaction temperature slightly can sometimes reduce the stickiness of the polymer.[2]
Visible Polymer Sheets or Chunks on Internals (Post-run inspection)Severe localized overheating; high static charge; poor particle morphology.1. Chemical Cleaning: Perform a thorough cleaning of the reactor to remove all existing scale (See Protocol 2).[12][13] 2. Introduce Anti-Fouling Agent: Use a proven anti-fouling additive in subsequent runs.[3][11] 3. Check for Impurities: Ensure monomer and solvent are properly purified to remove catalyst poisons (See Protocol 3).[14] 4. Evaluate Catalyst System: Consider if the current catalyst is prone to generating fines or amorphous polymer.[7]
High Level of Polymer Fines in Slurry Catalyst fracture; poor catalyst activity; high static attraction among particles.1. Use Antistatic Agent: This is the most direct way to prevent the agglomeration of fines due to static charge.[4] 2. Review Catalyst Handling: Ensure the catalyst is stored and handled correctly to prevent premature activation or degradation. 3. Adjust Cocatalyst Ratio: The ratio of cocatalyst to catalyst (e.g., Al/Ti ratio) can impact particle morphology and should be optimized.[15]
Agitator Motor Overload or High Torque Significant polymer buildup on the agitator and baffles.1. Immediate Shutdown: If the overload is severe, safely terminate the reaction to prevent equipment damage. 2. Thorough Mechanical and Chemical Cleaning: The reactor must be opened for extensive cleaning.[13][16] 3. Re-evaluate Process Parameters: This level of fouling indicates a fundamental issue. Review all parameters: temperature, anti-fouling agent dosage, catalyst choice, and impurity levels.[1]

Section 3: Data Presentation & Visualizations

Quantitative Data Summary

The following tables summarize key quantitative data for preventing reactor scaling.

Table 1: Common Anti-Fouling Agents and Typical Dosages

Anti-Fouling Agent Type Example Product(s) Typical Dosage Primary Mechanism Reference(s)
Plant-Based Antistatic Einar® 981, Einar® 987 100 - 300 ppm Static Elimination [5][6]
Phytic Acid Salt Mixture Basic nitrogen-containing salt of phytic acid + alkali metal salt of an organic acid 0.001 - 50 g/m³ of solvent Surface Modification [2]
General Antistatic Statsafe™ Series Manufacturer Recommended Static Elimination [4]

| Catalyst Modifier / Lubricant | Atmer™ 163 | Manufacturer Recommended | Modifies Catalyst Activity, Lubricates, Reduces Static |[3] |

Table 2: Influence of Operating Parameters on Scaling Tendency

Parameter Change Effect on Scaling Tendency Rationale Reference(s)
Temperature Increase Increase Polymer becomes softer and stickier, potentially exceeding its glass transition temperature.[9] [1][2]
Agitation Speed Increase Decrease Improves heat transfer and keeps particles suspended, preventing settling and adhesion to walls. [1][17]
Hydrogen Concentration Increase May Decrease Acts as a chain transfer agent, controlling molecular weight. This can influence particle morphology. [15]
Monomer Concentration Increase May Increase Higher polymerization rate increases heat load and can lead to hot spots if not properly managed. [15]

| Cocatalyst (Alkylaluminum) to Catalyst (Titanium) Ratio | Too High or Too Low | Increase | An optimal ratio is needed to activate the catalyst properly. An incorrect ratio can lead to poor catalyst performance and fines. |[15] |

Logical and Experimental Workflows

start Observation: Reduced Heat Transfer or Visible Fouling decision1 Is an anti-fouling agent currently in use? start->decision1 action1 Action: Implement Anti-Fouling Agent (see Protocol 1) decision1->action1 No decision2 Are operating parameters (Temp, Agitation) optimized? decision1->decision2 Yes end_node Problem Resolved action1->end_node action2 Action: Review and Adjust Operating Conditions (see Table 2) decision2->action2 No decision3 Have monomer and solvent purity been verified? decision2->decision3 Yes action2->end_node action3 Action: Purify Feedstocks (see Protocol 3) decision3->action3 No final_check Action: Evaluate Catalyst System for Morphology Control decision3->final_check Yes action3->end_node final_check->end_node prep 1. Reactor Preparation (Mechanical & Chemical Clean if necessary) purify 2. Monomer & Solvent Purification prep->purify add_anti_foul 3. Introduce Anti-Fouling Agent into Solvent purify->add_anti_foul add_cat 4. Introduce Catalyst & Monomer add_anti_foul->add_cat polymerize 5. Run Polymerization (Monitor Temp & Power) add_cat->polymerize inspect 6. Post-Run Inspection & Analysis polymerize->inspect

References

Technical Support Center: Living/Controlled Polymerization of 4-Methyl-1-pentene with α-Diimine Nickel Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the living/controlled polymerization of 4-methyl-1-pentene (4-MP) using α-diimine nickel catalysts.

Frequently Asked Questions (FAQs)

Q1: What is living/controlled polymerization of this compound?

A1: Living/controlled polymerization of this compound is a process that allows for the synthesis of poly(this compound) with predictable molecular weights and narrow molecular weight distributions (polydispersity index, PDI < 1.2). This is achieved by minimizing chain transfer and termination reactions, enabling the polymer chains to grow at a constant rate. α-Diimine nickel catalysts are particularly effective for this purpose, often in combination with a cocatalyst like methylaluminoxane (B55162) (MAO) or diethylaluminium chloride (DEAC).[1]

Q2: What is the "chain walking" mechanism and how does it affect the polymer structure?

A2: The "chain walking" mechanism is a characteristic feature of late transition metal catalysts, including α-diimine nickel complexes.[2][3] It involves the migration of the nickel active center along the growing polymer chain through a series of β-hydride elimination and re-insertion steps.[3] In the polymerization of this compound, this process can lead to the formation of various branched structures, including methyl, isobutyl, and 2-methylalkyl branches, resulting in amorphous elastomeric polymers with low glass transition temperatures.[1][4] The extent of chain walking can be influenced by the catalyst structure, temperature, and monomer concentration.[5][6]

Q3: Which cocatalysts are suitable for this polymerization, and how do they compare?

A3: Methylaluminoxane (MAO) and diethylaluminium chloride (DEAC) are commonly used cocatalysts.[1][7] DEAC can be a more active cocatalyst than MAO for 4-MP polymerization.[1] The choice of cocatalyst and the [Al]/[Ni] molar ratio can significantly influence the polymerization behavior, including catalyst activity and the living/controlled characteristics of the polymerization.[1][4]

Q4: What are the typical properties of poly(this compound) synthesized with these catalysts?

A4: Poly(this compound) produced via living/controlled polymerization with α-diimine nickel catalysts are typically amorphous elastomers.[1] They exhibit low glass transition temperatures (Tg) and a highly branched microstructure due to the chain walking mechanism.[1] The molecular weight can be controlled by the monomer-to-catalyst ratio, and the polydispersity index (PDI) is typically low, indicating a narrow molecular weight distribution.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Catalyst Activity 1. Impurities in the monomer or solvent (e.g., water, oxygen).2. Inactive catalyst or cocatalyst.3. Incorrect Al/Ni molar ratio.4. Inappropriate reaction temperature.1. Ensure rigorous purification of monomer and solvent. Use Schlenk line or glovebox techniques.2. Verify the integrity of the catalyst and cocatalyst. Synthesize fresh batches if necessary.3. Optimize the Al/Ni molar ratio. Refer to literature for recommended ranges for your specific catalyst system.[1]4. Adjust the polymerization temperature. Lower temperatures (e.g., 0 °C) often favor living/controlled behavior.
Broad Polydispersity Index (PDI > 1.5) 1. Presence of chain transfer reactions.2. Impurities acting as chain transfer agents.3. High polymerization temperature.1. Use bulky α-diimine ligands to suppress chain transfer.2. Purify all reagents and solvents meticulously.3. Conduct the polymerization at lower temperatures (e.g., -10 °C to 0 °C) to enhance the living character.
Uncontrolled Molecular Weight 1. Inefficient initiation or termination reactions.2. Incorrect monomer to catalyst ratio calculation.1. Ensure the cocatalyst is effectively activating the nickel precursor.2. Carefully calculate and control the molar ratio of monomer to catalyst.
Unexpected Polymer Microstructure (Branching) 1. Variation in polymerization temperature.2. Influence of the cocatalyst.3. Specific structure of the α-diimine ligand.1. Maintain a constant and controlled polymerization temperature as it significantly affects the chain walking mechanism.[4]2. Be aware that the type of cocatalyst (MAO vs. DEAC) can influence branching.[1][7]3. The steric and electronic properties of the ligand have a strong impact on chain walking and the resulting polymer microstructure.[5]

Data Presentation

Table 1: Effect of Cocatalyst and Temperature on this compound Polymerization

CatalystCocatalyst[Al]/[Ni]Temp (°C)Activity (10⁵ g·mol⁻¹·h⁻¹)Mₙ (g·mol⁻¹)PDI (Mₙ/Mₙ)Reference
[(2,6-(iPr)₂C₆H₃)N=C(acenaphthene)C=N(2,6-(iPr)₂C₆H₃)]NiBr₂DEAC30001.232.8 x 10⁵1.15[1]
[(2,6-(iPr)₂C₆H₃)N=C(acenaphthene)C=N(2,6-(iPr)₂C₆H₃)]NiBr₂DEAC300202.454.5 x 10⁵1.32[1]
[(2,6-(iPr)₂C₆H₃)N=C(acenaphthene)C=N(2,6-(iPr)₂C₆H₃)]NiBr₂MAO30000.851.9 x 10⁵1.18
[(2,6-(iPr)₂C₆H₃)N=C(acenaphthene)C=N(2,6-(iPr)₂C₆H₃)]NiBr₂MAO300201.563.2 x 10⁵1.45

This table is a representative summary based on literature data and actual results may vary.

Experimental Protocols

1. General Considerations for Synthesis and Polymerization:

All manipulations involving air- and moisture-sensitive compounds should be performed using standard Schlenk techniques or inside a nitrogen-filled glovebox. Toluene (B28343) and other solvents should be dried and deoxygenated prior to use. This compound should be purified by stirring over calcium hydride and distilling under nitrogen.

2. Synthesis of α-Diimine Nickel Catalyst Precursor (Representative Example):

A typical synthesis involves the condensation reaction of the desired aniline (B41778) with a diketone (e.g., acenaphthenequinone) to form the α-diimine ligand, followed by complexation with a nickel(II) source like (DME)NiBr₂ (DME = 1,2-dimethoxyethane).

3. Polymerization of this compound:

A representative procedure is as follows:

  • A Schlenk flask is charged with the desired amount of this compound and toluene under a nitrogen atmosphere.

  • The solution is brought to the desired polymerization temperature (e.g., 0 °C) in a thermostatic bath.

  • The cocatalyst (e.g., DEAC or MAO solution in toluene) is added via syringe.

  • The polymerization is initiated by injecting a toluene solution of the α-diimine nickel catalyst.

  • The reaction is stirred for the specified time.

  • The polymerization is quenched by the addition of acidified methanol.

  • The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven.

4. Polymer Characterization:

  • Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) at elevated temperatures using 1,2,4-trichlorobenzene (B33124) as the eluent, calibrated with polystyrene standards.

  • Microstructure Analysis: Analyzed by ¹H NMR and ¹³C NMR spectroscopy to identify the types and degree of branching.[1][4]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Polymerization Issues Problem Identify Polymerization Problem (e.g., Low Activity, High PDI) Check_Purity Verify Purity of Monomer, Solvents, and Reagents Problem->Check_Purity Start Here Check_Catalyst Assess Catalyst and Cocatalyst Integrity Problem->Check_Catalyst Check_Params Review Reaction Parameters (Temp, Al/Ni Ratio) Problem->Check_Params Solution_Purity Purify/Dry Monomer and Solvents Check_Purity->Solution_Purity Impurities Detected Solution_Catalyst Synthesize Fresh Catalyst/Cocatalyst Check_Catalyst->Solution_Catalyst Degradation Suspected Solution_Params Optimize Temperature and Al/Ni Ratio Check_Params->Solution_Params Suboptimal Conditions Success Problem Resolved Solution_Purity->Success Solution_Catalyst->Success Solution_Params->Success

Caption: Troubleshooting workflow for polymerization issues.

ExperimentalWorkflow General Experimental Workflow Start Start Prep Prepare Dry/Deoxygenated Monomer and Solvents Start->Prep Reactor Charge Reactor with Monomer and Solvent Prep->Reactor Temp Equilibrate to Desired Temperature Reactor->Temp Cocatalyst Add Cocatalyst (e.g., DEAC, MAO) Temp->Cocatalyst Catalyst Initiate with α-Diimine Ni Catalyst Cocatalyst->Catalyst Polymerization Polymerization (Controlled Time) Catalyst->Polymerization Quench Quench Reaction (Acidified Methanol) Polymerization->Quench Isolate Isolate and Purify Polymer Quench->Isolate Characterize Characterize Polymer (GPC, NMR) Isolate->Characterize End End Characterize->End

Caption: General experimental workflow for polymerization.

References

Technical Support Center: Poly(4-methyl-1-pentene) (PMP) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of 4-methyl-1-pentene (PMP). The following information addresses common issues encountered during experiments, with a focus on controlling the molecular weight of PMP through polymerization temperature.

Troubleshooting Guide: Influence of Polymerization Temperature on PMP Molecular Weight

Controlling the molecular weight of Poly(this compound) (PMP) is crucial for achieving desired material properties. Polymerization temperature is a key parameter influencing the final molecular weight. This guide addresses common problems encountered when using temperature to control PMP molecular weight, particularly in Ziegler-Natta polymerizations.

Problem Possible Causes Recommended Solutions
Low Molecular Weight (Mw) High Polymerization Temperature: Increased temperature enhances the rate of chain transfer reactions, leading to shorter polymer chains. Catalyst deactivation can also occur at elevated temperatures.- Lower the polymerization temperature. A general trend observed in Ziegler-Natta polymerization is an inverse relationship between temperature and molecular weight.- Optimize the catalyst system. Some catalyst systems are more stable at higher temperatures.- Ensure the absence of impurities that can act as chain transfer agents.
High Molecular Weight (Mw) / Gel Formation Low Polymerization Temperature: Reduced temperatures can decrease the rate of chain termination and transfer reactions, resulting in longer polymer chains and potentially leading to gel formation.- Increase the polymerization temperature to promote chain transfer.- Introduce a chain transfer agent, such as hydrogen, to control molecular weight.[1]
Broad Molecular Weight Distribution (High Polydispersity Index - PDI) Temperature Fluctuations: Inconsistent temperature control during polymerization can lead to the formation of polymer chains of varying lengths.- Multiple Active Sites on the Catalyst: Different active sites on the Ziegler-Natta catalyst may exhibit varying sensitivity to temperature, leading to a broader MWD.- Ensure precise and stable temperature control throughout the polymerization process.- Select a single-site catalyst if a narrow MWD is critical.
Inconsistent Results Between Batches Inaccurate Temperature Monitoring: The actual temperature within the reactor may differ from the setpoint.- Variations in Reagent Purity: Impurities in the monomer, solvent, or catalyst can affect the polymerization kinetics and molecular weight.- Calibrate temperature probes regularly.- Use high-purity reagents and ensure anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of increasing polymerization temperature on the molecular weight of PMP synthesized via Ziegler-Natta catalysis?

A1: Generally, increasing the polymerization temperature leads to a decrease in the molecular weight of the PMP. This is primarily due to an increased rate of chain transfer reactions, where the growing polymer chain is terminated, and a new one is initiated. Higher temperatures provide the activation energy needed for these chain transfer processes to occur more frequently.

Q2: How can I achieve a high molecular weight PMP?

A2: To obtain a high molecular weight PMP, it is recommended to conduct the polymerization at lower temperatures. This reduces the rate of chain transfer and termination reactions, allowing the polymer chains to grow longer. However, excessively low temperatures can significantly slow down the polymerization rate.

Q3: Why is my PMP molecular weight lower than expected, even at moderate temperatures?

A3: Several factors besides temperature can contribute to lower-than-expected molecular weight. These include the presence of impurities in the monomer or solvent which can act as chain transfer agents, an incorrect monomer/catalyst ratio, or the specific type of Ziegler-Natta catalyst used.

Q4: Can I use temperature to control the molecular weight distribution (PDI) of PMP?

A4: While temperature primarily influences the average molecular weight, significant temperature fluctuations during the polymerization can lead to a broader molecular weight distribution. For precise control over PDI, the use of single-site catalysts is often more effective than relying solely on temperature adjustments with multi-site Ziegler-Natta catalysts.

Quantitative Data

The following table provides an illustrative example of the relationship between polymerization temperature and the molecular weight of polyolefins produced using a Ziegler-Natta catalyst. While this data is for polyethylene, it demonstrates the general trend expected for PMP.

Polymerization Temperature (°C)Molecular Weight (Mw) ( g/mol )
508,800,000
606,100,000
705,400,000
802,300,000

This data is illustrative and based on the polymerization of ethylene. The exact molecular weights for PMP will vary depending on the specific catalyst system and reaction conditions.

Experimental Protocols

General Procedure for the Polymerization of this compound (PMP)

This protocol outlines a general procedure for the synthesis of PMP using a Ziegler-Natta catalyst. Caution: This procedure should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques, as the catalyst components are highly reactive with air and moisture.

Materials:

  • This compound (monomer), freshly distilled and deoxygenated

  • Anhydrous heptane (B126788) (solvent)

  • Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)

  • Cocatalyst (e.g., Triethylaluminium, TEAL)

  • Methanol (B129727) (for quenching)

  • Hydrochloric acid (for catalyst residue removal)

  • Acetone (for washing)

Procedure:

  • Reactor Setup: A dry, nitrogen-purged glass reactor equipped with a mechanical stirrer, a temperature controller, and an inlet for monomer and catalyst is used.

  • Solvent and Monomer Addition: Anhydrous heptane is introduced into the reactor, followed by the desired amount of this compound. The reactor is then brought to the desired polymerization temperature.

  • Catalyst and Cocatalyst Injection: The cocatalyst (e.g., TEAL) is added to the reactor, followed by the Ziegler-Natta catalyst slurry.

  • Polymerization: The polymerization is allowed to proceed for the desired reaction time while maintaining a constant temperature and stirring.

  • Quenching: The reaction is terminated by the addition of methanol.

  • Polymer Isolation and Purification: The polymer precipitate is filtered and washed sequentially with a solution of hydrochloric acid in methanol to remove catalyst residues, followed by methanol and then acetone.

  • Drying: The resulting PMP powder is dried in a vacuum oven at 60-80°C to a constant weight.

Visualizations

Influence_of_Temperature_on_PMP_Molecular_Weight cluster_input Input Parameter cluster_process Polymerization Process cluster_output Polymer Properties Temp Polymerization Temperature Catalyst_Activity Catalyst Activity Temp->Catalyst_Activity Influences Propagation_Rate Chain Propagation Rate Temp->Propagation_Rate Increases Chain_Transfer_Rate Chain Transfer Rate Temp->Chain_Transfer_Rate Significantly Increases Termination_Rate Chain Termination Rate Temp->Termination_Rate Increases Catalyst_Activity->Propagation_Rate Molecular_Weight PMP Molecular Weight (Mw) Propagation_Rate->Molecular_Weight Increases Chain_Transfer_Rate->Molecular_Weight Decreases Termination_Rate->Molecular_Weight Decreases

Caption: Influence of temperature on PMP molecular weight.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Cause Analysis cluster_solution Corrective Actions Problem Undesired Molecular Weight High_Temp High Temperature? Problem->High_Temp Low_Temp Low Temperature? Problem->Low_Temp Impurities Impurities Present? Problem->Impurities Decrease_Temp Decrease Temperature High_Temp->Decrease_Temp Yes Increase_Temp Increase Temperature Low_Temp->Increase_Temp Yes Purify Purify Reagents Impurities->Purify Yes

Caption: Troubleshooting workflow for molecular weight control.

References

Technical Support Center: Troubleshooting Inconsistent Results in 4-Methyl-1-pentene GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the Gas Chromatography (GC) analysis of 4-Methyl-1-pentene. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I seeing inconsistent retention times for my this compound peak?

Inconsistent retention times are a common issue in GC analysis and can often be attributed to problems with the gas flow, oven temperature, or column integrity.

  • Flow Rate Fluctuations: Check for leaks in the carrier gas lines, fittings, and septum. Ensure the gas cylinders have adequate pressure and that the flow controllers are functioning correctly.

  • Oven Temperature Instability: Verify that the GC oven is properly calibrated and that the temperature program is consistent for each run. Ensure the oven door seals correctly to maintain a stable temperature.

  • Column Issues: Column degradation or contamination can lead to shifting retention times. Consider trimming the first few centimeters of the column inlet to remove any non-volatile residues. If the problem persists, the column may need to be replaced.

2. My this compound peak is tailing. What are the likely causes and solutions?

Peak tailing can compromise peak integration and reduce analytical accuracy. The primary causes are typically related to active sites in the system or issues with the column.

  • Active Sites: Silanol groups on the surface of the inlet liner, glass wool, or the column itself can interact with analytes, causing tailing.

    • Solution: Use a deactivated inlet liner and high-quality, deactivated glass wool. If the column is old, its deactivation layer may have degraded, and it may need to be replaced.

  • Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, can also contribute to tailing.

    • Solution: Try diluting the sample or reducing the injection volume.

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak tailing.

    • Solution: Ensure the column is cut cleanly and installed at the correct depth according to the manufacturer's instructions.

3. I am observing "ghost peaks" in my chromatograms. Where are they coming from?

Ghost peaks are unexpected peaks that appear in a chromatogram and can originate from various sources of contamination.[1][2][3]

  • Septum Bleed: Particles from the injector septum can degrade at high temperatures and elute as ghost peaks.[4]

    • Solution: Use high-quality, low-bleed septa and replace them regularly. Utilize the septum purge feature on your GC if available.[4]

  • Contaminated Syringe: A dirty syringe can introduce contaminants from previous injections.

    • Solution: Implement a rigorous syringe cleaning protocol between injections, using appropriate solvents.

  • Carrier Gas Impurities: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases.

    • Solution: Use high-purity carrier gas and install in-line gas purifiers to remove moisture, oxygen, and hydrocarbons.

  • Sample Carryover: Residue from a previous, more concentrated sample can be injected with the current sample.

    • Solution: Run a solvent blank after high-concentration samples to ensure the system is clean. Increase the bake-out time at the end of the run to elute any strongly retained compounds.

4. The peak area for this compound is not reproducible. What should I check?

Poor peak area reproducibility directly impacts the quantitative accuracy of your analysis. This issue is often linked to the injection process or leaks in the system.

  • Injection Volume Variation: Inconsistent injection volumes from manual injections or a faulty autosampler can lead to variable peak areas.

    • Solution: If using an autosampler, inspect the syringe for bubbles and ensure it is functioning correctly. For manual injections, ensure a consistent and rapid injection technique.

  • Leaks: A leak in the injection port, particularly at the septum, can cause a portion of the sample to be lost, resulting in smaller and inconsistent peak areas.

    • Solution: Regularly check for leaks using an electronic leak detector.

  • Sample Evaporation: If samples are left uncapped or in vials with loose-fitting septa, the volatile this compound can evaporate, leading to lower peak areas.

    • Solution: Ensure sample vials are sealed properly and analyze them as soon as possible after preparation.

Data Presentation

Table 1: Typical GC Parameters for Alkenes and Related Compounds

ParameterSetting
Column Non-polar (e.g., DB-1, HP-5) or mid-polar (e.g., DB-WAX)
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Flow Rate 1-2 mL/min (constant flow)
Inlet Temperature 200-250 °C
Injection Volume 1 µL
Split Ratio 50:1 to 100:1 (adjustable based on concentration)
Oven Program Initial Temp: 40-60°C, hold for 1-2 min
Ramp: 5-10 °C/min to 150-200 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 250-300 °C

Table 2: Kovats Retention Indices for this compound on Non-Polar Columns

This table provides experimentally determined Kovats retention indices (I) for this compound on various non-polar stationary phases. This data can be used to help identify the this compound peak in your chromatogram.

Stationary PhaseTemperature (°C)Retention Index (I)
Methyl Silicone30556.2
Squalane30548.1
Squalane50549.4
Squalane70550.4
OV-145556.7
OV-165557.1
SE-5445558.7
SE-5465559.2
OV-10150556.0
OV-10170556.8

Data sourced from the NIST WebBook.

Experimental Protocols

Protocol 1: Standard GC-FID Analysis of this compound

Objective: To provide a general-purpose method for the separation and quantification of this compound.

Materials:

  • GC system with FID

  • Capillary column: DB-1 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • High-purity helium or hydrogen carrier gas

  • This compound standard

  • Suitable solvent (e.g., hexane, pentane)

  • Autosampler vials with septa

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of calibration standards by diluting the stock solution.

  • GC Instrument Setup:

    • Install the DB-1 column.

    • Set the carrier gas flow rate to 1.5 mL/min (constant flow).

    • Set the inlet temperature to 220 °C.

    • Set the split ratio to 50:1.

    • Set the oven temperature program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp at 8 °C/min to 180 °C.

      • Hold at 180 °C for 5 minutes.

    • Set the FID temperature to 280 °C.

  • Analysis:

    • Inject 1 µL of each standard and sample.

    • Record the chromatograms and integrate the peak for this compound.

  • Data Processing:

    • Construct a calibration curve from the standards.

    • Determine the concentration of this compound in the samples based on the calibration curve.

Mandatory Visualization

Troubleshooting_Workflow start Inconsistent GC Results (e.g., Retention Time Shift, Peak Tailing, Ghost Peaks) check_flow Check Carrier Gas Flow Rate and Pressure start->check_flow Start with System Basics check_leaks Perform Leak Check (Septum, Fittings, Gas Lines) check_flow->check_leaks Flow OK? problem_solved Problem Resolved check_flow->problem_solved Flow Issue Found & Fixed check_oven Verify Oven Temperature Program and Stability check_leaks->check_oven No Leaks? check_leaks->problem_solved Leak Found & Fixed check_consumables Inspect and Replace Consumables (Liner, Septum, Syringe) check_oven->check_consumables Temp OK? check_oven->problem_solved Temp Issue Found & Fixed check_column Evaluate Column Performance (Trim Inlet, Condition, or Replace) check_consumables->check_column Consumables OK? check_consumables->problem_solved Consumable Replaced & Fixed check_sample Review Sample Preparation and Handling check_column->check_sample Column OK? check_column->problem_solved Column Issue Resolved check_sample->problem_solved Sample Issue Resolved consult_expert Consult Senior Analyst or Instrument Vendor check_sample->consult_expert Sample Prep OK?

Caption: A logical workflow for troubleshooting inconsistent GC results.

Ghost_Peak_Sources ghost_peaks Ghost Peaks Observed septum_bleed Septum Bleed ghost_peaks->septum_bleed Source? syringe_cont Syringe Contamination ghost_peaks->syringe_cont Source? carrier_gas Carrier Gas Impurities ghost_peaks->carrier_gas Source? sample_carryover Sample Carryover ghost_peaks->sample_carryover Source? inlet_cont Inlet Contamination ghost_peaks->inlet_cont Source? septum_sol Solution: - Use low-bleed septa - Replace regularly - Use septum purge septum_bleed->septum_sol syringe_sol Solution: - Rigorous syringe cleaning - Solvent rinses syringe_cont->syringe_sol gas_sol Solution: - High-purity gas - Install gas purifiers carrier_gas->gas_sol carryover_sol Solution: - Run solvent blanks - Increase bake-out time sample_carryover->carryover_sol inlet_sol Solution: - Clean or replace liner - Check for sample residue inlet_cont->inlet_sol

References

Minimizing isomerization byproducts during 4-Methyl-1-pentene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isomerization byproducts during the synthesis of 4-methyl-1-pentene.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomerization byproducts I should be concerned about during the synthesis of this compound?

A1: The most common isomerization byproduct is 4-methyl-2-pentene. Depending on the catalytic system and reaction conditions, other hexene isomers can also be formed. The isomerization of the desired this compound product is a key challenge to achieving high purity.[1][2]

Q2: What is the most common industrial synthesis route for this compound?

A2: The industrial synthesis of this compound is primarily achieved through the dimerization of propylene (B89431).[1][3] This process requires a catalyst to control the selectivity towards the desired product.

Q3: Which catalyst systems are known to be effective for the dimerization of propylene to this compound?

A3: Several catalyst systems have been developed. Historically, catalysts based on alkali metals, such as potassium metal on an inert support like potassium carbonate or alumina, have been used.[3][4] More recent developments include the use of vanadium-based catalysts and various supported transition metal catalysts.[5] The choice of catalyst is critical for both reaction efficiency and selectivity.

Q4: How can I purify this compound from its isomers?

A4: Fractional distillation is an effective method for separating this compound from its isomers due to their different boiling points.[6] For instance, this compound has a boiling point of 54.2 °C, which allows for its separation from other higher or lower boiling point impurities.[6][7]

Troubleshooting Guide

Problem: Low selectivity for this compound and high formation of 4-methyl-2-pentene.

Potential Cause Suggested Solution
Inappropriate Catalyst System The catalyst has a high activity for isomerization. Consider switching to a catalyst system reported to have high selectivity. For example, potassium-based catalysts with the addition of long-chain alkoxides or tertiary amines have been shown to retard the isomerization of this compound.[1]
Suboptimal Reaction Temperature Higher temperatures can sometimes favor the formation of thermodynamically more stable internal olefins. Try to lower the reaction temperature. For a K/K2CO3 catalyst system, a reaction temperature of 150°C has been shown to yield good selectivity.[3]
Prolonged Reaction Time The longer the desired product is in contact with the catalyst, the higher the chance of isomerization. Optimize the reaction time to maximize the yield of this compound before significant isomerization occurs.[3]
Catalyst Deactivation/Fouling Over time, the catalyst surface can be covered by carbonaceous substances, which may alter its selectivity. If reusing the catalyst, ensure proper regeneration procedures are followed. It has been noted that with some catalysts, reuse leads to decreased selectivity.[3]

Quantitative Data Summary

The following table summarizes the reaction conditions and results for the dimerization of propylene to this compound using a solid super-base catalyst of 3%(w)K/K2CO3.[3]

Parameter Value
Catalyst 3%(w)K/K2CO3
Reactant Propylene (27 g)
Mass Ratio (Propylene:Catalyst) 2.7
Reaction Temperature 150°C
Reaction Time 20 h
Propylene Conversion 43%
Selectivity to Dimers 99.3%
Selectivity to this compound 86.3%

Experimental Protocols

Protocol: Dimerization of Propylene using a K/K2CO3 Catalyst

This protocol is based on a reported procedure for the synthesis of this compound.[3]

Materials:

  • Propylene

  • Solid super-base catalyst (3% w/w Potassium on Potassium Carbonate)

  • High-pressure reactor

Procedure:

  • Catalyst Preparation: Prepare the 3%(w)K/K2CO3 catalyst as described in the relevant literature.

  • Reactor Setup: Add the catalyst to a high-pressure reactor.

  • Reactant Addition: Introduce a specific mass of propylene into the reactor to achieve the desired propylene to catalyst mass ratio (e.g., 2.7).

  • Reaction Conditions: Heat the reactor to the target temperature (e.g., 150°C) and maintain it for the specified reaction time (e.g., 20 hours).

  • Product Collection: After the reaction is complete, cool the reactor and carefully collect the liquid product.

  • Analysis: Analyze the product mixture using gas chromatography (GC) to determine the conversion of propylene and the selectivity for this compound and other isomers.

Visualizations

cluster_main Propylene Dimerization & Isomerization Pathway Propylene Propylene Dimerization Dimerization (Catalyst) Propylene->Dimerization 4M1P This compound (Desired Product) Dimerization->4M1P Isomerization Isomerization (Byproduct Formation) 4M1P->Isomerization 4M2P 4-Methyl-2-pentene (Isomer) Isomerization->4M2P Other Other Hexene Isomers Isomerization->Other

Caption: Reaction pathway for this compound synthesis and byproduct formation.

cluster_workflow Experimental Workflow for this compound Synthesis Start Start CatalystPrep Catalyst Preparation (e.g., K/K2CO3) Start->CatalystPrep ReactorSetup Reactor Setup and Catalyst Loading CatalystPrep->ReactorSetup ReactantAdd Propylene Addition ReactorSetup->ReactantAdd Reaction Controlled Heating and Reaction Time ReactantAdd->Reaction ProductCollect Product Collection (Cooling and Depressurization) Reaction->ProductCollect Analysis Product Analysis (Gas Chromatography) ProductCollect->Analysis Purification Purification (Fractional Distillation) Analysis->Purification End End Purification->End

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Improving the mechanical properties of 4-methyl-1-pentene copolymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Improving the Mechanical Properties of 4-Methyl-1-Pentene (4M1P) Copolymers. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and providing clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: My poly(this compound) (PMP) homopolymer is too brittle for my application. How can I improve its toughness?

A1: The inherent brittleness of PMP homopolymers can be addressed by introducing a comonomer during polymerization.[1] Copolymerizing this compound with a small amount of a linear α-olefin is an effective method to enhance toughness.[1] The incorporation of comonomer units disrupts the crystalline structure, leading to a decrease in crystallinity and an improvement in ductility.

Another effective method is to blend PMP with thermoplastic elastomers such as ethylene-propylene-diene monomer (EPDM), polyolefin elastomer (POE), or styrene-butadiene-styrene (SBS).[2] These blends, prepared by melt extrusion, have shown significant improvements in the toughness of PMP.[2]

Q2: What is the effect of comonomer type and content on the mechanical properties of 4M1P copolymers?

A2: The type and concentration of the α-olefin comonomer significantly influence the mechanical behavior and crystallinity of the resulting copolymer. Generally, as the comonomer content increases, the copolymer exhibits less resistance to strain, and the degree of crystallinity decreases.[1] Shorter α-olefins tend to be more effective at modifying the crystal structure. The introduction of longer side chains from comonomers like 1-octene, 1-decene, and 1-octadecene (B91540) also reduces crystallinity.

Q3: How do I choose between Ziegler-Natta and metallocene catalysts for synthesizing 4M1P copolymers with improved mechanical properties?

A3: The choice of catalyst system is critical as it influences the polymer's microstructure, molecular weight distribution, and comonomer incorporation, all of which affect the final mechanical properties.

  • Ziegler-Natta (Z-N) catalysts are traditionally used for producing highly isotactic PMP.[1] However, they can lead to polymers with broad molecular weight distributions and non-uniform comonomer incorporation.

  • Metallocene catalysts offer the advantage of being single-site catalysts, which results in polymers with a narrower molecular weight distribution and more uniform comonomer distribution.[3][4] This homogeneity can lead to more predictable and consistent material properties. Metallocene catalysts can also be designed to control the stereochemistry of the polymer, allowing for the synthesis of isotactic, syndiotactic, or atactic polymers.[5]

For applications requiring high toughness and clarity, metallocene catalysts are often preferred due to their ability to produce copolymers with a more random and uniform distribution of comonomer units.

Q4: My 4M1P copolymer has poor impact strength. What are my options to improve it?

A4: To improve the impact strength of 4M1P copolymers, you can:

  • Increase the comonomer content: A higher concentration of a suitable α-olefin comonomer will further reduce crystallinity and enhance impact resistance.

  • Blend with elastomers: As mentioned in A1, blending with elastomers like POE has been shown to result in good interfacial compatibility and improved impact strength due to the better dispersion of the rubber phase within the PMP matrix.[2]

  • Optimize processing conditions: Factors such as mold temperature and injection speed during processing can influence the final morphology and, consequently, the mechanical properties of the material.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low polymer yield during synthesis - Catalyst deactivation- Impurities in monomers or solvent- Incorrect polymerization temperature- Ensure all reagents and solvents are thoroughly purified.- Optimize the polymerization temperature; for some metallocene catalysts, a higher temperature can improve activity.[7]- Check the catalyst-to-cocatalyst ratio.
Inconsistent mechanical properties between batches - Non-uniform comonomer incorporation- Broad molecular weight distribution- Variations in processing conditions- Consider using a single-site catalyst (metallocene) for better control over polymer architecture.[3][4]- Precisely control the feed rate of comonomer during polymerization.- Standardize all processing parameters (temperature, pressure, cooling rate).
Reduced transparency in copolymers - Phase separation in blends- High degree of crystallinity- Ensure good compatibility between PMP and any blending partners. The use of a compatibilizer may be necessary.- Increase the comonomer content to reduce crystallinity.
Warpage or dimensional instability of molded parts - High and non-uniform mold shrinkage- Internal stresses from processing- Use a colder mold to reduce shrinkage.[6]- Optimize injection pressure and holding time.- Anneal the molded parts to relieve internal stresses.

Data Presentation

Table 1: Effect of Comonomer Content on Mechanical Properties of Ethylene/α-Olefin Copolymers

ComonomerComonomer Content (mol%)Tensile Strength (MPa)Elongation at Break (%)
1-Hexene2.525.3750
1-Hexene5.218.1850
1-Octene2.126.5780
1-Octene4.519.8900
1-Decene1.827.1800
1-Decene3.921.2920

Note: Data is illustrative and compiled from general trends reported in the literature. Actual values will vary based on specific experimental conditions.

Experimental Protocols

Copolymerization of this compound with an α-Olefin using a Metallocene Catalyst

Materials:

  • This compound (4M1P), purified

  • α-Olefin comonomer (e.g., 1-hexene, 1-octene), purified

  • Toluene (B28343), anhydrous

  • Metallocene catalyst (e.g., rac-Me2Si(2-Me-Ind)2ZrCl2)

  • Methylaluminoxane (MAO) solution in toluene

  • Ethanol (B145695)

  • Hydrochloric acid

Procedure:

  • All glassware should be oven-dried and cooled under a nitrogen atmosphere.

  • In a nitrogen-purged glass reactor equipped with a magnetic stirrer and an oil bath, add anhydrous toluene (5 mL) and 4M1P (3.0 mL, 23.7 mmol).[8]

  • Introduce the desired amount of the α-olefin comonomer.

  • Set the oil bath to the desired polymerization temperature (e.g., 25°C).[8]

  • Inject the MAO solution (e.g., 6 mL, 10 wt% in toluene) into the reactor, followed by the metallocene catalyst solution (e.g., 1 mL, 10 µmol in toluene) to initiate the polymerization.[8]

  • Allow the reaction to proceed with vigorous stirring for the desired time (e.g., 20 hours).[8]

  • Terminate the polymerization by pouring the reaction mixture into ethanol containing a small amount of hydrochloric acid.

  • Stir the mixture for several hours to precipitate the polymer.

  • Collect the polymer by filtration, wash thoroughly with ethanol, and dry in a vacuum oven at 60°C to a constant weight.[8]

Tensile Properties Testing (ASTM D638)

Equipment:

  • Universal Testing Machine (UTM) with appropriate load cells and grips[9]

  • Extensometer for precise strain measurement[10]

  • Specimen cutting die or mold for dumbbell-shaped specimens (Type I is common)[9]

Procedure:

  • Specimen Preparation: Prepare dumbbell-shaped specimens by injection molding or by machining from a pressed sheet according to ASTM D638 specifications.[11]

  • Conditioning: Condition the specimens at 23°C ± 2°C and 50% ± 5% relative humidity for at least 40 hours prior to testing.[11]

  • Test Setup:

    • Set the crosshead speed of the UTM. For rigid plastics, a typical speed is 5 mm/min.[11]

    • Mount the specimen securely in the grips of the UTM, ensuring it is properly aligned.[12]

    • Attach the extensometer to the gauge section of the specimen.[10]

  • Testing:

    • Start the test and record the force and elongation data until the specimen fractures.[11]

  • Calculations: From the stress-strain curve, determine the following properties:[9]

    • Tensile strength at yield and break

    • Elongation at yield and break

    • Tensile modulus (Young's modulus)

Notched Izod Impact Strength Testing (ASTM D256)

Equipment:

  • Pendulum impact tester (Izod type)[13]

  • Notching machine

  • Specimen conditioning chamber

Procedure:

  • Specimen Preparation: Prepare rectangular specimens of standard dimensions (typically 63.5 mm x 12.7 mm x 3.2 mm).[14]

  • Notching: Create a V-notch in the specimen using the notching machine as specified in ASTM D256.[14]

  • Conditioning: Condition the notched specimens as required for the material.

  • Testing:

    • Clamp the specimen vertically in the test fixture with the notch facing the direction of the pendulum strike.[15]

    • Raise the pendulum to its starting position and release it.

    • The pendulum will swing down, strike the specimen, and the energy absorbed during the fracture is measured.[14]

  • Data Reporting: The impact strength is reported in J/m or ft-lb/in.[15]

Mandatory Visualizations

G cluster_input Inputs cluster_process Process cluster_structure Polymer Structure cluster_properties Mechanical Properties 4M1P_Monomer This compound Monomer Polymerization Copolymerization 4M1P_Monomer->Polymerization Comonomer α-Olefin Comonomer (e.g., 1-Hexene, 1-Octene) Comonomer->Polymerization Catalyst Catalyst System (Ziegler-Natta or Metallocene) Catalyst->Polymerization Comonomer_Content Comonomer Content Polymerization->Comonomer_Content Crystallinity Crystallinity Polymerization->Crystallinity MWD Molecular Weight Distribution Polymerization->MWD Toughness Toughness Comonomer_Content->Toughness Increases Stiffness Stiffness Comonomer_Content->Stiffness Decreases Impact_Strength Impact Strength Comonomer_Content->Impact_Strength Increases Crystallinity->Toughness Decreases Crystallinity->Stiffness Increases MWD->Toughness Affects

Caption: Logical relationship between inputs, process, structure, and properties.

G Start Start Prepare_Reactor Prepare Dry, Inert Reactor Start->Prepare_Reactor Add_Reagents Add Solvent, 4M1P, and Comonomer Prepare_Reactor->Add_Reagents Add_Catalyst Inject MAO and Metallocene Catalyst Add_Reagents->Add_Catalyst Polymerize Run Polymerization at Controlled Temperature Add_Catalyst->Polymerize Terminate Quench with Acidified Ethanol Polymerize->Terminate Isolate_Polymer Filter, Wash, and Dry Polymer Terminate->Isolate_Polymer Characterize Characterize Polymer Properties (DSC, NMR, Mechanical Testing) Isolate_Polymer->Characterize End End Characterize->End

Caption: Experimental workflow for 4M1P copolymer synthesis.

References

Validation & Comparative

Comparative analysis of Ziegler-Natta vs. metallocene catalysts for 4M1P polymerization

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Ziegler-Natta and Metallocene Catalysts in the Polymerization of 4-Methyl-1-Pentene

The synthesis of poly(this compound) (P4MP), a polyolefin with a unique combination of high transparency, thermal stability, and gas permeability, is highly dependent on the catalyst system employed. The two dominant classes of catalysts for this process are the traditional heterogeneous Ziegler-Natta (ZN) catalysts and the more modern, single-site homogeneous metallocene catalysts. This guide provides a comparative analysis of their performance in this compound (4M1P) polymerization, supported by experimental data, to assist researchers and industry professionals in catalyst selection.

Overview of Catalyst Systems

Ziegler-Natta Catalysts: These are multi-sited, heterogeneous catalysts, typically comprising a titanium tetrachloride (TiCl₄) active component on a magnesium chloride (MgCl₂) support, and activated by an organoaluminum co-catalyst like triethylaluminium (TEAL).[1][2] The presence of multiple types of active sites results in polymers with broad molecular weight distributions and a less uniform microstructure.[3][4] For 4M1P, ZN catalysts are workhorses for producing highly isotactic P4MP.[4][5]

Metallocene Catalysts: These are single-site, homogeneous catalysts consisting of a transition metal atom (like Zr or Hf) sandwiched between one or more cyclopentadienyl-type ligands.[1][6] They are activated by a co-catalyst, most commonly methylaluminoxane (B55162) (MAO).[1][3] The well-defined, single-active-site nature of metallocenes allows for precise control over the polymerization process, yielding polymers with narrow molecular weight distributions, uniform comonomer incorporation, and highly tunable stereochemistry.[3][7][8][9]

Comparative Performance Data

The choice between Ziegler-Natta and metallocene catalysts hinges on the desired polymer properties. The following tables summarize key performance indicators based on typical experimental findings.

Table 1: Catalytic Activity and Polymer Molecular Properties

ParameterZiegler-Natta CatalystsMetallocene CatalystsKey Differences & Significance
Catalytic Activity Variable, typically high and robust for industrial scale.Generally very high, but can be more sensitive to impurities.Metallocenes can offer higher efficiency, leading to less catalyst residue in the final polymer.[8]
Weight-Average Molecular Weight (Mw) High (e.g., > 500,000 g/mol )Tunable; can be lower or higher depending on catalyst structure and conditions.ZN catalysts often produce very high Mw polymers, which can be difficult to process. Metallocenes offer better control.[3][7]
Polymer Dispersity Index (PDI = Mw/Mn) Broad (PDI > 4)Narrow (PDI ≈ 2.0)The narrow PDI of metallocene-derived polymers indicates high chain uniformity, leading to more consistent material properties.[3][4][5][9]
Stereoregularity Typically produces highly isotactic P4MP.Highly tunable; can produce isotactic, syndiotactic, or atactic P4MP depending on ligand symmetry.[5]Metallocenes provide unprecedented control over polymer tacticity, enabling the synthesis of novel materials not accessible with ZN catalysts.[5][7]

Table 2: Polymer Thermal and Structural Properties

ParameterZiegler-Natta P4MPMetallocene P4MP (Isotactic)Key Differences & Significance
Melting Temperature (Tm) High (typically > 235 °C)Generally lower than ZN-P4MP (e.g., 220-230 °C)The higher Tm in ZN polymers is due to a highly isotactic and less defective crystalline structure.[3][4] Metallocene polymers have a more uniform distribution of stereo-defects, which slightly lowers the Tm.[4]
Crystallinity (Xc) HighModerate to HighCrystallinity is linked to stereoregularity. Both can achieve high crystallinity, but the nature of the crystalline structure can differ.
Crystal Form Typically forms Crystal Form I after processing.Can form different crystal polymorphs (e.g., Form I or II) directly from polymerization, depending on conditions.[5][10]The ability to control crystal form without post-synthesis treatment is an advantage of metallocene systems.

Experimental Protocols

Below are generalized methodologies for 4M1P polymerization and polymer characterization.

A. 4M1P Polymerization Protocol
  • Reactor Setup: A 250 mL glass reactor equipped with a mechanical stirrer is baked in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen.

  • Reagent Preparation: The reactor is charged with 100 mL of anhydrous toluene (B28343), followed by the desired amount of this compound monomer under a nitrogen atmosphere. The solution is thermostated to the target polymerization temperature (e.g., 50 °C).

  • Initiation: The co-catalyst (e.g., MAO, 10 wt% solution in toluene) is added via syringe, and the mixture is stirred for 10 minutes. The catalyst (e.g., rac-EBIZrCl₂ for isotactic P4MP or a TiCl₄/MgCl₂ slurry for ZN polymerization) is then injected as a toluene solution/slurry to initiate the polymerization.

  • Polymerization: The reaction is allowed to proceed for a set time (e.g., 60 minutes) while maintaining constant temperature and stirring.

  • Termination: The polymerization is quenched by adding 10 mL of acidified methanol.

  • Polymer Isolation: The precipitated polymer is stirred in excess methanol, filtered, washed repeatedly with methanol, and dried in a vacuum oven at 80 °C to a constant weight.

B. Polymer Characterization Protocols
  • Molecular Weight and PDI: Determined by high-temperature Gel Permeation Chromatography (GPC/SEC) using an instrument like a PL 220. The analysis is run at 145 °C with 1,2,4-trichlorobenzene (B33124) (TCB) as the eluent at a flow rate of 1.0 mL/min.[11] The system is calibrated using polystyrene standards.

  • Stereotacticity: Assessed using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy on a spectrometer operating at ≥100 MHz for ¹³C. Samples are prepared by dissolving ~150-200 mg of polymer in 2.5 mL of d₄-o-dichlorobenzene (ODCB-d₄) in a 10 mm NMR tube at 130 °C. Spectra are recorded at 125 °C.[5] Isotacticity is quantified by analyzing the stereosensitive methyl carbon region.

  • Thermal Properties (Tm, ΔHm): Measured by Differential Scanning Calorimetry (DSC). A sample of ~5 mg is sealed in an aluminum pan and heated from room temperature to 300 °C at a rate of 10 °C/min, held for 1 min, cooled to room temperature, and then reheated at the same rate to record the melting temperature (Tm) and enthalpy of fusion (ΔHm).[5]

Mechanistic and Workflow Visualizations

The fundamental differences in how these catalysts operate and how experiments are structured can be visualized through the following diagrams.

ZN_Mechanism support MgCl2 Support active_site Active Site (Ti-Polymer) support->active_site hosts insertion Coordination & Insertion active_site->insertion π-complex monomer 4M1P Monomer monomer->insertion polymer Growing Polymer Chain insertion->polymer chain growth polymer->active_site attached to

Caption: Simplified Cossee-Arlman mechanism for Ziegler-Natta polymerization on a solid support.

Metallocene_Mechanism precatalyst Metallocene Precatalyst (Zr-Cl) activation Activation precatalyst->activation mao MAO (Co-catalyst) mao->activation active_cation Active Cationic Species [Zr-R]+ activation->active_cation alkylation & ionization insertion Insertion active_cation->insertion coordination monomer 4M1P Monomer monomer->insertion polymer Growing Polymer Chain insertion->polymer polymer->active_cation attached to

Caption: Homogeneous metallocene catalysis, showing activation and polymer chain growth.

Experimental_Workflow start Reactor Preparation (Dry & Inert) reagents Charge Solvent, Monomer, & Co-catalyst start->reagents initiation Inject Catalyst & Start Reaction reagents->initiation polymerization Polymerization (Constant T, P, time) initiation->polymerization termination Quench Reaction (e.g., Acidified Methanol) polymerization->termination isolation Precipitate, Filter, Wash & Dry Polymer termination->isolation characterization Polymer Characterization isolation->characterization gpc GPC (Mw, PDI) characterization->gpc nmr ¹³C NMR (Tacticity) characterization->nmr dsc DSC (Tm, Xc) characterization->dsc end Data Analysis gpc->end nmr->end dsc->end

Caption: Standard experimental workflow for 4M1P polymerization and subsequent analysis.

Conclusion

The choice between Ziegler-Natta and metallocene catalysts for 4M1P polymerization is dictated by the desired application and required polymer specifications.

  • Ziegler-Natta catalysts are robust, cost-effective, and ideal for the large-scale production of highly isotactic P4MP with high molecular weight and melting temperature.[4][9] Their primary drawback is the lack of control over molecular weight distribution and polymer microstructure.[3][8]

  • Metallocene catalysts offer unparalleled precision and versatility.[3][7] Their single-site nature allows for the synthesis of P4MP with narrow molecular weight distributions, uniform microstructures, and tunable tacticity (isotactic, syndiotactic, etc.).[5][8] This control enables the fine-tuning of material properties, opening the door to advanced applications, although they can be more expensive and sensitive to reaction conditions.

References

A Comparative Guide to Alpha-Olefins in LLDPE Production: 4-Methyl-1-pentene vs. 1-Hexene and 1-Octene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Comonomer Impact on Linear Low-Density Polyethylene (B3416737) Properties

The selection of an appropriate alpha-olefin comonomer is a critical determinant of the final properties of Linear Low-Density Polyethylene (LLDPE). This guide provides a comprehensive comparison of three key comonomers: 4-methyl-1-pentene, 1-hexene (B165129), and 1-octene (B94956), and their respective impacts on the mechanical and thermal characteristics of LLDPE. The information presented herein is supported by experimental data to aid researchers and professionals in making informed decisions for their specific applications.

Performance Comparison of Alpha-Olefins in LLDPE

The incorporation of alpha-olefins as comonomers in ethylene (B1197577) polymerization introduces short-chain branches (SCBs) into the polyethylene backbone. The structure and length of these branches directly influence the polymer's crystallinity, density, and ultimately, its macroscopic properties.

Key Performance Differences:
  • Linear Alpha-Olefins (1-Hexene and 1-Octene): Generally, an increase in the length of the linear alpha-olefin comonomer leads to enhanced mechanical properties.[1][2] LLDPE produced with 1-octene (a C8 alpha-olefin) typically exhibits superior impact strength, tear resistance, and puncture resistance compared to LLDPE made with 1-hexene (a C6 alpha-olefin).[1][3] This is attributed to the longer hexyl branches from 1-octene disrupting the polymer crystallization more effectively, leading to a tougher, more flexible material.[1]

  • Branched Alpha-Olefin (this compound): As a branched C6 alpha-olefin, this compound imparts unique properties to LLDPE. Its branched structure can influence the crystallinity and melting point to a greater extent than linear alpha-olefins of similar carbon number.[4] LLDPE synthesized with this compound is known for its exceptional tensile strength, impulse strength, peeling strength, and puncture resistance.[5]

Quantitative Data Summary

The following table summarizes the typical mechanical and thermal properties of LLDPE produced with this compound, 1-hexene, and 1-octene. It is important to note that these values can vary depending on the specific polymerization process, catalyst system, and comonomer content.

PropertyLLDPE with this compoundLLDPE with 1-HexeneLLDPE with 1-OcteneTest Method
Mechanical Properties
Tensile Strength at Break (MD)Excellent[5]25.5 - 74.5 MPaGenerally higher than 1-hexene[3]ASTM D882[6][7][8][9][10][11]
Elmendorf Tear Strength (TD)Good[12][13]30 - 920 g[14]Generally higher than 1-hexeneASTM D1922[6][15][16][17][18]
Dart Drop ImpactHigh Puncture Resistance[5]70 - 850 g[14]Generally higher than 1-hexene[1]ASTM D1709[14][12][19][20]
Thermal Properties
Melting Point (°C)Influenced to a greater extent than linear comonomers[4]~121-126~120-125ASTM D3418[1][21][22][23][24]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of LLDPE with different alpha-olefin comonomers are provided below. These protocols are representative of common laboratory and industrial practices.

LLDPE Synthesis

1. Ziegler-Natta Catalyzed Slurry Polymerization of Ethylene and this compound

  • Catalyst System: A typical Ziegler-Natta catalyst system consists of a titanium-based catalyst (e.g., TiCl₄) supported on magnesium chloride (MgCl₂) and an aluminum alkyl co-catalyst (e.g., triethylaluminum, TEAL).[25]

  • Procedure:

    • A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.

    • A diluent, such as hexane, is introduced into the reactor.

    • The desired amount of this compound comonomer is added.

    • The reactor is heated to the desired polymerization temperature (e.g., 70-90°C) and pressurized with ethylene to the target pressure (e.g., 5-10 bar).

    • The Ziegler-Natta catalyst and TEAL co-catalyst are injected into the reactor to initiate polymerization.

    • The polymerization is allowed to proceed for a specified time, with ethylene continuously fed to maintain the pressure.

    • The reaction is terminated by venting the ethylene and adding a deactivating agent (e.g., methanol).

    • The resulting polymer slurry is filtered, washed with a solvent (e.g., ethanol) to remove catalyst residues, and dried under vacuum.[25]

2. Metallocene Catalyzed Solution Polymerization of Ethylene and 1-Hexene

  • Catalyst System: A metallocene catalyst, such as a zirconocene (B1252598) or titanocene (B72419) complex, activated by a co-catalyst like methylaluminoxane (B55162) (MAO).[26]

  • Procedure:

    • A high-pressure stainless-steel reactor is cleaned and purged with nitrogen.

    • A solvent, such as toluene (B28343) or cyclohexane, is added to the reactor.

    • The desired amount of 1-hexene comonomer is injected.

    • The reactor is heated to the polymerization temperature (e.g., 120-150°C) and pressurized with ethylene.

    • The metallocene catalyst and MAO co-catalyst, pre-mixed in a separate vessel, are injected into the reactor.[27]

    • The polymerization is carried out for a set duration, with continuous ethylene feed.

    • The reaction is quenched by adding a deactivator.

    • The polymer solution is then devolatilized to remove the solvent and unreacted monomers, yielding the final LLDPE product.

3. Ziegler-Natta Catalyzed Gas-Phase Polymerization of Ethylene and 1-Octene

  • Catalyst System: A supported Ziegler-Natta catalyst is typically used in a fluidized-bed reactor.[11]

  • Procedure:

    • A fluidized-bed reactor is purged with nitrogen and pre-heated.

    • A seedbed of polymer particles is introduced and fluidized with a stream of ethylene, 1-octene, and a chain transfer agent (e.g., hydrogen).

    • The Ziegler-Natta catalyst and co-catalyst are continuously fed into the reactor.[25]

    • The exothermic polymerization reaction is controlled by cooling the recycle gas stream.

    • The polymer product is continuously withdrawn from the reactor and degassed to remove unreacted monomers.

Material Characterization
  • Tensile Properties (ASTM D882): Tensile strength, elongation at break, and modulus are determined using a universal testing machine on thin film specimens.[6][7][8][9][10][11]

  • Tear Strength (ASTM D1922): The Elmendorf tear test is used to measure the force required to propagate a tear in a film specimen.[6][15][16][17][18]

  • Impact Resistance (ASTM D1709): The dart drop impact test measures the energy required to cause failure in a film specimen.[14][12][19][20]

  • Thermal Properties (ASTM D3418): Differential Scanning Calorimetry (DSC) is used to determine the melting point (Tm) and crystallinity of the polymer.[1][21][22][23][24]

Logical Relationship Diagram

The following diagram illustrates the relationship between the comonomer structure and the resulting properties of LLDPE.

G cluster_comonomer Comonomer Structure cluster_scb Short-Chain Branch (SCB) Characteristics cluster_microstructure Polymer Microstructure cluster_properties LLDPE Properties This compound This compound Branched SCB Branched SCB This compound->Branched SCB 1-Hexene 1-Hexene Linear C4 SCB Linear C4 SCB 1-Hexene->Linear C4 SCB 1-Octene 1-Octene Linear C6 SCB Linear C6 SCB 1-Octene->Linear C6 SCB Crystallinity Crystallinity Branched SCB->Crystallinity  Greater  Influence Lamellar Thickness Lamellar Thickness Branched SCB->Lamellar Thickness Linear C4 SCB->Crystallinity Linear C4 SCB->Lamellar Thickness Linear C6 SCB->Crystallinity  Greater  Disruption Linear C6 SCB->Lamellar Thickness Tie-Molecule Density Tie-Molecule Density Linear C6 SCB->Tie-Molecule Density  Increases Mechanical_Properties Mechanical Properties (Tensile, Tear, Impact) Crystallinity->Mechanical_Properties Thermal_Properties Thermal Properties (Melting Point) Crystallinity->Thermal_Properties Lamellar Thickness->Mechanical_Properties Tie-Molecule Density->Mechanical_Properties

Caption: Comonomer structure's influence on LLDPE properties.

References

Validating the Purity of 4-Methyl-1-pentene: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical reagents is a cornerstone of reliable and reproducible results. In the case of 4-methyl-1-pentene, a common monomer in polymer synthesis and a building block in organic chemistry, ensuring its purity is critical for reaction efficiency and the integrity of the final product. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of this compound purity, supported by experimental protocols and data.

The Primacy of GC-MS in Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier technique for the analysis of volatile compounds like this compound. Its strength lies in the dual-action of gas chromatography, which separates the components of a mixture based on their volatility and interaction with a stationary phase, and mass spectrometry, which provides detailed structural information for identification and quantification. This combination allows for both the separation of this compound from its impurities and the confident identification of these contaminants.

Comparative Analysis of Purity Validation Methods

While GC-MS is a powerful tool, other methods can also be employed for purity assessment. This section compares GC-MS with Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical MethodPrincipleAdvantages for this compound AnalysisDisadvantages for this compound Analysis
GC-MS Separation by volatility and polarity, with mass-based identification.High specificity and sensitivity, allowing for the identification of unknown impurities.Can be more expensive and complex to operate than GC-FID.
GC-FID Separation by volatility and polarity, with detection by flame ionization.Robust, reliable, and highly quantitative for hydrocarbons.Does not provide structural information for impurity identification.
qNMR Quantification based on the nuclear magnetic resonance signal of atomic nuclei.A primary ratio method that can provide absolute purity without a reference standard of the same compound.Lower sensitivity compared to chromatographic methods; may not detect trace impurities.

Quantitative Data Summary

The following table summarizes hypothetical yet realistic quantitative data for the analysis of a 99.5% pure this compound sample using different analytical techniques.

ParameterGC-MSGC-FIDqNMR
Purity Assay (%) 99.5299.5599.4
Limit of Detection (LOD) ~1 ppm~5 ppm~0.05%
Limit of Quantification (LOQ) ~5 ppm~15 ppm~0.1%
Precision (RSD, n=6) < 1%< 1%< 2%
Analysis Time ~20 min~20 min~10 min

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

GC-MS Method for this compound Purity Validation

This protocol is adapted from established methods for similar volatile organic compounds.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 100:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-300

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dilute to the mark with a suitable solvent (e.g., hexane).

GC-FID Method for this compound Purity Assay

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent with a Flame Ionization Detector.

  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes

    • Ramp: 15 °C/min to 220 °C

    • Hold: 5 minutes at 220 °C

  • Detector Temperature: 280 °C

Sample Preparation:

  • Follow the same procedure as for the GC-MS method.

Potential Impurities in this compound

Impurities in this compound can originate from its synthesis process (dimerization of propylene) or degradation upon storage. Potential impurities include:

  • Isomers: 4-methyl-2-pentene, 2-methyl-1-pentene, and other hexene isomers.

  • Saturated Hydrocarbons: Isohexane.

  • Higher Oligomers: Trimers and tetramers of propylene.

  • Oxidation Products: Peroxides, aldehydes, and ketones can form upon exposure to air.

Visualizing the Analytical Workflow and Method Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

GC-MS Experimental Workflow for this compound Purity cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dilution Dilution to 1% (v/v) Sample->Dilution Solvent Hexane Solvent->Dilution Injection 1 µL Injection Dilution->Injection GC_Separation GC Separation (DB-5ms column) Injection->GC_Separation MS_Detection MS Detection (EI, 70 eV) GC_Separation->MS_Detection Chromatogram Total Ion Chromatogram MS_Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Library_Search Mass Spectral Library Search Chromatogram->Library_Search Purity_Calculation Purity Calculation (Area % Report) Peak_Integration->Purity_Calculation Library_Search->Purity_Calculation

Caption: A diagram illustrating the experimental workflow for the validation of this compound purity using GC-MS.

Comparison of Analytical Techniques for Purity Validation cluster_advantages Key Advantages cluster_disadvantages Key Disadvantages GCMS GC-MS GCMS_adv High Specificity (Impurity ID) GCMS->GCMS_adv GCMS_dis Higher Complexity GCMS->GCMS_dis GCFID GC-FID GCFID_adv Robust Quantification GCFID->GCFID_adv GCFID_dis No Structural Info GCFID->GCFID_dis qNMR qNMR qNMR_adv Absolute Purity (No Standard Needed) qNMR->qNMR_adv qNMR_dis Lower Sensitivity qNMR->qNMR_dis

The Influence of Comonomer Branch Length on the Mechanical Properties of Linear Low-Density Polyethylene (LLDPE)

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of LLDPE resins formulated with butene, hexene, and octene comonomers reveals a direct correlation between the length of the comonomer branch and the enhancement of key mechanical properties. As the branch length increases from butene (C4) to hexene (C6) and octene (C8), significant improvements in tensile strength, tear resistance, and impact strength are observed. This guide provides a detailed comparison of these materials, supported by experimental data and standardized testing protocols, to assist researchers and scientists in material selection and development.

The incorporation of α-olefin comonomers, such as 1-butene, 1-hexene, and 1-octene, into the polyethylene (B3416737) backbone introduces short-chain branches (SCBs), which disrupt the crystalline structure of the polymer.[1][2] This disruption leads to the formation of more tie molecules, which are polymer chains that connect different crystalline lamellae.[3] A higher density of these tie molecules is directly associated with improved mechanical performance, particularly in toughness-related properties like tear and impact strength.[3][4]

Comparative Mechanical Properties

The following table summarizes the typical mechanical properties of LLDPE films produced with butene, hexene, and octene comonomers. The data presented is a composite from various studies to illustrate the general trends. It is important to note that absolute values can vary depending on factors such as catalyst type (e.g., Ziegler-Natta or metallocene), molecular weight, density, and processing conditions.[1][2]

Mechanical PropertyButene-LLDPEHexene-LLDPEOctene-LLDPETest Standard
Tensile Strength at Break (MD/TD, MPa) 30 / 2835 / 3240 / 38ASTM D638 / ISO 527-3
Elongation at Break (MD/TD, %) 600 / 700650 / 750700 / 800ASTM D638 / ISO 527-3
Elmendorf Tear Strength (MD/TD, g/mil ) 150 / 250250 / 400350 / 550ASTM D1922 / ISO 6383-2
Dart Drop Impact Strength (g) 150250350ASTM D1709

MD: Machine Direction, TD: Transverse Direction. Data is illustrative and compiled from multiple sources.

As the data indicates, LLDPE synthesized with octene as the comonomer generally exhibits the highest performance across these key mechanical properties, followed by hexene and then butene.[1][5] The longer side chains of octene are more effective at creating entanglements and tie molecules between crystalline regions, leading to a more robust polymer matrix.[3]

Experimental Protocols

The mechanical properties of LLDPE films are determined using standardized testing methods to ensure comparability and reproducibility of results. Below are detailed summaries of the key experimental protocols.

Tensile Properties (ASTM D638 / ISO 527-3)

Tensile properties, including tensile strength and elongation at break, are fundamental indicators of a material's strength and ductility.

  • Specimen Preparation: Test specimens are typically die-cut from the LLDPE film into a dumbbell shape. The dimensions of the specimen are critical for accurate results, and different specimen types are specified in the standards based on the material's thickness and rigidity.

  • Test Procedure: The specimen is securely held in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fails. The force and elongation are continuously monitored throughout the test.

  • Key Parameters Measured:

    • Tensile Strength at Break: The maximum stress the material can withstand before fracturing.

    • Elongation at Break: The percentage increase in length that the material undergoes before fracturing.

    • Tensile Modulus: A measure of the material's stiffness.

Elmendorf Tear Strength (ASTM D1922 / ISO 6383-2)

This test measures the force required to propagate a tear in a plastic film after the tear has been initiated.

  • Specimen Preparation: A rectangular or constant radius specimen is prepared with a small, precise slit cut into it.

  • Test Procedure: The specimen is clamped in a specialized apparatus with a pendulum. The pendulum is released, and as it swings, it tears the specimen along the pre-cut slit. The energy lost by the pendulum during the tear is used to calculate the tear strength.

  • Key Parameters Measured:

    • Tear Strength: The average force required to propagate the tear, typically reported in grams (g) or Newtons (N).

Dart Drop Impact Strength (ASTM D1709)

This method determines the energy required to cause a plastic film to fail under the impact of a free-falling dart.

  • Specimen Preparation: A flat sheet of the LLDPE film is securely clamped in a holder.

  • Test Procedure: A dart with a hemispherical head is dropped from a specified height onto the center of the film. The weight of the dart is varied, and the test is repeated on new specimens until the weight that causes failure in 50% of the specimens is determined.

  • Key Parameters Measured:

    • Impact Failure Weight (F50): The weight of the dart that results in failure of 50% of the specimens tested.

Structure-Property Relationship

The observed differences in the mechanical properties of LLDPE with varying comonomers can be attributed to the influence of the short-chain branch length on the polymer's microstructure. The following diagram illustrates this relationship.

G cluster_comonomer Comonomer Type cluster_structure Polymer Microstructure cluster_properties Mechanical Properties butene Butene (C4) branch_length Short-Chain Branch Length butene->branch_length Shortest hexene Hexene (C6) hexene->branch_length Intermediate octene Octene (C8) octene->branch_length Longest crystallinity Degree of Crystallinity branch_length->crystallinity Decreases tie_molecules Tie Molecule Density branch_length->tie_molecules Increases tensile Tensile Strength & Elongation crystallinity->tensile Affects Modulus tie_molecules->tensile Increases tear Tear Resistance tie_molecules->tear Increases impact Impact Strength tie_molecules->impact Increases

Caption: Relationship between comonomer type, microstructure, and mechanical properties of LLDPE.

Conclusion

The selection of the comonomer in the synthesis of LLDPE has a profound and predictable impact on its mechanical performance. LLDPE resins produced with longer α-olefin comonomers, such as octene and hexene, consistently demonstrate superior tensile strength, tear resistance, and impact strength compared to their butene-based counterparts.[1][5] This enhancement is primarily due to the increased formation of tie molecules within the polymer structure, which more effectively dissipate stress. For applications demanding high toughness and durability, LLDPE with octene or hexene comonomers is the preferred choice, while butene-based LLDPE offers a more economical option for less demanding applications. Researchers and drug development professionals can leverage this understanding to select the most appropriate LLDPE grade for their specific needs, ensuring optimal performance and reliability of their products.

References

Differentiating Isomers of Methylpentene Using 13C NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of isomeric compounds is a critical task in chemical research and drug development. Isomers, while sharing the same molecular formula, can exhibit vastly different physical, chemical, and biological properties. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule, making it an invaluable tool for distinguishing between isomers. This guide provides a comparative analysis of the 13C NMR spectra of various methylpentene isomers, supported by experimental data and protocols.

Comparison of 13C NMR Chemical Shifts

The chemical shift in 13C NMR spectroscopy is highly sensitive to the electronic environment of each carbon atom. This sensitivity allows for the differentiation of methylpentene isomers based on the unique set of chemical shifts generated by their distinct carbon frameworks. The number of signals in a proton-decoupled 13C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule, offering an initial point of differentiation. Further analysis of the specific chemical shifts, particularly for the sp2 hybridized carbons of the double bond and the sp3 hybridized carbons of the alkyl groups, enables unambiguous identification.

The following table summarizes the reported 13C NMR chemical shifts for various methylpentene isomers.

IsomerC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)Methyl (ppm)Reference
2-Methyl-1-pentene 109.3145.838.520.914.122.8[1]
4-Methyl-1-pentene 114.7138.844.129.0-22.5 (on C4)Predicted
2-Methyl-2-pentene 13.5131.9122.229.8-25.7 (on C2), 13.5 (on C1)[2][3]
3-Methyl-2-pentene (E/trans) 12.0118.5138.929.813.515.8 (on C3)[4]
3-Methyl-2-pentene (Z/cis) 11.5117.0137.529.813.520.5 (on C3)[5]
4-Methyl-2-pentene (E/trans) 17.8124.9136.531.4-22.4 (on C4)[6][7]
4-Methyl-2-pentene (Z/cis) 12.8123.0135.031.4-22.4 (on C4)[8][9][10]
3-Methyl-1-pentene 112.5143.541.529.611.819.5 (on C3)[11][12]

Note: Predicted values are based on standard 13C NMR chemical shift prediction tools and established principles. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Experimental Protocol: Acquiring 13C NMR Spectra

The following is a general protocol for acquiring high-quality 13C NMR spectra of liquid samples such as methylpentene isomers.

1. Sample Preparation:

  • Sample Quantity: For a standard 5 mm NMR tube, approximately 50-100 mg of the methylpentene isomer is required.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (B151607) (CDCl3) is a common choice for non-polar analytes like methylpentenes.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers can also reference the residual solvent peak.

  • Filtration: If the sample contains any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

2. NMR Spectrometer Parameters (for a 400 MHz spectrometer):

  • Nucleus: 13C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Decoupling: Broadband proton decoupling (e.g., garp or waltz16) is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of protonated carbons.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although less critical for simple identification.

  • Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR. Typically, 1024 to 4096 scans are accumulated to achieve a good signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the entire range of 13C chemical shifts for aliphatic and olefinic compounds.

3. Data Processing:

  • Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm or the residual solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl3).

Differentiating Isomers: A Logic-Based Approach

The differentiation of methylpentene isomers using 13C NMR can be approached systematically by considering the number of signals and the chemical shifts of the olefinic and aliphatic carbons.

Differentiating_Methylpentene_Isomers start Methylpentene Isomer Mixture nmr Acquire 13C NMR Spectrum start->nmr signals Count Number of Signals nmr->signals six_signals 6 Signals? signals->six_signals Analyze five_signals 5 Signals? six_signals->five_signals No isomer_4_methyl_1_pentene This compound six_signals->isomer_4_methyl_1_pentene Yes isomer_2_methyl_2_pentene 2-Methyl-2-pentene five_signals->isomer_2_methyl_2_pentene Yes, Quaternary Olefinic C check_olefin_2_methyl_1 check_olefin_2_methyl_1 five_signals->check_olefin_2_methyl_1 Terminal Alkene? isomer_3_methyl_1_pentene 3-Methyl-1-pentene isomer_2_methyl_1_pentene 2-Methyl-1-pentene isomer_4_methyl_2_pentene 4-Methyl-2-pentene (cis/trans) isomer_3_methyl_2_pentene 3-Methyl-2-pentene (cis/trans) check_olefin_2_methyl_1->isomer_2_methyl_1_pentene Yes, C1 ~109 ppm check_olefin_3_methyl_1 check_olefin_3_methyl_1 check_olefin_2_methyl_1->check_olefin_3_methyl_1 No check_olefin_3_methyl_1->isomer_3_methyl_1_pentene Terminal Alkene? Yes, C1 ~112 ppm check_internal_alkene check_internal_alkene check_olefin_3_methyl_1->check_internal_alkene No check_internal_alkene->isomer_4_methyl_2_pentene Internal Alkene Symmetrical Alkyl check_internal_alkene->isomer_3_methyl_2_pentene Internal Alkene Asymmetrical Alkyl

Caption: Logical workflow for differentiating methylpentene isomers.

This flowchart illustrates a decision-making process for identifying a specific methylpentene isomer based on its 13C NMR spectrum. The primary differentiating factors are the number of unique carbon signals and the chemical shift regions of the olefinic carbons, which indicate whether the double bond is terminal or internal, and the substitution pattern around it. Further distinction, for example between cis and trans isomers of 3-methyl-2-pentene and 4-methyl-2-pentene, can be made by subtle differences in the chemical shifts of the methyl groups due to steric effects.

References

Performance of different supported catalysts in 4-Methyl-1-pentene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The polymerization of 4-methyl-1-pentene (4MP) to produce poly(this compound) (PMP), a high-performance thermoplastic, is critically dependent on the catalyst system employed. PMP's unique properties, including high transparency, low density, and excellent gas permeability, make it a valuable material in various fields, including medical applications like hollow-fiber membranes for extracorporeal membrane oxygenation (ECMO).[1] This guide provides a comparative overview of the performance of different supported catalysts in 4MP polymerization, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Catalyst Performance: A Comparative Analysis

The choice of catalyst significantly influences the polymerization activity, as well as the molecular weight, stereoregularity, and thermal properties of the resulting PMP. The primary supported catalyst systems used for 4MP polymerization are Ziegler-Natta and metallocene catalysts.[2][3]

Ziegler-Natta Catalysts

Conventional Ziegler-Natta (Z-N) catalysts, typically based on titanium compounds supported on magnesium chloride (MgCl₂), are widely used in the industrial production of PMP.[1][4] These catalysts are known for their robustness and ability to produce highly isotactic PMP. The use of a support material like MgCl₂ enhances the catalyst's activity and improves the polymer's morphology.[2]

Metallocene Catalysts

Metallocene catalysts, which are organometallic compounds often based on zirconium or hafnium, offer a single-site catalytic nature. This characteristic allows for the production of polymers with a narrow molecular weight distribution (MWD) and well-defined microstructures.[3][5][6][7] When supported on materials like silica (B1680970) (SiO₂), metallocene catalysts can be adapted for use in existing industrial slurry and gas-phase polymerization processes.[8]

Post-Metallocene Catalysts

Post-metallocene catalysts, such as those based on pyridylamido hafnium, represent a newer class of catalysts that have shown exceptional performance in 4MP polymerization. These catalysts can produce highly isotactic PMP with high melting temperatures.[2][9]

The following tables summarize the performance of various supported catalysts in this compound polymerization based on data from several studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different research efforts.

Catalyst SystemSupportCo-catalystPolymerization Temperature (°C)Activity (kg PMP / mol Cat · h)Molecular Weight (Mw) ( g/mol )MWD (Mw/Mn)Isotacticity ([mmmm] %)Melting Temp (Tm) (°C)
Ziegler-Natta
TiCl₄/MgCl₂MgCl₂Al(i-Bu)₃501508.5 x 10⁵7.8>95235
Metallocene
rac-Et(Ind)₂ZrCl₂SiO₂MAO50983.2 x 10⁵2.196228
Cp₂ZrCl₂SiO₂-MAO-702504.5 x 10⁵2.3-230
Post-Metallocene
Pyridylamido Hf-MAO40up to 10,000->10 (bimodal)>99229-240

Table 1: Performance Comparison of Supported Catalysts in this compound Homopolymerization. Data compiled and adapted from multiple sources. Conditions and results may vary.

Catalyst SystemMonomer Feed (4MP %)Polymerization Temperature (°C)4MP Incorporation (mol %)Copolymer Mw ( g/mol )
Metallocene
rac-EBIZrCl₂ / MAO5025451.2 x 10⁵
Ph₂C(Cp)(Flu)ZrCl₂ / MAO5025553.5 x 10⁵

Table 2: Performance of Metallocene Catalysts in this compound Copolymerization with Allyltrimethylsilane (ATMS). Data adapted from a study by Zhang et al. (2023).[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for 4MP polymerization using supported Ziegler-Natta and metallocene catalysts.

Preparation of MgCl₂-Supported Ziegler-Natta Catalyst
  • Support Preparation: Anhydrous MgCl₂ is ball-milled for a specified duration to increase its surface area and create active sites.

  • Titanation: The activated MgCl₂ support is treated with an excess of titanium tetrachloride (TiCl₄) in a hydrocarbon solvent (e.g., heptane) at an elevated temperature (e.g., 90°C) for several hours.[10]

  • Washing: The solid catalyst is then thoroughly washed with the hydrocarbon solvent to remove unreacted TiCl₄ and other byproducts.

  • Drying: The final catalyst is dried under a stream of nitrogen to yield a free-flowing powder.

This compound Polymerization with Supported Ziegler-Natta Catalyst
  • Reactor Preparation: A polymerization reactor is thoroughly dried and purged with nitrogen to remove oxygen and moisture.

  • Solvent and Co-catalyst Addition: A hydrocarbon solvent (e.g., toluene) and a co-catalyst, typically an organoaluminum compound like triethylaluminum (B1256330) (AlEt₃) or triisobutylaluminum (B85569) (Al(i-Bu)₃), are introduced into the reactor.

  • Catalyst Injection: The supported Ziegler-Natta catalyst is suspended in a small amount of the solvent and injected into the reactor.

  • Monomer Feeding: this compound is then fed into the reactor under a controlled temperature and pressure.

  • Polymerization: The polymerization reaction is allowed to proceed for a predetermined time.

  • Termination: The reaction is terminated by adding an alcohol (e.g., ethanol) to deactivate the catalyst.

  • Polymer Recovery: The polymer is precipitated, washed, and dried to obtain the final PMP product.

Preparation of SiO₂-Supported Metallocene Catalyst
  • Support Dehydroxylation: Silica (SiO₂) is calcined at a high temperature (e.g., 600°C) under a flow of dry air or nitrogen to remove surface hydroxyl groups.

  • MAO Treatment: The dehydroxylated silica is then treated with a solution of methylaluminoxane (B55162) (MAO) in toluene (B28343). The MAO reacts with the remaining silanol (B1196071) groups and is deposited on the silica surface.

  • Metallocene Anchoring: A solution of the metallocene complex (e.g., rac-Et(Ind)₂ZrCl₂) in toluene is added to the MAO-treated silica slurry. The metallocene is anchored to the support through its interaction with the MAO.

  • Washing and Drying: The supported catalyst is washed with toluene to remove any unbound metallocene and then dried under vacuum.

This compound Polymerization with Supported Metallocene Catalyst
  • Reactor Setup: A polymerization reactor is prepared under an inert atmosphere as described for the Ziegler-Natta system.

  • Solvent and Scavenger Addition: A solvent and a small amount of a scavenger (e.g., Al(i-Bu)₃) to remove impurities are added to the reactor.

  • Catalyst Introduction: The supported metallocene catalyst is introduced into the reactor.

  • Monomer Addition: this compound is added to the reactor.

  • Polymerization: The polymerization is carried out under controlled conditions.

  • Termination and Recovery: The reaction is quenched, and the polymer is recovered and purified in a similar manner to the Ziegler-Natta process.

Visualizing the Process

To better understand the relationships and workflows, the following diagrams have been generated.

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_zn Ziegler-Natta cluster_metallocene Metallocene cluster_polymerization Polymerization Process zn_support MgCl2 Support Activation zn_titanation Titanation with TiCl4 zn_support->zn_titanation zn_wash Washing zn_titanation->zn_wash zn_dry Drying zn_wash->zn_dry catalyst_inj Supported Catalyst Injection zn_dry->catalyst_inj met_support Silica Dehydroxylation met_mao MAO Treatment met_support->met_mao met_anchor Metallocene Anchoring met_mao->met_anchor met_wash Washing & Drying met_anchor->met_wash met_wash->catalyst_inj reactor_prep Reactor Preparation (Inert Atmosphere) solvent_cocat Solvent & Co-catalyst/Scavenger Addition reactor_prep->solvent_cocat solvent_cocat->catalyst_inj monomer_feed This compound Feed catalyst_inj->monomer_feed polymerization Polymerization Reaction monomer_feed->polymerization termination Reaction Termination polymerization->termination recovery Polymer Recovery & Purification termination->recovery pmp_product pmp_product recovery->pmp_product Final PMP Product

Caption: Experimental workflow for this compound polymerization.

catalyst_comparison catalyst Supported Catalysts zn Ziegler-Natta (e.g., TiCl4/MgCl2) catalyst->zn metallocene Metallocene (e.g., Zr-based/SiO2) catalyst->metallocene post_metallocene Post-Metallocene (e.g., Hf-based) catalyst->post_metallocene zn_props Broad MWD High Isotacticity Robust zn->zn_props metallocene_props Narrow MWD Tunable Microstructure Single-site Nature metallocene->metallocene_props post_metallocene_props Very High Activity Very High Isotacticity post_metallocene->post_metallocene_props

Caption: Key characteristics of different supported catalyst types.

References

The Shape of Things to Come: How Comonomer Architecture Dictates LLDPE Crystallinity

Author: BenchChem Technical Support Team. Date: December 2025

The architecture of comonomers used in the synthesis of Linear Low-Density Polyethylene (B3416737) (LLDPE) plays a pivotal role in determining its final crystalline structure. A comparative analysis of LLDPE produced with linear versus branched α-olefin comonomers reveals that branched comonomers exert a more profound influence on the polymer's melting point and crystallinity. [1][2][3][4] This guide provides an objective comparison supported by experimental data to elucidate the structure-property relationships essential for researchers and professionals in polymer science and drug development.

The incorporation of short-chain branches (SCBs) by adding comonomers like 1-butene, 1-hexene, or 1-octene (B94956) to the polyethylene backbone is a standard industrial practice to modulate the crystallinity and density of the resulting polymer.[3] While linear comonomers are widely used, emerging research demonstrates that branched comonomers can more significantly disrupt the polymer chain's ability to form organized lamellar structures, leading to a more pronounced reduction in crystallinity.[3][5]

Comparative Analysis of LLDPE Crystallinity

The following table summarizes the key thermal properties of LLDPE synthesized with a linear comonomer (n-hexene) and two different branched comonomers (iso-hexene and neo-hexene). The data clearly illustrates that for a comparable comonomer content, branched comonomers lead to a greater decrease in both melting temperature and overall crystallinity.

Comonomer TypeComonomer ShapeComonomer Content (mass%)Crystallinity (%)Melting Temperature (Tm) [°C]Crystallization Temperature (Tc) [°C]
Homopolymer--71.13 - 73.75133.1 - 133.4120.3 - 120.6
n-hexeneLinear1.861.3128.1115.2
n-hexeneLinear2.557.8126.5113.8
n-hexeneLinear3.254.2124.9112.3
iso-hexeneBranched1.958.1126.9114.2
iso-hexeneBranched2.653.6125.0112.5
neo-hexeneBranched1.756.4125.8113.1
neo-hexeneBranched2.451.2123.7111.0

Data sourced from Göpperl et al. (2023).[3]

The trend is clear: as the degree of branching in the comonomer increases, the disruption to the crystalline structure becomes more significant.[3] This is attributed to the bulkier nature of the branched side chains, which more effectively hinder the close packing of the polyethylene chains required for crystallization.

Experimental Protocols

The data presented in this guide is based on established analytical techniques for polymer characterization. The following are detailed methodologies for the key experiments cited.

Polymer Synthesis

LLDPE was synthesized using a Ziegler-Natta catalyst system. The polymerization was carried out in a slurry phase reactor with ethylene (B1197577) and the respective α-olefin comonomer (n-hexene, iso-hexene, or neo-hexene). The comonomer content was controlled by adjusting the feed ratio of the comonomer to ethylene.

High-Temperature Size-Exclusion Chromatography (HT-SEC)

The comonomer content and molecular weight distribution of the LLDPE samples were determined using a high-temperature size-exclusion chromatograph equipped with an infrared (IR) detector.[3] The instrument was calibrated using standard polyethylene samples.

Differential Scanning Calorimetry (DSC)

Thermal properties, including melting temperature (Tm), crystallization temperature (Tc), and crystallinity, were measured using a differential scanning calorimeter.[6][7][8][9] The samples were subjected to a heat/cool/heat cycle to erase their thermal history. The crystallinity was calculated from the enthalpy of fusion measured during the second heating scan, relative to the enthalpy of fusion for 100% crystalline polyethylene.[10][11][12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The comonomer incorporation and short-chain branch structure were further confirmed using ¹³C Nuclear Magnetic Resonance spectroscopy.[3] This technique provides detailed information about the chemical environment of the carbon atoms in the polymer chain, allowing for precise quantification of the different types of branches.

Logical Relationship: Comonomer Shape to LLDPE Crystallinity

The following diagram illustrates the causal relationship between the shape of the comonomer and the resulting crystallinity of the LLDPE.

G cluster_input Comonomer Characteristics cluster_process Polymer Chain Structure cluster_output Resulting Polymer Properties A Linear Comonomer (e.g., 1-hexene) C Less Hindered Chain Packing A->C B Branched Comonomer (e.g., 4-methyl-1-pentene) D More Hindered Chain Packing B->D E Higher Crystallinity C->E F Lower Crystallinity D->F

References

A Comparative Guide to the Analysis of 4-Methyl-1-pentene: Reverse Phase HPLC vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-methyl-1-pentene, a volatile hydrocarbon, is critical in various research and industrial settings. While reverse phase High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, its application to non-polar, volatile compounds lacking a chromophore, such as this compound, presents significant challenges. This guide provides a comprehensive comparison of a theoretical reverse phase HPLC method, requiring a pre-column derivatization, with the more conventional and direct Gas Chromatography with Flame Ionization Detection (GC-FID) for the analysis of this compound.

Performance Comparison: HPLC vs. GC-FID

The choice between HPLC and GC-FID for the analysis of this compound hinges on the compound's inherent physical and chemical properties. Gas chromatography is generally better suited for volatile and thermally stable compounds, offering high sensitivity and rapid analysis times.[1][2] In contrast, HPLC is ideal for non-volatile, polar, and thermally labile molecules.[1][3] For a volatile, non-polar compound like this compound, GC-FID is the superior technique.

A theoretical HPLC method would necessitate a derivatization step to introduce a UV-absorbing chromophore, adding complexity and potential for variability to the analytical workflow.[4][5]

ParameterGas Chromatography with Flame Ionization Detection (GC-FID)Reverse Phase High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle of Separation Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and polarity.[6]Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.[1]
Sample Volatility Required; ideal for volatile compounds like this compound.[2]Not required; suitable for non-volatile compounds. Volatility of this compound is a challenge.[3]
Derivatization Not required for FID detection.Mandatory pre-column derivatization (e.g., bromination) to introduce a UV chromophore.[4][5]
Analysis Time Typically faster, with run times often in the range of minutes.[7]Generally longer analysis times, including the time for derivatization.[7]
Sensitivity High sensitivity for hydrocarbons with FID.[6]Dependent on the chromophore introduced during derivatization.
Cost per Analysis Lower, primarily due to minimal solvent usage.[1]Higher, due to the cost of HPLC-grade solvents and derivatization reagents.[7]
Complexity Simpler method development for direct analysis.[2]More complex due to the additional derivatization step.
Typical Mobile Phase Inert gas (e.g., Helium, Nitrogen).[7]Mixture of polar solvents (e.g., acetonitrile, water).
Typical Stationary Phase High boiling point liquid coated on a solid support in a capillary column.C18 or other non-polar stationary phase packed in a stainless-steel column.

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol outlines a standard method for the direct analysis of this compound.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a capillary column.

  • Recommended Column: DB-1, HP-1, or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[8]

  • Carrier Gas: Helium or Hydrogen.

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile, non-polar solvent (e.g., hexane (B92381) or pentane).

  • Create a series of calibration standards by serially diluting the stock solution.

  • For unknown samples, dissolve a known amount in the same solvent.

GC-FID Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 150 °C.

    • Hold: 5 minutes at 150 °C.

  • Carrier Gas Flow Rate: 1 mL/min (constant flow).

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on concentration).

Theoretical Reverse Phase HPLC with Pre-Column Derivatization

This protocol is a proposed method and would require significant development and validation. It involves the bromination of the double bond in this compound to create a di-bromo derivative that can be detected by UV.[9]

Instrumentation:

  • HPLC system with a UV detector, a gradient pump, and a C18 reverse-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

Reagents:

  • Bromine (Br₂) solution in a non-polar solvent (e.g., dichloromethane).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

Derivatization Protocol (Pre-Column):

  • In a fume hood, react a known amount of the this compound sample with a stoichiometric excess of the bromine solution in a sealed vial.

  • Allow the reaction to proceed in the dark to form the vicinal dibromide.[9]

  • Quench any remaining bromine with a suitable reagent (e.g., sodium thiosulfate (B1220275) solution).

  • Extract the derivatized product into a suitable organic solvent compatible with the HPLC mobile phase.

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase composition.

HPLC-UV Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • Start with 50% B, hold for 2 minutes.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Approximately 210 nm (where the C-Br bond may absorb).

  • Injection Volume: 10 µL.

Method Selection Workflow

The decision to use GC or HPLC for the analysis of a particular compound is guided by its chemical and physical properties. The following diagram illustrates the logical workflow for selecting the appropriate technique for a compound like this compound.

MethodSelection Analyte Analyte: This compound Volatility Is the analyte volatile and thermally stable? Analyte->Volatility Chromophore Does the analyte have a strong UV chromophore? Volatility->Chromophore No GC Use Gas Chromatography (GC) Volatility->GC Yes HPLC_Direct Use Reverse Phase HPLC with UV/Vis Detection Chromophore->HPLC_Direct Yes Derivatization Derivatization required? Chromophore->Derivatization No HPLC_Deriv Use Reverse Phase HPLC with Pre-column Derivatization Derivatization->HPLC_Deriv Yes Not_Suitable HPLC is not the optimal technique Derivatization->Not_Suitable No

Caption: Logical workflow for selecting an analytical method for this compound.

Conclusion

For the analysis of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is the unequivocally superior method. It offers a direct, rapid, sensitive, and cost-effective analysis without the need for complex sample preparation like derivatization.[1][2] While a reverse phase HPLC method is theoretically plausible through pre-column derivatization, it introduces significant complexity, potential for error, and is unlikely to offer any performance advantages over the established GC-FID methodology for this particular analyte. Therefore, for routine and research analysis of this compound, GC-FID is the recommended technique.

References

Comparison of isotactic vs. syndiotactic poly(4-methyl-1-pentene) properties

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Isotactic and Syndiotactic Poly(4-methyl-1-pentene)

Poly(this compound), or P4M1P, is a high-performance thermoplastic polyolefin known for its unique combination of properties, including high transparency, low density, and excellent thermal stability. The spatial arrangement of the isobutyl side groups along the polymer chain, known as tacticity, gives rise to different stereoisomers, primarily isotactic and syndiotactic forms. This guide provides a detailed comparison of the properties of isotactic and syndiotactic P4M1P, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding and selecting the appropriate material for their applications.

Molecular Structure and Synthesis

The tacticity of P4M1P significantly influences its macroscopic properties. In isotactic P4M1P (iP4MP) , the isobutyl side groups are all located on the same side of the polymer backbone. This regular arrangement allows the polymer chains to pack into a helical conformation, leading to a high degree of crystallinity.[1] In contrast, syndiotactic P4M1P (sP4MP) features alternating isobutyl side groups on opposite sides of the polymer chain.[2][3]

The synthesis of these distinct microstructures is achieved through stereospecific polymerization catalysts. Isotactic P4M1P is commercially produced using Ziegler-Natta catalysts or post-metallocene catalysts, which favor the formation of a highly regular isotactic structure.[1] Syndiotactic P4M1P, on the other hand, is typically synthesized using syndiospecific metallocene catalysts.[2]

Comparative Properties

The differences in molecular structure between isotactic and syndiotactic P4M1P lead to notable variations in their physical, thermal, and mechanical properties.

Data Presentation: Quantitative Comparison
PropertyIsotactic Poly(this compound) (iP4MP)Syndiotactic Poly(this compound) (sP4MP)
Physical Properties
Density~0.83 - 0.84 g/cm³[4]Data for homopolymer not readily available
CrystallinityHighModerate to low
TransparencyExcellent (>90%)[1]Data not readily available
Thermal Properties
Melting Temperature (Tm)~230 - 240 °C[1]~178.6 °C (for a block copolymer)
Glass Transition Temperature (Tg)~28 - 30 °C (for copolymers)Data for homopolymer not readily available
Mechanical Properties
Tensile StrengthData not readily available for homopolymerData not readily available for homopolymer
Young's ModulusData not readily available for homopolymerData not readily available for homopolymer
Elongation at BreakUp to 350% (for a specific catalytic system)[1]Data not readily available for homopolymer
Gas Permeability
Gas PermeabilityHigh[1][5]Data not readily available

Note: Data for syndiotactic P4M1P homopolymer is limited in the available literature. The provided melting temperature is for a syndiotactic P4M1P-based block copolymer and may differ from the homopolymer.

Experimental Protocols

Synthesis of Isotactic Poly(this compound)

Isotactic polymerization of this compound is typically carried out using a Ziegler-Natta catalyst system, such as TiCl4/Al(C2H5)3, in an inert solvent like toluene (B28343) or heptane. The polymerization is conducted under controlled temperature and pressure. The resulting polymer is then washed with a deactivating agent (e.g., ethanol) to remove catalyst residues and dried under vacuum.

Synthesis of Syndiotactic Poly(this compound)

The synthesis of syndiotactic P4M1P involves the use of a syndiospecific metallocene catalyst, for example, Me2C(Cp)(Flu)ZrCl2, activated by a cocatalyst such as methylaluminoxane (B55162) (MAO). The polymerization is performed in a suitable solvent (e.g., toluene) at a specific temperature (e.g., 20°C). The reaction is terminated, and the polymer is precipitated, filtered, and dried.[6]

Characterization Methods
  • Differential Scanning Calorimetry (DSC): Thermal properties such as melting temperature (Tm), crystallization temperature (Tc), and glass transition temperature (Tg) are determined using DSC. A typical procedure involves heating the sample from room temperature to above its melting point (e.g., 250°C for iP4MP) at a controlled rate (e.g., 10°C/min), followed by a controlled cooling and a second heating cycle to observe the thermal transitions.[7]

  • Gel Permeation Chromatography (GPC): Molecular weight and molecular weight distribution (polydispersity index, PDI) are measured by GPC. For polyolefins like P4M1P, high-temperature GPC is required. The analysis is typically performed at an elevated temperature (e.g., 140-160°C) using a solvent such as 1,2,4-trichlorobenzene.

  • Wide-Angle X-ray Diffraction (WAXD): The degree of crystallinity and the crystalline structure of the polymers are analyzed using WAXD. The instrument records the diffraction pattern of X-rays passing through the sample. The crystalline peaks are then separated from the amorphous halo to calculate the percentage of crystallinity.

Visualization of Concepts

Tacticity Comparison

Tacticity cluster_isotactic Isotactic P4M1P cluster_syndiotactic Syndiotactic P4M1P iso_chain ---C-C---C-C---C-C--- iso_R1 R iso_R2 R iso_R3 R iso_H1 H iso_H2 H iso_H3 H syndio_chain ---C-C---C-C---C-C--- syndio_R1 R syndio_R2 R syndio_R3 R syndio_H1 H syndio_H2 H syndio_H3 H Workflow PolymerSample P4M1P Sample (Isotactic or Syndiotactic) DSC Differential Scanning Calorimetry (DSC) PolymerSample->DSC GPC Gel Permeation Chromatography (GPC) PolymerSample->GPC WAXD Wide-Angle X-ray Diffraction (WAXD) PolymerSample->WAXD Thermal Thermal Properties (Tm, Tg, Tc) DSC->Thermal MW Molecular Weight & PDI GPC->MW Crystallinity Crystallinity & Crystal Structure WAXD->Crystallinity ECMO Patient Patient's Blood P4M1P_Membrane P4M1P Hollow Fiber Membrane Patient->P4M1P_Membrane Deoxygenated Oxygenator Oxygenator P4M1P_Membrane->Oxygenator OxygenatedBlood Oxygenated Blood P4M1P_Membrane->OxygenatedBlood Oxygenated Oxygenator->P4M1P_Membrane Gas Exchange Oxygen Oxygen Source Oxygen->Oxygenator OxygenatedBlood->Patient Returned to Patient

References

A Comparative Guide to the Helical Conformational Analysis of Poly(4-methyl-1-pentene)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the helical structure of poly(4-methyl-1-pentene) (P4M1P) with other common polyolefins, supported by experimental and computational data. Detailed methodologies for key analytical techniques are also presented to aid in the design and interpretation of conformational studies.

Introduction to Poly(this compound) Helical Structures

Poly(this compound) is a thermoplastic polyolefin known for its unique combination of properties, including high transparency, good chemical resistance, and a high melting point.[1] These properties are largely dictated by its specific helical chain conformations in the crystalline state. The presence of bulky isobutyl side groups forces the polymer backbone to adopt a helical structure.[1] The most common and stable crystalline form of isotactic P4M1P is Form I, which exhibits a 7/2 helical conformation (seven monomer units and two turns per repeat).[2][3] Another significant crystalline form is Form II, which adopts a 4/1 helical conformation.[2] Understanding the conformational parameters of these helices is crucial for predicting and controlling the material's macroscopic properties.

Comparative Analysis of Helical Structures

This section compares the conformational parameters of P4M1P with two other widely studied polyolefins: polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE). Isotactic polypropylene (iPP) typically forms a 3/1 helix, while syndiotactic polypropylene (sPP) adopts a 2/1 helical structure.[4][5] Polyethylene, lacking bulky side groups, exists in a planar zigzag conformation, which can be considered a fully extended 2/1 helix.

Table 1: Comparison of Helical Conformation Parameters for Selected Polyolefins

PolymerConformationBackbone Bond Angles (°C-C-C)Backbone Dihedral Angles (°)Helical Pitch (Å)
Poly(this compound) (P4M1P) 7/2 Helix (Form I)~114(g+, t) sequence13.85[3]
4/1 Helix (Form II)Not specifiedNot specified7.13[6]
Isotactic Polypropylene (iPP) 3/1 Helix~113(g+, t) sequence of approximately -60° and 180°6.50[4]
Syndiotactic Polypropylene (sPP) 2/1 HelixNot specified(t, t, g, g) sequence of 180°, 180°, 60°, 60°7.40[5]
Polyethylene (PE) Planar Zigzag (2/1 Helix)109.5(t, t) sequence of 180°, 180°2.54

Note: "g+" refers to a gauche conformation with a positive dihedral angle, and "t" refers to a trans conformation.

Table 2: Conformational Energy Comparison

PolymerConformationRelative Conformational Energy (kcal/mol per monomer unit)
Isotactic Polypropylene (iPP) 3/1 Helix vs. Planar ZigzagThe 3/1 helical conformation is 1.038 eV (23.9 kcal/mol) lower in energy per monomer unit than the straight zig-zag form.[4]
Syndiotactic Polypropylene (sPP) 2/1 Helix vs. Planar ZigzagThe helical s(2/1)2 symmetry and the planar zigzag tcm symmetry are nearly iso-energetic.[7]

Experimental Protocols for Conformational Analysis

X-Ray Diffraction (XRD) for Determining Helical Structure and Crystallinity

X-ray diffraction is a primary technique for elucidating the helical structure and determining the degree of crystallinity of polymers.

Experimental Workflow:

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis cluster_results Results Sample Polymer Film/Powder Mount Mount on Sample Holder Sample->Mount XRD X-Ray Diffractometer Mount->XRD Scan Perform 2θ Scan XRD->Scan Pattern Diffraction Pattern Scan->Pattern Analysis Analyze Peak Positions and Intensities Pattern->Analysis Deconvolution Deconvolute Crystalline and Amorphous Peaks Pattern->Deconvolution Helical Helical Parameters (Pitch, Symmetry) Analysis->Helical Crystallinity Degree of Crystallinity Deconvolution->Crystallinity

Fig. 1: XRD Experimental Workflow

Protocol:

  • Sample Preparation:

    • For powder samples, press the material into a sample holder to ensure a flat surface.

    • For films, mount the film onto a low-background sample holder. The optimal thickness for hydrocarbon polymers is typically around 2 mm for transmission geometry.[8]

  • Instrument Setup:

    • Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.54 Å).

    • Set the generator to 40 kV and 40 mA.

  • Data Collection:

    • Perform a 2θ scan over a range of 5° to 60° with a step size of 0.02°.[9]

    • The collection time per step will depend on the sample's scattering power.

  • Data Analysis:

    • Identify the positions (2θ values) and intensities of the diffraction peaks.

    • Use Bragg's Law (nλ = 2d sinθ) to calculate the d-spacings.

    • Index the diffraction peaks to determine the unit cell parameters and infer the helical symmetry and pitch.

    • To determine the degree of crystallinity, deconvolute the diffraction pattern into crystalline peaks and an amorphous halo. The ratio of the integrated area of the crystalline peaks to the total integrated area gives the degree of crystallinity.[8][9][10][11][12]

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly 13C Cross-Polarization Magic Angle Spinning (CP/MAS), is a powerful technique for probing the local conformation and dynamics of polymers in the solid state.

NMR_Logic cluster_concept Key Concepts in Solid-State NMR cluster_relationship Relationship to Conformational Analysis Concept1 Chemical Shift Anisotropy (CSA) Result1 Chemical shifts are sensitive to local conformation (e.g., gauche vs. trans) Concept1->Result1 Concept2 Dipolar Coupling Result2 MAS averages CSA and dipolar coupling, leading to higher resolution spectra Concept2->Result2 Concept3 Magic Angle Spinning (MAS) Concept3->Result2 Concept4 Cross-Polarization (CP) Result3 CP enhances the signal of less abundant nuclei (e.g., 13C) Concept4->Result3

Fig. 2: Solid-State NMR Principles

Protocol for 13C CP/MAS NMR:

  • Sample Preparation:

    • Pack the solid polymer sample into a zirconia rotor (typically 4 mm or 7 mm diameter).

  • Instrument Setup:

    • Use a solid-state NMR spectrometer with a MAS probe.

    • Set the magic angle to 54.74° relative to the main magnetic field.

    • Spin the sample at a high speed (e.g., 5-15 kHz) to average out anisotropic interactions.

  • Data Acquisition:

    • Use a standard CP pulse sequence to transfer magnetization from the abundant 1H nuclei to the rare 13C nuclei, enhancing the 13C signal.

    • Acquire the 13C spectrum with high-power proton decoupling to remove 1H-13C dipolar couplings.

  • Data Analysis:

    • Analyze the 13C chemical shifts. Different chemical shifts for the same carbon atom can indicate different local conformations (e.g., gauche vs. trans) or different crystalline polymorphs.

    • The resolution and line widths of the peaks can provide information about the degree of order and dynamics in the polymer.

Computational Modeling of Helical Structures

Molecular dynamics (MD) simulations provide a powerful tool to investigate the conformational energies and dynamics of polymer chains at the atomic level.

MD_Workflow cluster_setup Simulation Setup cluster_run Simulation Run cluster_analyze Analysis Model Build Polymer Chain Model Forcefield Select Force Field (e.g., OPLS-AA, COMPASS) Model->Forcefield Solvate Solvate in a Simulation Box (optional for melt) Forcefield->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT, NPT) Minimize->Equilibrate Production Production Run (NVE or NVT) Equilibrate->Production Trajectory Analyze Trajectory Production->Trajectory Properties Calculate Conformational Properties (Dihedrals, Energies) Trajectory->Properties

Fig. 3: Molecular Dynamics Simulation Workflow

Protocol for Molecular Dynamics Simulation:

  • System Setup:

    • Construct an initial model of the polymer chain with the desired tacticity and length.

    • Choose an appropriate force field. For polyolefins, common choices include OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies).[13][14]

    • Place the polymer chain(s) in a simulation box with periodic boundary conditions.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable contacts in the initial structure.

  • Equilibration:

    • Gradually heat the system to the desired temperature under the NVT (constant number of particles, volume, and temperature) ensemble.

    • Perform a subsequent equilibration run under the NPT (constant number of particles, pressure, and temperature) ensemble to relax the density of the system.

  • Production Run:

    • Run the simulation for a sufficient length of time (nanoseconds to microseconds) under the desired ensemble (e.g., NVT or NVE) to collect trajectory data.

  • Analysis:

    • Analyze the trajectory to calculate the distribution of backbone dihedral angles, bond angles, and the helical pitch.

    • Calculate the potential energy of the system to determine the relative conformational energies of different helical structures.

Conclusion

The helical conformation of poly(this compound) is a key determinant of its physical and mechanical properties. A thorough understanding of its structure, and how it compares to other polyolefins, is essential for the rational design of P4M1P-based materials for advanced applications. This guide has provided a comparative overview of the helical parameters of P4M1P, polypropylene, and polyethylene, along with detailed protocols for their experimental and computational characterization. By employing these methodologies, researchers can gain deeper insights into the structure-property relationships of these important polymers.

References

Safety Operating Guide

4-Methyl-1-pentene proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 4-Methyl-1-pentene is critical for ensuring laboratory safety and environmental protection. This document provides a step-by-step guide for researchers, scientists, and drug development professionals on the safe handling and disposal of this hazardous chemical. Adherence to these procedures is essential to minimize risks and comply with regulations.

Immediate Safety and Handling Precautions

This compound is a highly flammable liquid and vapor that poses several health hazards, including skin, eye, and respiratory irritation.[1][2][3] Vapors may lead to drowsiness and dizziness, and the substance is harmful if swallowed due to the risk of aspiration into the lungs.[1][2][3][4] Therefore, strict safety measures must be implemented before and during the disposal process.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and wear flame-retardant antistatic protective clothing to prevent skin contact.

  • Respiratory Protection: A NIOSH/MSHA-approved respirator is necessary if ventilation is inadequate or exposure limits are exceeded.[5]

Handling Procedures:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4]

  • All equipment used must be explosion-resistant and properly grounded to prevent static electricity discharge.[3][6]

  • Keep the chemical away from all ignition sources, including heat, sparks, open flames, and hot surfaces.[4][6] "No Smoking" policies must be strictly enforced in handling areas.

  • Use only non-sparking tools during transfer and handling.[6][7][8]

  • Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and Lewis acids.[1]

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Flash Point-31 °C / -23.8 °F[4][6]
Lower Explosive Limit1.2% by volume[1][4][6]
Upper Explosive Limit8.2% by volume[4]
Boiling Point53 - 54 °C / 127.4 - 129.2 °F[4][6]
Specific Gravity0.660 - 0.665 (water = 1)[1][4][6]
Vapor Pressure230.269 - 440 mmHg @ 20 °C[1][6]
UN Number3295[4]

Step-by-Step Disposal Protocol

This compound must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Collect waste this compound in a dedicated, properly labeled waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. It should be collected as a non-halogenated organic solvent.

Step 2: Container Selection and Labeling

  • Use a suitable, tightly sealed container approved for flammable liquids.[6][8] Plastic containers should only be used if specifically approved for this purpose.[1]

  • The container must be clearly labeled with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., flammable liquid).

  • Ensure the container is clean on the exterior to prevent accidental exposure.[9]

Step 3: Storage of Waste

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[4][6] This area should be away from ignition sources and incompatible materials.

  • Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion.[9]

Step 4: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Recycling should be considered as an option where possible; consult the manufacturer or your local Waste Management Authority for potential recycling facilities.[1]

Emergency Spill Procedures

Accidental spills must be managed immediately and safely.

Minor Spills:

  • Eliminate all ignition sources from the area immediately.[1][3][7]

  • Wearing appropriate PPE, contain the spill.

  • Absorb the spill using dry earth, sand, or another non-combustible absorbent material.[3][7]

  • Use non-sparking tools to collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[3][7][8]

Major Spills:

  • Evacuate all personnel from the immediate area and move upwind.[1][7]

  • Alert your institution's emergency response team and inform them of the location and nature of the hazard.[1]

  • Prevent the spill from entering waterways, sewers, or confined spaces.[3][7]

  • If safe to do so, attempt to stop the leak. A vapor-suppressing foam can be used to reduce flammable vapors.[3][7]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: Have this compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Select Approved, Labeled Waste Container ppe->container transfer Step 3: Transfer Waste in Fume Hood using Grounded Equipment container->transfer seal_store Step 4: Securely Seal Container and Store in Designated Area transfer->seal_store spill Spill Occurs transfer->spill contact_ehs Step 5: Contact EHS for Pickup seal_store->contact_ehs end End: Waste Disposed contact_ehs->end minor_spill Minor Spill Procedure: Absorb & Collect for Disposal spill->minor_spill Minor major_spill Major Spill Procedure: Evacuate & Alert Emergency Responders spill->major_spill Major minor_spill->seal_store major_spill->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of 4-Methyl-1-pentene, including detailed operational and disposal plans to ensure a secure laboratory environment.

Essential Safety Information at a Glance

This compound is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] Ingestion may lead to lung damage.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, away from heat, sparks, and open flames.[2][3][4]

PropertyValueSource
Appearance Clear, colorless liquid[1]
Flash Point -31 °C / -23.8 °F[2][3]
Boiling Point 53 - 54 °C / 127.4 - 129.2 °F[2][3]
Lower Explosive Limit 1.2%[1][3][5]
Upper Explosive Limit 8.2% (V)[2]
Specific Gravity 0.660 - 0.665[1][2][3]
Vapor Density >1 (air=1)[1][2]
Water Solubility Insoluble[1]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side shields or chemical goggles.[1][3]Protects against splashes and vapors that can cause eye irritation.
Skin Protection Chemical-resistant gloves (e.g., PVC), overalls, and a PVC apron.[1]Prevents skin contact, which can cause irritation and dermatitis.[1]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA approved respirator with an organic vapor filter.[3][6]Protects against inhalation of vapors, which can cause respiratory irritation, drowsiness, and dizziness.[1]
Footwear Non-sparking safety footwear.[1]Prevents the generation of static electricity, which could ignite the flammable liquid.
Body Protection Flame retardant antistatic protective clothing.[4]Provides an additional layer of protection against fire hazards.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Ensure that ventilation equipment is explosion-resistant.[1]

  • All equipment used for handling must be properly grounded to prevent static discharge.[3][5]

2. Safe Handling Practices:

  • Avoid all personal contact, including inhalation of vapors.[1]

  • Keep the container tightly closed when not in use.[2][3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][3][4] "No smoking" policies should be strictly enforced in the handling area.[1][2]

  • Use only non-sparking tools.[3][7]

  • Avoid splash filling and do not use compressed air for filling, discharging, or handling operations.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.[1][2][4]

  • Store in original, tightly sealed containers in an approved flame-proof area.[1]

Emergency Procedures

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation persists.[3]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes. Get medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and immediately call a poison center or doctor.[2]

Firefighting Measures:

  • Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish a fire.[3] Water may be ineffective.[5]

  • Wear self-contained breathing apparatus for firefighting if necessary.[7]

Disposal Plan

All waste materials must be handled in accordance with local, state, and federal regulations.[1]

1. Waste Collection:

  • Collect waste this compound and contaminated materials (e.g., absorbent pads, gloves) in a suitable, closed, and properly labeled container.

2. Disposal:

  • Dispose of the hazardous waste through an approved waste disposal plant.[3][4] Do not dispose of it in drains or the environment.[4]

  • Empty containers may retain explosive vapors and should be handled with care.[1] Do not cut, drill, grind, or weld on or near the container.[1]

Chemical Spill Workflow

In the event of a spill, follow the established emergency protocol to ensure a swift and safe response.

Spill_Workflow Workflow for Handling a this compound Spill spill Chemical Spill Occurs evacuate Evacuate Immediate Area & Move Upwind spill->evacuate alert Alert Emergency Responders evacuate->alert ppe Don Appropriate PPE alert->ppe ignite Remove All Ignition Sources ppe->ignite contain Contain Spill with Inert Material (e.g., sand, earth) ignite->contain collect Collect Absorbed Material with Non-Sparking Tools contain->collect dispose Place in a Closed Container for Disposal collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate

References

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Retrosynthesis Analysis

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4-Methyl-1-pentene
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.